Culmorin
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h9-12,16-17H,5-8H2,1-4H3 |
InChI Key |
VWMGBHVRRNKOAE-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |
Synonyms |
culmorin |
Origin of Product |
United States |
Foundational & Exploratory
Culmorin's Mechanism of Action in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Culmorin, a tricyclic sesquiterpene diol produced by various Fusarium species, has long been considered a secondary or "emerging" mycotoxin.[1] However, recent research has unveiled its significant role in plant pathogenesis, not as a direct phytotoxin, but as a crucial potentiator of other, more potent mycotoxins. This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activity in plants, focusing on its synergistic relationship with trichothecene (B1219388) mycotoxins like deoxynivalenol (B1670258) (DON). By inhibiting the plant's natural detoxification pathways, this compound enhances the virulence of Fusarium pathogens, representing a sophisticated co-evolutionary strategy to overcome host defenses.[2][3] This document summarizes the key findings, presents quantitative data from pivotal studies, details experimental protocols, and provides visual representations of the involved biochemical pathways.
Core Mechanism of Action: Synergistic Phytotoxicity through Inhibition of Detoxification
The central mechanism of this compound's action is not direct toxicity but rather the amplification of the phytotoxic effects of co-occurring trichothecene mycotoxins, particularly deoxynivalenol (DON).[3][4] In isolation, this compound exhibits minimal to no detrimental effects on plant growth and development.[3] However, when present alongside DON, a significant synergistic increase in toxicity is observed in various plant species, including wheat, barley, and maize.[3][5]
This synergistic effect is primarily attributed to this compound's ability to inhibit the plant's primary defense mechanism against DON: detoxification via glucosylation.[2] Plants utilize UDP-glucosyltransferases (UGTs) to attach a glucose molecule to the DON toxin, converting it into the less toxic deoxynivalenol-3-glucoside (D3G).[2][3] this compound acts as a competitive inhibitor of these UGT enzymes, effectively blocking or reducing the rate of DON glucosylation.[2] This inhibition leads to higher intracellular concentrations of the more toxic DON, thereby amplifying its damaging effects on the plant.[2][3]
Biochemical evidence suggests that this compound can serve as an alternative substrate for the UGTs, leading to its own glucosylation and diverting the enzyme's activity away from detoxifying DON.[2] This competitive binding and inhibition of a key detoxification pathway is the cornerstone of this compound's contribution to Fusarium virulence.[2]
Quantitative Data on this compound's Effects
The synergistic phytotoxicity of this compound and DON has been quantified in several studies using plant-based bioassays. The following tables summarize key findings from these experiments.
Table 1: Effect of this compound and Deoxynivalenol (DON) on Triticum aestivum (Wheat) Root Elongation
| Treatment | Concentration (µM) | Average Root Length (mm) ± SEM | % Inhibition Compared to Control |
| Control | - | 55.2 ± 2.1 | 0% |
| This compound (CUL) | 240 | 53.8 ± 2.5 | 2.5% |
| Deoxynivalenol (DON) | 40 | 31.5 ± 1.8 | 43% |
| CUL + DON | 240 + 40 | 18.7 ± 1.5 | 66% |
Data adapted from studies on synergistic phytotoxicity.[3][6]
Table 2: Growth Inhibition of Chlamydomonas reinhardtii by this compound and Deoxynivalenol (DON)
| Treatment | Concentration (µM) | Cell Concentration (cells/mL x 10^5) after 5 days ± SEM | % Growth Inhibition Compared to Control |
| Control | - | 8.2 ± 0.4 | 0% |
| This compound (CUL) | 240 | 7.9 ± 0.5 | 3.7% |
| Deoxynivalenol (DON) | 40 | 2.1 ± 0.2 | 74.4% |
| CUL + DON | 240 + 40 | 0.9 ± 0.1 | 89.0% |
Data adapted from studies on synergistic phytotoxicity.[3][5]
Table 3: Metabolism of this compound in Wheat (Triticum aestivum) Suspension Culture after 7 Days
| Compound | Initial Concentration (µg/L) | Final Concentration in Supernatant (µg/L) | Final Concentration in Cell Pellet (µg/L) |
| This compound | 1000 | 110 | 50 |
| This compound-8-glucoside | 0 | 355 | 120 |
Data adapted from studies on in planta metabolism of this compound.[7][8]
Experimental Protocols
Wheat Root Elongation Assay
This protocol is designed to assess the phytotoxic effects of this compound and its synergy with other mycotoxins.
-
Preparation of Test Solutions: Stock solutions of this compound and DON are prepared in a suitable solvent (e.g., DMSO or ethanol). Serial dilutions are made in sterile distilled water or a minimal plant growth medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all treatments and not exceed a level that affects root growth (typically <0.1%).
-
Seed Sterilization and Germination: Wheat seeds (e.g., variety 'Norm') are surface-sterilized using a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by several rinses with sterile distilled water. Seeds are then germinated on sterile, moist filter paper in the dark for 48-72 hours until radicles emerge.
-
Exposure: Germinated seedlings with uniform radicle length are transferred to petri dishes containing 1.5% water agar (B569324) amended with the test compounds.[6] Typically, 5-10 seedlings are placed in each dish. Control plates contain the solvent at the same concentration as the treatment plates.
-
Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 25°C) for 5-7 days.
-
Data Collection and Analysis: After the incubation period, the length of the primary root of each seedling is measured. The average root length and standard error of the mean are calculated for each treatment. Statistical analysis (e.g., ANOVA followed by Tukey's HSD test) is performed to determine significant differences between treatments.[5]
Chlamydomonas reinhardtii Growth Inhibition Assay
This assay provides a rapid method for assessing the phytotoxicity of mycotoxins using a model alga.
-
Culture Maintenance: Chlamydomonas reinhardtii is maintained in a suitable liquid medium (e.g., TAP medium) under continuous light and agitation.
-
Assay Setup: Actively growing cultures are diluted to a starting cell density of approximately 1 x 10^5 cells/mL in fresh medium. Aliquots of the cell suspension are dispensed into flasks or multi-well plates.
-
Treatment Application: Stock solutions of this compound and DON are added to the cultures to achieve the desired final concentrations. A solvent control is included.
-
Incubation: Cultures are incubated under the same conditions as the stock cultures for 5 days.
-
Growth Measurement: Cell density is measured daily using a hemocytometer or a spectrophotometer (at a wavelength of 750 nm).
-
Data Analysis: Growth curves are plotted for each treatment. The final cell densities are compared using statistical methods such as repeated measures ANOVA to determine significant differences.[5]
Analysis of this compound Metabolism in Wheat Suspension Culture
This protocol details the methodology to study the biotransformation of this compound in plant cells.
-
Cell Culture Maintenance: A sterile wheat suspension culture is maintained in a suitable growth medium (e.g., Murashige and Skoog medium) on a rotary shaker.
-
Treatment: this compound, dissolved in a minimal amount of solvent, is added to the cell culture flasks to a final concentration (e.g., 10 µM).
-
Incubation and Sampling: The treated cultures are incubated for a set period (e.g., 7 days). At specified time points, samples of the culture (both cells and supernatant) are collected.
-
Extraction: The cell pellet and supernatant are separated by centrifugation. The supernatant is collected, and the cell pellet is washed to remove adsorbed compounds. The cells are then homogenized (e.g., by sonication) and extracted with a suitable solvent like methanol.[7]
-
LC-MS/MS Analysis: The extracts from the supernatant and the cell pellet are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites. Authentic standards of potential metabolites (e.g., synthesized this compound-8-glucoside) are used for confirmation.[7][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.
Caption: Molecular mechanism of this compound's synergistic phytotoxicity with deoxynivalenol (DON).
References
- 1. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Culmorin in Fusarium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmorin and its derivatives are tricyclic sesquiterpenoid mycotoxins produced by various species of the fungal genus Fusarium, most notably Fusarium graminearum and Fusarium culmorum. These fungi are significant plant pathogens, causing diseases such as Fusarium Head Blight in cereal crops. While not as acutely toxic as other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), this compound has been shown to exhibit phytotoxic and antifungal properties and can act synergistically with DON, enhancing its toxicity. Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its presence in contaminated crops and for exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the key genes and enzymes, quantitative data on its production, and detailed experimental protocols for its study.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in Fusarium is a two-step enzymatic process that converts the primary metabolite farnesyl pyrophosphate (FPP) into the final product, this compound. This pathway involves a terpene cyclase and a cytochrome P450 monooxygenase, encoded by the CLM1 and CLM2 genes, respectively.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to Longiborneol (B1213909)
The first committed step in this compound biosynthesis is the cyclization of FPP to form the sesquiterpene alcohol, longiborneol. This reaction is catalyzed by longiborneol synthase , the protein product of the CLM1 gene.[1][2][3][4][5] The expression of CLM1 has been observed to be induced under conditions that also favor the production of trichothecene (B1219388) mycotoxins, suggesting a potential for co-regulation.[2][4][5]
Step 2: Hydroxylation of Longiborneol to this compound
The second and final step is the regio- and stereoselective hydroxylation of longiborneol at the C-11 position to yield this compound. This oxidation is carried out by a cytochrome P450 monooxygenase , encoded by the CLM2 gene.[6] The activity of this enzyme is essential for the formation of the diol structure characteristic of this compound.
digraph "this compound Biosynthesis Pathway" {
graph [fontname = "Arial", label="this compound Biosynthesis Pathway", labelloc=t, fontsize=16, rankdir="LR", splines=ortho, nodesep=0.6, maxwidth=760];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
FPP [label="Farnesyl Pyrophosphate (FPP)"];
Longiborneol [label="Longiborneol"];
this compound [label="this compound"];
FPP -> Longiborneol [label=" CLM1 (Longiborneol Synthase)", fontcolor="#34A853"];
Longiborneol -> this compound [label=" CLM2 (Cytochrome P450)", fontcolor="#EA4335"];
}
Workflow for gene disruption using split-marker recombination.
Protocol 2: Metabolite Extraction and Analysis by GC-MS
This protocol details the extraction and analysis of this compound and its precursors from Fusarium cultures.
Materials:
-
Fusarium culture grown on a suitable medium (e.g., rice)
-
Extraction solvent: Acetonitrile/water (e.g., 84:16 v/v)
-
Derivatizing agent: N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (TMSI)/TMCS
-
Internal standard (optional)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Homogenize the fungal culture material.
-
Add the extraction solvent and agitate for a specified period (e.g., 2 hours).
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Re-dissolve the dried extract in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[7]
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Example GC-MS parameters: [7]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Injection Temperature: 250°C
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 150°C for 1 min, then ramp to 280°C at 30°C/min and hold for a specified time.
-
Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) for targeted analysis.
-
Identification and Quantification: Identify compounds based on their retention times and mass spectra compared to analytical standards. Quantify using a calibration curve generated from the standards.
```dot
digraph "Metabolite Analysis Workflow" {
graph [fontname = "Arial", label="Metabolite Analysis Workflow", labelloc=t, fontsize=16, rankdir="TB", splines=ortho, nodesep=0.6, maxwidth=760];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
"sample" [label="Fungal Culture Sample"];
"extraction" [label="Solvent Extraction"];
"evaporation" [label="Evaporation to Dryness"];
"derivatization" [label="Derivatization (e.g., TMS)"];
"gc_ms" [label="GC-MS Analysis"];
"data_analysis" [label="Data Analysis (Identification & Quantification)"];
"sample" -> "extraction";
"extraction" -> "evaporation";
"evaporation" -> "derivatization";
"derivatization" -> "gc_ms";
"gc_ms" -> "data_analysis";
}
References
- 1. CLM1 of Fusarium graminearum encodes a longiborneol synthase required for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Culmorin: A Technical Overview of Known Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known metabolites of Culmorin, a sesquiterpenoid mycotoxin produced by various Fusarium species. Understanding the biotransformation of this compound is crucial for assessing its toxicological relevance, developing accurate analytical methods for its detection, and for potential applications in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the metabolic pathways involved.
Identified Metabolites of this compound
This compound undergoes several metabolic transformations, primarily in plants and the producing fungi themselves. The identified metabolites primarily involve hydroxylation, glucosylation, and acetylation reactions.
In Plants (e.g., Wheat):
Treatment of wheat suspension cultures with this compound has revealed its conversion into several key metabolites. The primary detoxification pathway appears to be glucosylation, a common mechanism in plants to increase the polarity of xenobiotics and facilitate their sequestration.
-
This compound-8-glucoside: This is a major metabolite formed through the action of cytosolic UDP-glucosyltransferases (UGTs).
-
This compound acetate: The formation of this metabolite suggests the involvement of plant acetyltransferases.
-
11-acetylthis compound-8-glucoside: This metabolite arises from the glucosylation of 11-acetylthis compound, a derivative of this compound. It is also observed that 11-acetylthis compound can be rapidly deacetylated in plant cells.
It is noteworthy that in these studies, sulfated conjugates of this compound were not detected, despite being hypothesized as potential metabolites.
In Fusarium species:
Fusarium culmorum and Fusarium graminearum are known to produce a variety of hydroxylated derivatives of this compound. The profile of these hydroxy-culmorins can differ between species.
-
Hydroxy-culmorins:
-
5-hydroxy-culmorin
-
12-hydroxy-culmorin
-
An unidentified hydroxy-culmorin, suggested to be 14-hydroxy-culmorin
-
15-hydroxy-culmorin
-
-
Hydroxy-culmorones: Several hydroxy-culmorones have also been detected in Fusarium cultures.
Quantitative Data on this compound Metabolites
The following table summarizes the available quantitative data for this compound metabolites from a study using a wheat suspension culture.
| Metabolite | Matrix | Time Point | Concentration (µg/L) | Reference |
| This compound-8-glucoside | Supernatant of wheat cell culture | 1 day | 95 | |
| This compound-8-glucoside | Supernatant of wheat cell culture | 7 days | 355 |
Experimental Protocols
This section details the methodologies employed in the key studies that have identified and quantified this compound metabolites.
Metabolism in Wheat Suspension Culture
This protocol is based on the methodology described by Weber et al. (2018).
Objective: To investigate the in planta metabolism of this compound.
Materials:
-
Wheat (Triticum aestivum) suspension culture cells
-
This compound standard
-
11-acetylthis compound standard
-
Appropriate culture medium (e.g., B5 medium)
Procedure:
-
Culturing: Maintain the wheat suspension culture in a suitable medium under controlled conditions (e.g., 20°C in light).
-
Treatment: Treat the wheat suspension culture with a known concentration of this compound or 11-acetylthis compound (e.g., 100 mg/L).
-
Incubation: Incubate the treated cultures for specific time periods (e.g., 1 day and 7 days).
-
Sample Collection:
-
Supernatant: At each time point, remove the supernatant and mix it 1:1 with methanol to halt enzymatic reactions.
-
Cell Pellet: Pellet the cells by centrifugation. Wash the cell pellet twice with 50% methanol to remove adsorbed compounds.
-
-
Extraction from Cells:
-
Disrupt the cell pellet by sonication.
-
Extract the metabolites with 50% methanol.
-
-
Sample Preparation for Analysis: The supernatant, wash solution, and cell extracts are then ready for analysis.
Analysis of this compound and its Metabolites by LC-MS/MS
Objective: To identify and quantify this compound and its metabolites in biological samples.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS)
LC Parameters (General Example):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of an acid (e.g., 0.1% formic acid).
-
Gradient Elution: A gradient program is used to separate the compounds, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
MS/MS Parameters (General Example):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known metabolites. This involves selecting a specific precursor ion for the metabolite of interest and then monitoring for a specific product ion after fragmentation.
-
Ion Source Parameters: Voltages and temperatures are optimized for the specific instrument and analytes.
Production of Metabolites by Fusarium species
This protocol is based on the methodology described by Langseth et al. (2001).
Objective: To produce and identify secondary metabolites, including this compound derivatives, from Fusarium cultures.
Materials:
-
Isolates of Fusarium culmorum or F. graminearum
-
Rice substrate
-
Pentafluoropropionic (PFP) anhydride (B1165640) for derivatization
Procedure:
-
Cultivation: Grow the Fusarium isolates on a rice substrate.
-
Extraction: Extract the secondary metabolites from the rice cultures.
-
Derivatization: Derivatize the extracts with a reagent such as pentafluoropropionic (PFP) anhydride to improve the volatility and chromatographic properties of the analytes for GC-MS analysis.
-
Analysis: Analyze the derivatized extracts by Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathways of this compound
The following diagrams illustrate the known metabolic pathways of this compound.
Caption: Metabolic conversion of this compound in wheat cells.
Caption: Biosynthesis and metabolism of this compound in Fusarium species.
The Shadowy Synergist: Unraveling the Toxicological Effects of Culmorin on Cereal Crops
An In-depth Technical Guide for Researchers and Agricultural Scientists
Culmorin, a sesquiterpenoid mycotoxin produced by several Fusarium species, has long been considered a secondary metabolite of lower toxicological concern compared to its notorious co-contaminant, deoxynivalenol (B1670258) (DON). However, emerging research reveals a more sinister role for this compound, not as a lone actor, but as a potent synergist that significantly amplifies the phytotoxic effects of other mycotoxins, posing a considerable threat to cereal crop production and food safety. This technical guide provides a comprehensive overview of the toxicological effects of this compound on cereal crops, detailing its synergistic interactions, impact on plant health, and the experimental protocols used to elucidate these findings.
Synergistic Phytotoxicity: The Combined Threat of this compound and Deoxynivalenol
While this compound alone exhibits low direct toxicity to cereal crops, its co-occurrence with trichothecene (B1219388) mycotoxins, particularly DON, results in a synergistic enhancement of their detrimental effects.[1][2][3] This interaction is a critical factor in the severity of Fusarium Head Blight (FHB), one of the most destructive diseases of wheat and other small grain cereals.[1]
Impact on Root Growth
Studies have demonstrated that mixtures of this compound and DON significantly inhibit root elongation in major cereal crops, including wheat, barley, and corn.[1][4] The synergistic effect is most pronounced when the concentration of this compound exceeds that of DON.[1]
Table 1: Effect of this compound (CUL) and Deoxynivalenol (DON) on Cereal Root Elongation
| Treatment | Wheat Root Length (% of Control) | Barley Root Length (% of Control) | Corn ('Nothstine Dent') Root Length (% of Control) | Corn ('Silver Queen') Root Length (% of Control) |
| 5 ppm DON | Not specified | Not specified | ~80% | ~78% |
| 25 ppm CUL + 5 ppm DON | Not specified | Not specified | ~60% | ~56% |
Data derived from graphical representations in Wipfler et al., 2019.[1]
Influence on Fusarium Head Blight (FHB) Severity
The ratio of this compound to DON produced by infecting Fusarium graminearum isolates is a key determinant of FHB severity. Research has shown a negative correlation between the CUL/DON ratio and disease severity, while the total amount of both mycotoxins is positively correlated with the disease.[1][2] This suggests that while both compounds contribute to virulence, their relative abundance plays a crucial role in the pathogen's ability to cause disease.[1] During the initial stages of infection, the expression of this compound biosynthetic genes can be higher than that of trichothecene biosynthetic genes, indicating its importance in the early phases of plant colonization.[1][2]
Mechanism of Synergistic Action: A Hypothesis
The proposed mechanism for the synergistic phytotoxicity of this compound and DON involves the inhibition of the plant's natural detoxification processes.[1] Plants can detoxify DON by converting it into the less toxic DON-3-O-glucoside (D3G) through the action of UDP-glucosyltransferases (UGTs).[1] this compound is hypothesized to act as a competitive inhibitor of these UGTs, preventing the glycosylation of DON and thereby maintaining its high toxicity within the plant tissues.[1]
Occurrence and Analysis of this compound in Cereals
This compound and its derivatives, such as 5-hydroxy-culmorin and 15-hydroxy-culmorin, are frequently found alongside DON in naturally contaminated cereals like wheat, barley, and oats.[5][6] There is a strong correlation between the presence of DON and the amount of this compound and its hydroxy-derivatives.[5][6] The ratio of total this compound compounds to DON compounds in contaminated grain can range from 0.14 to 1.07.[5]
Table 2: Occurrence of this compound and its Derivatives in Cereal-Based Products
| Compound | Occurrence (%) | Concentration (µg/kg) |
| This compound (CUL) | 70 | 48.84 |
| 15-Hydroxy-CUL | 47 | 9.39 |
| 5-Hydroxy-CUL | 15 | 99.21 |
| Hydroxy-CUL | Not specified | 0.06 |
| 12-Hydroxy-CUL | Not specified | 0.05 |
| 14-Hydroxy-CUL | Not specified | 0.01 |
Data from a systematic review and meta-analysis of cereal-based products.[7]
Experimental Protocols
Extraction and Quantification of this compound and DON from Cereal Grains
This protocol is a generalized procedure based on common methods for mycotoxin analysis.[5][8][9]
Objective: To extract and quantify this compound and deoxynivalenol from cereal grain samples.
Materials:
-
Homogenized cereal grain sample
-
Acetonitrile/water (80:20, v/v) extraction solvent
-
Mycosep® #225 cleanup columns (or similar)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) for derivatization (for GC-MS)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
Analytical standards for this compound and DON
Procedure:
-
Extraction:
-
Weigh 10-25 g of the homogenized grain sample into a centrifuge tube.
-
Add 20-50 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 60-90 minutes.
-
Centrifuge at 2500-4000 rpm for 5-10 minutes.
-
-
Cleanup:
-
Pass the supernatant through a Mycosep® #225 cleanup column according to the manufacturer's instructions.
-
Collect the purified extract.
-
-
Derivatization (for GC-MS analysis):
-
Evaporate a portion of the purified extract to dryness under a stream of nitrogen.
-
Add PFPA and heat to induce derivatization.
-
Evaporate the excess PFPA and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
Analysis:
-
GC-MS: Inject the derivatized sample into the GC-MS system. Identify and quantify the analytes based on their retention times and mass spectra compared to analytical standards.
-
LC-MS/MS: Dilute the purified extract with water and inject it into the LC-MS/MS system. Identify and quantify the analytes based on their retention times and specific multiple reaction monitoring (MRM) transitions compared to analytical standards.
-
Wheat Root Elongation Assay for Phytotoxicity Assessment
This protocol is adapted from the methodology described by Wipfler et al. (2019).[1]
Objective: To assess the phytotoxic effects of this compound and its mixtures with other mycotoxins on wheat root growth.
Materials:
-
Wheat seeds (e.g., Triticum aestivum)
-
1.5% water agar (B569324)
-
Petri dishes
-
Purified this compound and DON
-
Solvent for mycotoxin stock solutions (e.g., ethanol (B145695) or DMSO)
-
Growth chamber with controlled temperature and light
Procedure:
-
Preparation of Treatment Plates:
-
Prepare 1.5% water agar and autoclave.
-
Cool the agar to approximately 50-60°C.
-
Add the desired concentrations of this compound, DON, or their mixtures from stock solutions to the molten agar. Ensure the final solvent concentration is minimal and consistent across all treatments, including the control.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Germination:
-
Surface sterilize wheat seeds (e.g., with a 1% sodium hypochlorite (B82951) solution) and rinse thoroughly with sterile water.
-
Germinate the seeds on moist sterile filter paper in the dark for 24-48 hours until the radicle emerges.
-
-
Root Elongation Assay:
-
Place the pre-germinated seeds on the surface of the treatment and control agar plates.
-
Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle) for 5 days.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the length of the primary root for each seedling.
-
Calculate the average root length for each treatment and express it as a percentage of the control.
-
Perform statistical analysis to determine significant differences between treatments.
-
Conclusions and Future Directions
The toxicological profile of this compound in cereal crops is more complex than previously understood. Its synergistic interaction with DON significantly enhances phytotoxicity, contributing to yield and quality losses. This underscores the importance of considering the co-occurrence of multiple mycotoxins in risk assessments and disease management strategies.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the synergistic effects of this compound and other mycotoxins.
-
Screening for UGTs in different cereal varieties that are less susceptible to inhibition by this compound as a potential avenue for breeding resistant crops.
-
Developing robust and rapid analytical methods for the simultaneous detection of this compound and its derivatives alongside regulated mycotoxins.
-
Investigating the impact of environmental factors on the production ratio of this compound and DON by Fusarium species.
A deeper understanding of the role of this compound will be instrumental in developing more effective strategies to mitigate the impact of Fusarium diseases on global cereal production.
References
- 1. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [mdpi.com]
- 2. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The occurrence of this compound and hydroxy-culmorins in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Changes in masked forms of deoxynivalenol and their co-occurrence with this compound in cereal-based products: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Multi-mycotoxins analysis in cereals | Engormix [en.engormix.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Culmorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Culmorin is a sesquiterpenoid mycotoxin produced by several species of the Fusarium genus, fungi that are common pathogens of cereal crops. While exhibiting low intrinsic toxicity, this compound has garnered significant attention for its synergistic phytotoxic effects when co-occurring with other Fusarium mycotoxins, particularly deoxynivalenol (B1670258) (DON). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are also presented. The information herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, mycotoxicology, and drug development.
Chemical Structure and Identification
This compound is a tricyclic sesquiterpene diol with a complex stereochemistry. Its systematic IUPAC name is (1S,2R,7R,8R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol. The chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (1S,2R,7R,8R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol[1] |
| Molecular Formula | C15H26O2[1] |
| Molecular Weight | 238.37 g/mol [1] |
| CAS Number | 18374-83-9[1] |
| SMILES | C[C@@]12CCCC([C@H]3[C@@H]1--INVALID-LINK--O)(C)C[1] |
| InChI | InChI=1S/C15H26O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11+,12-,14-,15-/m1/s1[1] |
| InChIKey | VWMGBHVRRNKOAE-ZLSAFIHNSA-N[1] |
Physicochemical Properties
The known physicochemical properties of this compound are presented in the following table. It is noteworthy that while some data are from experimental measurements, others are predicted values and should be considered with appropriate caution.
| Property | Value | Source |
| Melting Point | 175 °C | Experimental |
| Boiling Point | 321.2 ± 10.0 °C | Predicted |
| Density | 1.088 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in methanol (B129727) (30 mg/ml).[2] Generally soluble in most organic solvents and practically insoluble in water. | Experimental/Qualitative |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of this compound. While publicly accessible raw spectra are limited, the following provides a summary of key spectral characteristics reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of this compound in various matrices. Under typical GC-MS conditions, this compound can be identified by its characteristic retention time and mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching of the two hydroxyl groups (typically in the region of 3200-3600 cm-1) and C-H stretching of the alkane backbone (typically below 3000 cm-1). The fingerprint region (below 1500 cm-1) would display a complex pattern of absorptions characteristic of the entire molecular structure.
Biosynthesis
This compound is a secondary metabolite produced by Fusarium species. Its biosynthesis originates from the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor. The pathway involves two key enzymatic steps:
-
Cyclization: The terpene synthase, longiborneol (B1213909) synthase, encoded by the CLM1 gene, catalyzes the cyclization of FPP to form the tricyclic intermediate, longiborneol.
-
Hydroxylation: A cytochrome P450 monooxygenase, encoded by the CLM2 gene, subsequently hydroxylates longiborneol at two positions to yield the final product, this compound.
Caption: Biosynthesis pathway of this compound from Farnesyl Pyrophosphate.
Biological Activity and Mechanism of Action
This compound on its own exhibits relatively low toxicity. However, its co-occurrence with trichothecene (B1219388) mycotoxins, such as deoxynivalenol (DON), leads to a synergistic enhancement of their phytotoxic effects.[4][5] This synergy is attributed to this compound's ability to inhibit the natural detoxification mechanisms of the host organism.
In plants, DON is detoxified by UDP-glucosyltransferases (UGTs), which conjugate a glucose molecule to the mycotoxin, rendering it less toxic. This compound acts as a competitive inhibitor of these UGTs, preventing the glucosylation of DON and thereby increasing its effective concentration and toxicity within the plant cells.[6][7]
A similar mechanism is observed in mammals, where DON is primarily detoxified through glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver. This compound has been shown to suppress this process, potentially increasing the systemic exposure to DON.[8][9]
Caption: this compound's inhibition of DON detoxification pathways.
Experimental Protocols
Production and Purification of this compound from Fusarium Culture
Objective: To produce and isolate this compound from Fusarium graminearum for experimental use.
Materials:
-
Fusarium graminearum strain (e.g., a known this compound producer)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Liquid culture medium (e.g., GYEP and MYRO media)[10]
-
Sterile water
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Protocol:
-
Fungal Culture Initiation: Inoculate PDA plates with Fusarium graminearum and incubate at 25°C for 5-7 days.
-
Liquid Culture Inoculation: Prepare a spore suspension or mycelial slurry from the PDA plates in sterile water. Inoculate a suitable liquid starter medium (e.g., GYEP) and incubate with shaking for 2-3 days.[10]
-
Production Culture: Transfer an aliquot of the starter culture to a larger volume of production medium (e.g., MYRO) and incubate with shaking for 7-14 days.[10]
-
Extraction: After incubation, homogenize the entire culture (mycelia and medium) and extract with an equal volume of ethyl acetate. Repeat the extraction process three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: Purify the crude extract using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC) or GC-MS to identify fractions containing this compound.
-
Final Purification: Pool the this compound-containing fractions and recrystallize from a suitable solvent system to obtain pure this compound.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To detect and quantify this compound in a sample matrix.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for sesquiterpenoid analysis (e.g., HP-5MS)
-
Helium carrier gas
-
Sample extract containing this compound
-
This compound analytical standard
-
Derivatizing agent (optional, e.g., for improved chromatographic properties)
Protocol:
-
Sample Preparation: Prepare the sample extract as described in the extraction protocol or a suitable method for the specific matrix. If necessary, perform a derivatization step.
-
GC-MS Parameters: Set up the GC-MS with the following typical parameters (note: parameters may need to be optimized for the specific instrument and column):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 120-150°C, hold for 1-2 minutes, then ramp to 280-300°C at a rate of 10-20°C/min, and hold for 5-10 minutes.
-
Carrier Gas Flow: Constant flow of helium at approximately 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
-
Analysis: Inject the sample extract and the this compound standard into the GC-MS.
-
Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum to that of the analytical standard. Quantify this compound by creating a calibration curve from serial dilutions of the standard.
Synergistic Phytotoxicity Assay
Objective: To evaluate the synergistic phytotoxic effects of this compound and DON on wheat seedling root elongation.[4]
Materials:
-
Wheat seeds
-
Water agar (1.5%)
-
Petri dishes or bioassay plates
-
This compound stock solution
-
DON stock solution
-
Sterile water
-
Incubator with controlled temperature and light
Protocol:
-
Seed Sterilization and Germination: Surface sterilize wheat seeds and germinate them on moist filter paper in the dark for 24-48 hours.
-
Treatment Preparation: Prepare water agar and autoclave. While the agar is still molten, add the required concentrations of this compound and DON from stock solutions to create different treatment groups (e.g., control, DON alone, this compound alone, DON + this compound). Pour the agar into petri dishes.
-
Assay Setup: Place the pre-germinated wheat seedlings onto the surface of the solidified agar in the petri dishes.
-
Incubation: Incubate the plates in a controlled environment (e.g., 25°C with a 16:8 hour light:dark cycle) for 5-7 days.
-
Data Collection and Analysis: After the incubation period, measure the root length of the seedlings in each treatment group. Statistically analyze the data to determine if the combination of this compound and DON results in a significantly greater reduction in root growth compared to the individual treatments.
Conclusion
This compound is a fascinating mycotoxin whose biological significance is amplified in the presence of other fungal metabolites. Its well-defined chemical structure and biosynthetic pathway provide a solid foundation for further research. The elucidation of its mechanism of synergistic toxicity opens up new avenues for understanding host-pathogen interactions and for the development of strategies to mitigate the impact of Fusarium infections on agriculture and food safety. The experimental protocols detailed in this guide offer practical methods for researchers to further investigate the chemical and biological properties of this important natural product.
References
- 1. This compound | C15H26O2 | CID 21119328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [mdpi.com]
- 5. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Culmorin Production by Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of culmorin, a sesquiterpenoid metabolite produced by various Fusarium species. The document details the producing organisms, biosynthetic pathways, factors influencing production, and methodologies for its study, extraction, and quantification. This guide is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.
Introduction to this compound
This compound (C₁₅H₂₆O₂) is a tricyclic sesquiterpene diol first isolated from Fusarium culmorum. While not as extensively studied as other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), this compound and its derivatives have demonstrated a range of biological activities, including phytotoxicity and potential synergistic effects with other mycotoxins. Understanding the production of this compound is crucial for assessing its impact on agriculture and exploring its potential pharmacological applications.
Fusarium Species Known to Produce this compound
Several species within the genus Fusarium have been identified as producers of this compound and its derivatives. The primary species of interest include:
-
Fusarium culmorum : The species from which this compound was first isolated and a significant producer.
-
Fusarium graminearum : A major plant pathogen that is also known to produce this compound.[1][2][3]
-
Fusarium crookwellense (F. cerealis): Another documented producer of this metabolite.
-
Fusarium venenatum : This species is also reported to produce this compound.[1][3]
-
Fusarium praegraminearum : A species closely related to F. graminearum that has been shown to produce this compound.
Quantitative Production of this compound
The production of this compound by Fusarium species can vary significantly depending on the species, strain, and substrate. The following table summarizes quantitative data on this compound production from various studies.
| Fusarium Species | Strain(s) | Substrate | This compound Concentration | Reference |
| F. graminearum | Not specified | Durum wheat (Italy) | 2.5 - 14 g/kg | [4] |
| F. graminearum | Not specified | Wheat (Norway) | Median: 100 µg/kg | [4] |
| F. graminearum | Not specified | Barley (Norway) | Median: 292 µg/kg | [4] |
| F. graminearum | Not specified | Oats (Norway) | Median: 2000 µg/kg | [4] |
| F. culmorum | 23 isolates | Rice | Production confirmed, levels varied | [2] |
| F. graminearum | 21 isolates | Rice | Production confirmed, levels varied | [2] |
Biosynthesis of this compound
The biosynthesis of this compound originates from the isoprenoid pathway, starting with farnesyl pyrophosphate (FPP). The key committed step is the cyclization of FPP to form the tricyclic sesquiterpene alcohol, longiborneol (B1213909). This reaction is catalyzed by the enzyme longiborneol synthase, which is encoded by the CLM1 gene.[1][5] Subsequent hydroxylation steps, likely catalyzed by cytochrome P450 monooxygenases, are required to convert longiborneol into this compound and its various hydroxylated derivatives.
This compound Biosynthetic Pathway
Experimental Protocols
Fungal Culture for this compound Production
Objective: To cultivate Fusarium species under conditions conducive to this compound production for subsequent extraction and analysis.
Materials:
-
Fusarium isolate of interest
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Rice substrate (e.g., long-grain white rice)
-
Erlenmeyer flasks (250 mL)
-
Autoclave
-
Incubator
Protocol:
-
Inoculum Preparation: Grow the Fusarium isolate on PDA plates at 25°C for 5-7 days until well-myceliated.
-
Substrate Preparation: Place 50 g of rice and 40 mL of distilled water into each 250 mL Erlenmeyer flask. Allow the rice to soak for 1 hour.
-
Sterilization: Autoclave the flasks containing the rice substrate at 121°C for 20 minutes. Allow to cool to room temperature.
-
Inoculation: Aseptically transfer 3-4 small agar plugs (approximately 5 mm in diameter) from the PDA culture to each flask containing the sterile rice.
-
Incubation: Incubate the inoculated flasks at 25°C in the dark for 21 days. Shake the flasks every 2-3 days to ensure even colonization of the substrate.
Extraction of this compound
Objective: To extract this compound and its derivatives from the fungal culture.
Materials:
-
Colonized rice substrate
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Filter paper
-
Beakers and flasks
Protocol:
-
Drying: After incubation, dry the colonized rice substrate at 40°C for 48 hours.
-
Grinding: Grind the dried culture material to a fine powder.
-
Extraction:
-
Transfer the powdered material to a large Erlenmeyer flask.
-
Add ethyl acetate at a ratio of 10 mL per gram of dried material.
-
Shake the flask on a rotary shaker at 150 rpm for 24 hours at room temperature.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid material.
-
Drying the Extract: Add anhydrous sodium sulfate to the filtered extract to remove any residual water.
-
Concentration: Concentrate the extract to dryness using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Quantification of this compound by GC-MS
Objective: To quantify the amount of this compound in the fungal extract using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
GC-MS system
-
This compound analytical standard
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine (B92270)
-
Autosampler vials
Protocol:
-
Sample Preparation:
-
Take a known aliquot (e.g., 100 µL) of the reconstituted extract and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for derivatized this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard, derivatized in the same manner as the samples.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
-
Experimental Workflow and Signaling Pathways
General Experimental Workflow for Studying this compound Production
The following diagram illustrates a typical workflow for investigating this compound production in Fusarium.
Regulatory Influences on this compound Biosynthesis
The production of secondary metabolites in Fusarium is tightly regulated by various environmental and genetic factors. While specific regulatory pathways for this compound are not as well-defined as for other mycotoxins, general regulatory networks likely play a role. These include responses to nutrient availability (carbon and nitrogen), pH, and temperature.
Conclusion
This technical guide has provided a detailed overview of this compound production by Fusarium species, targeting researchers and professionals in related fields. By consolidating information on producing species, quantitative data, biosynthetic pathways, and detailed experimental protocols, this document aims to facilitate further research into this important secondary metabolite. The provided visualizations of the biosynthetic pathway and experimental workflows offer a clear and concise summary of the key processes involved in the study of this compound. Further investigation into the regulation of this compound biosynthesis and its biological activities will be crucial for a comprehensive understanding of its role in agriculture and its potential for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of this compound compounds and other secondary metabolites by Fusarium culmorum and F. graminearum strains isolated from Norwegian cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of CLM1 and CLM2 Genes in Culmorin Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Culmorin is a tricyclic sesquiterpene diol mycotoxin produced by several species of the fungus Fusarium, most notably Fusarium graminearum, a significant pathogen of cereal crops. Co-occurring with other mycotoxins like deoxynivalenol (B1670258) (DON), this compound is increasingly recognized as an "emerging mycotoxin" due to its potential synergistic toxicity. The biosynthesis of this compound is a two-step enzymatic process governed by two key genes, CLM1 and CLM2. This technical guide provides an in-depth examination of the function of these genes, the experimental evidence that elucidated their roles, and the methodologies employed in this research. We present quantitative data on this compound production, detail the biosynthetic pathway, and provide standardized protocols for the functional analysis of these genes, offering a comprehensive resource for researchers in mycotoxicology, fungal genetics, and drug development.
The this compound Biosynthetic Pathway
The conversion of the ubiquitous isoprenoid precursor farnesyl pyrophosphate (FPP) to this compound is a concise and efficient pathway involving two dedicated enzymes encoded by the CLM1 and CLM2 genes.
The Role of CLM1: Longiborneol (B1213909) Synthase
The first committed step in this compound biosynthesis is catalyzed by the enzyme encoded by the CLM1 gene.[1] Experimental evidence has definitively identified CLM1 as a longiborneol synthase, a type of terpene cyclase.[1][2][3] This enzyme facilitates the complex cyclization of the linear FPP molecule to form the tricyclic sesquiterpene alcohol, longiborneol.[1][4] Longiborneol possesses the same core ring structure as this compound and serves as its direct precursor.[1][3] The expression of CLM1 has been observed to occur under trichothecene-inducing conditions, suggesting a potential co-regulation with other major mycotoxin pathways in Fusarium.[1][3]
The Role of CLM2: Cytochrome P450 Monooxygenase
The second and final step is the conversion of longiborneol to this compound, a reaction catalyzed by the enzyme encoded by the CLM2 gene.[5][6] CLM2 is a cytochrome P450 monooxygenase that performs a regio- and stereoselective hydroxylation at the C-11 position of the longiborneol molecule.[5][6] This hydroxylation completes the synthesis of the this compound diol.
Visualizing the Pathway
The enzymatic cascade from FPP to this compound is a linear, two-step process. The pathway is initiated by the terpene cyclase CLM1 and completed by the P450 monooxygenase CLM2.
Experimental Elucidation of Gene Function
The functions of CLM1 and CLM2 were determined through a combination of genetic manipulation, heterologous expression, and metabolite analysis. These experiments provide a clear workflow for the functional characterization of secondary metabolite genes.
Gene Disruption and Complementation
The necessity of CLM1 and CLM2 for this compound production was confirmed through targeted gene disruption in F. graminearum.
-
CLM1 Disruption : Mutant strains with a disrupted CLM1 gene completely lost the ability to produce this compound.[1][3] Crucially, when these Δclm1 mutants were fed with exogenous longiborneol, they were able to convert it to this compound, demonstrating that the downstream pathway remained intact and confirming CLM1's role upstream of longiborneol.[1][2][3]
-
CLM2 Disruption : Similarly, Δclm2 mutants showed a complete loss of this compound production, but unlike the Δclm1 mutants, they accumulated the precursor longiborneol.[6]
-
Complementation ("Add-back") : Reintroducing a functional copy of CLM1 or CLM2 into their respective knockout mutants restored this compound synthesis, confirming that the observed phenotype was a direct result of the gene deletion.[1][6]
Heterologous Expression
To isolate and confirm the specific enzymatic function of CLM1, the CLM1 gene was expressed in a host organism that does not naturally produce this compound, the yeast Saccharomyces cerevisiae.[1][3] Expression of CLM1 in yeast resulted in the production of longiborneol, providing definitive proof that CLM1 is the longiborneol synthase responsible for converting FPP into this key intermediate.[1][3][7]
Experimental Workflow Visualization
The logical flow for characterizing a biosynthetic gene typically involves a multi-pronged approach combining gene deletion, heterologous expression, and metabolite analysis to build a conclusive case for its function.
Quantitative Data on this compound Production and Interaction
Quantitative analysis is critical for understanding the biosynthetic capacity of Fusarium and the toxicological relevance of this compound.
Table 1: this compound Production Yields
This table summarizes reported yields of this compound and its acetylated derivative from Fusarium graminearum cultures.
| Compound | Culture Type | Yield | Reference |
| This compound (CUL) | Rice Culture | 333 mg/kg | [5] |
| This compound (CUL) | Liquid Culture | 177 mg/L | [5] |
| 11-Acetylthis compound (11-AcCUL) | Rice/Liquid Culture | 42 mg (total) | [5] |
Table 2: Quantitative Effects and Interactions of this compound
This table presents data from studies on the phytotoxicity of this compound and its interaction with the trichothecene (B1219388) mycotoxin deoxynivalenol (DON).
| Experiment | Condition | Effect | Reference |
| C. reinhardtii Growth Assay | 240 µM CUL + 40 µM 15-ADON | 71% reduction in growth compared to 15-ADON alone | [4] |
| C. reinhardtii Growth Assay | 240 µM CUL + 40 µM 3-ADON | 35% reduction in growth compared to 3-ADON alone | [4] |
| In Vitro DON Glucuronidation | 5-fold excess of CUL to DON | ~50% reduction in DON-glucuronide formation | [8] |
| In Vitro DON Glucuronidation | 10-fold excess of CUL to DON | Up to 100% inhibition with recombinant UGT enzymes | [8] |
Detailed Experimental Methodologies
The following sections provide detailed protocols for key experiments used in the study of CLM1 and CLM2.
Protocol: Gene Deletion in F. graminearum via Split-Marker Recombination
This method is used to create targeted gene knockouts to study gene function.[9]
-
Construct Split-Marker Cassettes:
-
Amplify ~1 kb of the 5' flanking region (Upstream) of the target gene (CLM1 or CLM2) using primers Up-F and Up-R.
-
Amplify ~1 kb of the 3' flanking region (Downstream) of the target gene using primers Dn-F and Dn-R.
-
Amplify a selectable marker gene, such as hygromycin phosphotransferase (hph), in two overlapping fragments.
-
Fragment 1 (HY): Use primers HY-F and HY-R.
-
Fragment 2 (YG): Use primers YG-F and YG-R.
-
-
Create the final split markers using fusion PCR:
-
5' Cassette: Fuse the Upstream flank to the HY fragment.
-
3' Cassette: Fuse the Downstream flank to the YG fragment.
-
-
Purify the two final PCR products.
-
-
Protoplast Preparation:
-
Inoculate F. graminearum conidia into 50 mL YEPD liquid medium and culture for ~16 hours at 28°C, 180 rpm.[10]
-
Harvest fungal germlings by centrifugation and wash with 0.7 M NaCl.[10]
-
Resuspend the germlings in an enzyme solution (e.g., Driselase and β-Glucanase in 0.7 M NaCl) and incubate for 2-3 hours to digest the cell walls.[11]
-
Collect protoplasts by filtration and centrifugation, then wash with SuTC buffer (Sorbitol, Tris-HCl, CaCl2).
-
Resuspend protoplasts in SuTC buffer to a concentration of 2 x 10⁷ protoplasts/mL.[11]
-
-
PEG-Mediated Transformation:
-
Mix ~200 µL of the protoplast suspension with the purified 5' and 3' split-marker DNA cassettes.
-
Add PEG solution (e.g., 60% PEG 4000) and incubate at room temperature.
-
Plate the transformation mix onto regeneration agar (B569324) medium containing the appropriate selective agent (e.g., hygromycin).
-
-
Screening and Verification:
-
Isolate genomic DNA from putative transformants that grow on the selective medium.
-
Verify the correct homologous recombination event using PCR with primers flanking the insertion site and internal to the marker gene.
-
Confirm the gene deletion and absence of ectopic integrations using Southern blot analysis.
-
Protocol: Relative Gene Expression Analysis by qRT-PCR
This protocol quantifies the relative transcript levels of CLM1 and CLM2 under different conditions.
-
RNA Isolation and cDNA Synthesis:
-
Grow F. graminearum cultures under desired conditions (e.g., trichothecene-inducing vs. non-inducing).
-
Harvest mycelia and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit or Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Design and validate specific primers for the target genes (CLM1, CLM2) and a reference (housekeeping) gene (e.g., EF1α or actin) for normalization. Primers should produce amplicons of 100-200 bp.
-
Prepare qPCR reactions in a final volume of 20-25 µL containing:
-
SYBR Green or TaqMan Master Mix
-
Forward and Reverse primers (final concentration ~0.4 µM each)
-
Diluted cDNA template
-
-
Run the qPCR on a real-time thermal cycler using a standard program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40-45 cycles of: Denaturation (95°C for 30s), Annealing/Extension (60°C for 1 min).[12]
-
-
Include a melt curve analysis at the end of the run (for SYBR Green) to verify product specificity.
-
-
Data Analysis (2-ΔΔCT Method): [13]
-
For each sample, calculate the ΔCT:
-
ΔCT = CT (Target Gene) - CT (Reference Gene)
-
-
Select one sample as the calibrator (e.g., the control condition). Calculate the average ΔCT for the calibrator group.
-
Calculate the ΔΔCT for each sample:
-
ΔΔCT = ΔCT (Sample) - Average ΔCT (Calibrator)
-
-
Calculate the relative expression (fold change) for each sample:
-
Fold Change = 2-ΔΔCT
-
-
Protocol: Quantification of this compound by GC-MS
This method is used for the detection and quantification of this compound and its precursors in fungal cultures.
-
Sample Extraction:
-
Collect an aliquot (e.g., 5 mL) of the fungal liquid culture (including biomass and medium).[1]
-
Extract with an equal or half volume of an organic solvent such as ethyl acetate (B1210297) by vigorous vortexing.[1]
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a new vial.
-
-
Sample Preparation and Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]
-
To analyze hydroxylated compounds like this compound and longiborneol, perform silylation to increase volatility.
-
Resuspend the dried extract in a derivatizing agent such as a mixture of N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS).[4]
-
Incubate at room temperature or with gentle heating to allow the reaction to complete.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject 1-2 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[4]
-
Use a temperature program to separate the compounds, for example: initial temp of 150°C, ramp up to 280°C.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
Identify compounds by comparing their retention times and mass spectra to those of authentic standards (purified this compound and longiborneol).
-
For quantification, generate a standard curve using known concentrations of the derivatized standards.[4]
-
Conclusion and Future Directions
The roles of CLM1 as a longiborneol synthase and CLM2 as a cytochrome P450 monooxygenase are now well-established, providing a complete genetic and biochemical basis for the this compound biosynthetic pathway in Fusarium. The experimental workflows detailed herein—combining gene knockout, heterologous expression, and chemical analysis—represent a powerful paradigm for the functional genomics of fungal secondary metabolism.
Future research should focus on the regulatory networks that control the expression of the CLM gene cluster, its potential co-regulation with trichothecene biosynthesis, and the precise role of this compound and its synergistic effects in the context of plant pathogenesis and food safety. A deeper understanding of these pathways may unveil novel targets for fungicides or strategies to mitigate mycotoxin contamination in agriculture.
References
- 1. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CLM1 of Fusarium graminearum encodes a longiborneol synthase required for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Fusarium graminearum Knockout Mutants by the Split-marker Recombination Approach [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Efficient genome editing in Fusarium oxysporum based on CRISPR/Cas9 ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hidden Menace in Your Grain: A Technical Guide to the Natural Occurrence of Culmorin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Culmorin, a tricyclic sesquiterpenoid mycotoxin, is an increasingly recognized contaminant of global grain supplies, posing a potential threat to food safety and animal health. Produced predominantly by fungal species of the Fusarium genus, this compound frequently co-occurs with other well-known mycotoxins, such as deoxynivalenol (B1670258) (DON), often in significant concentrations. While its own toxicity appears to be low, evidence suggests a synergistic enhancement of the toxic effects of other mycotoxins. This technical guide provides an in-depth overview of the natural occurrence of this compound in contaminated grain, its biosynthesis, the fungal producers, analytical methodologies for its detection, and a summary of reported contamination levels. This document is intended to serve as a comprehensive resource for researchers, food safety professionals, and those involved in the development of mycotoxin mitigation strategies.
Introduction
Mycotoxin contamination of cereal grains is a persistent global challenge, impacting food and feed safety and resulting in significant economic losses. While regulatory and research focus has historically been on mycotoxins like deoxynivalenol (DON) and zearalenone, a growing body of evidence highlights the prevalence and potential impact of so-called "emerging" mycotoxins. Among these, this compound has garnered increasing attention due to its widespread occurrence in various grains, including wheat, barley, oats, and maize.[1][2]
This compound is a secondary metabolite produced by several Fusarium species, most notably Fusarium graminearum and Fusarium culmorum, which are also major producers of DON.[1][3] This co-production is a critical aspect of this compound's relevance, as studies have indicated that it can potentiate the toxicity of co-contaminating mycotoxins. This guide will delve into the technical aspects of this compound's presence in the food chain, from its fungal origins to its detection and quantification in contaminated grain.
Fungal Origin and Grain Contamination
The primary producers of this compound are plant-pathogenic fungi belonging to the genus Fusarium. These fungi are responsible for devastating crop diseases such as Fusarium Head Blight (FHB) in wheat and barley. The environmental conditions that favor the growth of these fungi and the development of FHB, namely high humidity and warm temperatures during flowering, also promote the production of this compound and its co-contaminants.[3][4]
Key this compound-Producing Fusarium Species:
-
Fusarium graminearum : A major pathogen of wheat, maize, and barley worldwide, and a significant producer of both this compound and DON.[1][2]
-
Fusarium culmorum : Prevalent in cooler climates and a known producer of this compound and other trichothecenes.[3]
-
Fusarium venenatum : Another species reported to produce this compound.[1]
-
Fusarium crookwellense
-
Fusarium praegraminearum
The contamination of grain with this compound is a pre-harvest issue, with fungal infection occurring in the field. The subsequent concentration of the mycotoxin in the harvested grain is influenced by the severity of the fungal infection, the specific Fusarium species and strain involved, the susceptibility of the host plant, and the prevailing environmental conditions during the growing season.
Biosynthesis and its Regulation
The biosynthesis of this compound in Fusarium graminearum originates from the common precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway involves two key enzymatic steps encoded by the CLM gene cluster.
First, the terpene synthase, Longiborneol (B1213909) Synthase , encoded by the CLM1 gene, catalyzes the cyclization of FPP to form the intermediate longiborneol . Subsequently, a cytochrome P450 monooxygenase, encoded by the CLM2 gene, hydroxylates longiborneol to yield the final product, This compound .[1][2]
The regulation of this compound biosynthesis is intricately linked with that of other mycotoxins, particularly the trichothecenes. The expression of the CLM1 gene has been shown to be co-regulated with trichothecene (B1219388) biosynthesis genes.[2] The transcription factor TRI6 , a key regulator of the trichothecene gene cluster, also positively regulates the expression of CLM1.[2] Furthermore, recent research suggests the involvement of the t-SNARE protein Sso2 in the regulation of both CLM1 and CLM2 expression, indicating a complex regulatory network that responds to various cellular and environmental signals.[3]
Quantitative Data on this compound Occurrence
The concentration of this compound in naturally contaminated grain can vary significantly depending on geographical location, climatic conditions, the specific cereal, and the prevalent Fusarium species. This compound is frequently detected alongside DON, often at comparable or even higher concentrations. The following tables summarize reported levels of this compound contamination in various studies.
Table 1: this compound Contamination Levels in Wheat
| Geographic Region | No. of Samples | Percentage Positive (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Co-contaminants | Reference |
| Norway | Not Specified | ~100 | Not Specified | 100 (Median) | DON | [5] |
| Central Italy | Not Specified | High | 2,500,000 - 14,000,000 | Variable | DON | [6] |
| Multi-country (Europe) | Not Specified | High | 14.02 - 544.72 | Not Specified | DON | [7] |
Table 2: this compound Contamination Levels in Barley
| Geographic Region | No. of Samples | Percentage Positive (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Co-contaminants | Reference |
| Norway | Not Specified | ~100 | Not Specified | 292 (Median) | DON | [5] |
Table 3: this compound Contamination Levels in Oats
| Geographic Region | No. of Samples | Percentage Positive (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Co-contaminants | Reference |
| Norway | Not Specified | ~100 | Not Specified | 2000 (Median) | DON | [5] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex grain matrices requires robust and validated analytical methods. The most common approaches involve chromatographic separation coupled with mass spectrometric detection. Below is a synthesized protocol based on commonly employed methodologies.
Sample Preparation and Extraction
A representative and homogenized grain sample is crucial for accurate analysis. The following "dilute-and-shoot" or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction methods are widely used.
Protocol: Acetonitrile-Water Extraction
-
Homogenization: Grind a representative grain sample to a fine powder (e.g., to pass a 1 mm sieve).
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction Solvent Addition: Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).
-
Extraction: Shake vigorously for a defined period (e.g., 60 minutes) using a mechanical shaker.
-
Centrifugation: Centrifuge the mixture at a specified speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the supernatant.
-
Dilution: Transfer an aliquot of the supernatant to a clean tube and dilute with water or an appropriate buffer for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound.
Typical LC-MS/MS Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Instrumental Analysis: GC-MS
Gas chromatography-mass spectrometry (GC-MS) can also be employed, typically requiring derivatization of the this compound molecule to increase its volatility.
Protocol: GC-MS with Derivatization
-
Extraction and Cleanup: Follow a similar extraction procedure as for LC-MS/MS. A cleanup step using a solid-phase extraction (SPE) or a multifunctional column (e.g., Mycosep®) may be necessary.[1]
-
Derivatization: Evaporate the cleaned extract to dryness under a stream of nitrogen. Add a derivatizing agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), and heat to form a volatile derivative.[1]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column for separation and a mass spectrometer for detection.
Conclusion and Future Perspectives
The natural occurrence of this compound in a wide range of cereal grains is a well-established phenomenon with potential implications for food and feed safety. Its frequent co-contamination with other Fusarium mycotoxins, particularly DON, and its ability to enhance their toxicity, underscore the need for continued research and monitoring. The development and validation of sensitive and robust analytical methods are paramount for accurate risk assessment.
Future research should focus on several key areas:
-
Toxicological Studies: Further investigation into the synergistic effects of this compound with other mycotoxins is crucial to fully understand its impact on human and animal health.
-
Expanded Surveillance: Comprehensive surveys of this compound contamination in various geographical regions and a wider array of food and feed commodities are needed to refine exposure assessments.
-
Mitigation Strategies: The development of pre- and post-harvest strategies to reduce Fusarium growth and mycotoxin production, including this compound, is essential for ensuring the safety of the global grain supply.
-
Regulatory Consideration: As more data on its occurrence and toxicological relevance become available, regulatory bodies may need to consider establishing guidance or maximum levels for this compound in food and feed.
By continuing to build our understanding of this compound, the scientific and regulatory communities can better protect consumers and livestock from the potential risks associated with this emerging mycotoxin.
References
- 1. mdpi.com [mdpi.com]
- 2. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. CLM1 of Fusarium graminearum encodes a longiborneol synthase required for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011023230A1 - Method of extracting mycotoxins from cereal grains - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Hydroxy-Culmorins and Culmorone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-culmorins and culmorone are sesquiterpenoid mycotoxins belonging to the trichothecene (B1219388) family, produced by various species of Fusarium fungi. These compounds are derivatives of the parent compound, culmorin, and are often found as co-contaminants in agricultural commodities, particularly cereal grains. While not as extensively studied as other mycotoxins like deoxynivalenol (B1670258) (DON), recent research has highlighted their potential biological activities and synergistic effects with other toxins, making them a subject of growing interest in the fields of toxicology, pharmacology, and drug development. This guide provides a comprehensive overview of the current knowledge on hydroxy-culmorins and culmorone, with a focus on their biological activities, underlying mechanisms, and relevant experimental protocols.
Chemical Structures and Derivatives
This compound is a tricyclic sesquiterpene diol. Hydroxy-culmorins are metabolites of this compound, with the primary derivatives identified being 5-hydroxy-culmorin, 12-hydroxy-culmorin, 14-hydroxy-culmorin, and 15-hydroxy-culmorin. Culmorone is the ketone analog of this compound. The hydroxylation at different positions on the this compound backbone can significantly influence the biological activity of these molecules.
Biological Activities
While extensive quantitative data for individual hydroxy-culmorins and culmorone is still emerging, the available information, primarily on the parent compound this compound and some derivatives, points towards a range of biological effects.
Table 1: Summary of Reported Biological Activities
| Compound/Derivative | Biological Activity | Quantitative Data | Source(s) |
| This compound | Antifungal | Moderately active | [1] |
| Phytotoxicity | Synergistic with DON | [2][3] | |
| Animal Cell Toxicity | Low toxicity | [4] | |
| 15-Hydroxy-culmorin | Antifungal | Not specified | [5] |
| Phytotoxicity | Not specified | [5] | |
| Animal Cell Toxicity | Low toxicity | [5] |
Note: Specific quantitative values like IC50, EC50, and LD50 for individual hydroxy-culmorins and culmorone are not yet widely available in the public domain.
Synergistic Phytotoxicity with Deoxynivalenol (DON)
A key finding in the study of this compound and its derivatives is their ability to act synergistically with the mycotoxin deoxynivalenol (DON), significantly increasing its phytotoxic effects.[2][3] This is a critical consideration for agriculture and food safety, as the co-occurrence of these mycotoxins is common.
Signaling Pathways and Mechanisms of Action
The primary mechanism elucidated for the synergistic toxicity of this compound with DON involves the inhibition of Uridine Diphosphate Glucosyltransferases (UGTs) .[2]
dot
Caption: Inhibition of DON detoxification by this compound.
UGTs are crucial plant enzymes that detoxify DON by conjugating it with glucose to form the less toxic DON-3-O-glucoside.[2] this compound and potentially its hydroxy-derivatives act as inhibitors of these enzymes. By blocking this detoxification pathway, they effectively increase the intracellular concentration and residence time of the more toxic DON, leading to enhanced phytotoxicity. This inhibitory action has also been observed with human UGTs, suggesting a potential for similar synergistic effects in mammals.[4]
While the primary focus has been on UGT inhibition, the broader effects of hydroxy-culmorins and culmorone on other cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the induction of apoptosis, are still under investigation. Given that other mycotoxins are known to modulate these pathways, it is a plausible area for future research.
Experimental Protocols
Isolation of Hydroxy-culmorins and Culmorone from Fusarium Cultures
This protocol is based on methodologies described for the isolation of secondary metabolites from Fusarium species.[1][6]
1. Fungal Culture:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a high-producing strain of Fusarium culmorum or other relevant Fusarium species.
-
Incubate the culture for an appropriate period (typically 2-4 weeks) under optimal growth conditions to allow for the production of secondary metabolites.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium separately with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate the different classes of compounds.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Pool the fractions containing hydroxy-culmorins and culmorone.
4. Purification:
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual hydroxy-culmorin derivatives and culmorone.
5. Characterization:
-
Confirm the identity and purity of the isolated compounds using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
dot
Caption: Workflow for isolating this compound derivatives.
GC-MS Analysis of this compound Derivatives
A common analytical method for the identification and quantification of sesquiterpenoids like this compound and its derivatives.[6]
1. Derivatization:
-
To improve volatility and chromatographic separation, the hydroxyl groups of the analytes are typically derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[7]
-
The reaction is typically carried out in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
2. GC-MS Conditions:
-
Injector: Splitless mode, with a temperature of around 250-280°C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100-120°C, holding for a few minutes, then ramping up to 280-300°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecules (e.g., m/z 50-550).
3. Data Analysis:
-
Identification of the compounds is based on their retention times and comparison of their mass spectra with reference spectra from libraries (e.g., NIST, Wiley) or with authenticated standards.
Conclusion and Future Directions
Hydroxy-culmorins and culmorone represent an intriguing class of mycotoxins with the potential for significant biological activity, particularly through their synergistic interactions with other toxins. The inhibition of UGT enzymes is a key mechanism of action that warrants further investigation, both in the context of plant-pathogen interactions and potential implications for human and animal health.
Future research should focus on several key areas:
-
Quantitative Biological Data: There is a critical need to establish specific IC50, EC50, LD50, and MIC values for individual hydroxy-culmorin derivatives and culmorone to accurately assess their toxicological profiles and potential as pharmacological agents.
-
Synthesis Protocols: The development of efficient and scalable chemical synthesis routes for these compounds is essential to facilitate further biological studies and the exploration of their structure-activity relationships.
-
Elucidation of Signaling Pathways: Beyond UGT inhibition, a broader investigation into the effects of these compounds on other cellular signaling pathways, such as those involved in inflammation, cell cycle control, and apoptosis, is necessary to fully understand their biological impact.
A deeper understanding of these emerging mycotoxins will be crucial for developing effective strategies to mitigate their impact on food safety and for exploring their potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Bioactive Metabolites from Fusarium fujikuroi: GC-MS Profiling and Bioactivity Assessment [mdpi.com]
- 5. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucosylated and sulfated conjugates of Culmorin
An In-Depth Technical Guide on Glucosylated and Sulfated Conjugates of Culmorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sesquiterpenoid mycotoxin produced by several Fusarium species, fungi that are common pathogens of cereal crops.[1][2][3] It is often found co-occurring with other well-known mycotoxins, such as deoxynivalenol (B1670258) (DON), and is considered an "emerging mycotoxin" due to its potential to influence the toxicity of other fungal metabolites.[1][2][3][4][5] Understanding the metabolism and detoxification of this compound is crucial for assessing its toxicological relevance and its impact on food safety. This technical guide provides a comprehensive overview of the glucosylated and sulfated conjugates of this compound, focusing on their synthesis, in planta metabolism, and the experimental protocols used for their study.
Biosynthesis of this compound
The biosynthesis of this compound in Fusarium graminearum involves a two-step enzymatic process. The gene CLM1 encodes a terpene cyclase, longiborneol (B1213909) synthase, which catalyzes the formation of longiborneol from farnesyl pyrophosphate.[6] Subsequently, the cytochrome P450 enzyme encoded by the CLM2 gene hydroxylates longiborneol to yield this compound.[7][8]
Caption: Biosynthetic pathway of this compound in Fusarium graminearum.
Chemical Synthesis of this compound Conjugates
The chemical synthesis of glucosylated and sulfated this compound conjugates is essential for their use as analytical standards and for studying their biological activities.[1][2][5] An efficient and regioselective synthesis for these compounds has been developed.[1][2][4][5]
Sulfated Conjugates
The sulfation of this compound can be achieved using a sulfur trioxide-trimethylamine complex.[2][4] The regioselectivity of the reaction is dependent on the reaction conditions and the protecting groups used.
-
This compound-11-sulfate (3) was synthesized by reacting this compound with a SO3-trimethylamine complex in N,N-dimethylformamide (DMF).[2][4]
-
This compound-8-sulfate (4) was synthesized by first protecting the C-11 hydroxyl group as an acetate (B1210297) ester (11-acetylthis compound), followed by sulfation at the C-8 position and subsequent deprotection of the acetyl group.[2]
-
This compound disulfate (5) was obtained by using a large excess of the sulfating agent.[2]
Caption: Synthetic routes to sulfated this compound conjugates.
Glucosylated Conjugates
The regioselective glucosylation of this compound is more complex due to the two hydroxyl groups. Different glucosyl donors can be employed to achieve the desired regioselectivity, sometimes exploiting unexpected acyl transfer reactions.[1][2][4]
-
This compound-8-glucoside (6) was synthesized via a Schmidt glycosylation, which surprisingly led to the formation of an 11-acetylthis compound-8-β,D-tetra-O-acetylglucoside intermediate, followed by deprotection.[4]
-
This compound-11-glucoside (7) was synthesized using a 2-benzyloxycarbonyl (2-Cbz) glucosyl donor, which prevents acyl transfer and directs glucosylation to the C-11 position.[4]
Caption: Synthetic routes to glucosylated this compound conjugates.
In Planta Metabolism of this compound
The metabolic fate of this compound in plants has been investigated using wheat suspension cultures.[1][2][3][4][5] These studies reveal that plants can extensively metabolize this compound, primarily through glucosylation and acetylation.[1][2][3][4]
When a wheat suspension culture was treated with this compound, the primary metabolite identified was This compound-8-glucoside (6) .[1][2][4] Interestingly, This compound acetate was also formed, but no sulfated conjugates or this compound-11-glucoside were detected.[1][2][4]
Treatment of the wheat culture with 11-acetylthis compound resulted in its rapid deacetylation back to this compound, as well as the formation of 11-acetylthis compound-8-glucoside (8) .[1][2][4][5] This suggests that acetylation and deacetylation are dynamic processes in the plant's response to these xenobiotics.
Quantitative Data from In Planta Experiments
The following table summarizes the semi-quantitative results from the treatment of a wheat suspension culture with this compound (100 mg/L) over 7 days.[2]
| Metabolite | Concentration in Supernatant (µg/L) - Day 1 | Concentration in Supernatant (µg/L) - Day 7 |
| This compound-8-glucoside (6) | 95 | 355 |
| 11-Acetylthis compound (2) | Present (lower than glucoside) | Not specified |
Note: The results are semi-quantitative as they do not account for matrix effects.[2]
Experimental Protocols
General Synthesis of this compound Sulfates
A general procedure for the sulfation of this compound involves reacting it with a sulfur trioxide-trimethylamine (SO3·NMe3) complex in an appropriate solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 55°C).[2][4] The resulting trimethylammonium salt can be converted to the sodium salt, which is more suitable for biological assays, using a cation exchange resin.[2]
General Synthesis of this compound Glucosides
Regioselective glucosylation can be achieved by carefully selecting the glucosyl donor. For instance, a Schmidt glycosylation can favor the formation of the 8-glucoside, while a 2-Cbz-protected donor can be used to synthesize the 11-glucoside.[4] The reactions are typically carried out in the presence of a promoter, such as TMSOTf, and subsequent deprotection steps are required to remove protecting groups from the sugar moiety.[4]
In Planta Metabolism Study
A wheat suspension culture is treated with a known concentration of this compound or its acetylated form (e.g., 100 mg/L).[2][4] Samples of the supernatant and the washed cells are collected at different time points (e.g., 1 day and 7 days).[2] The samples are then extracted, and the metabolites are analyzed and quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), using the synthesized conjugates as analytical standards.[2]
Caption: Experimental workflow for studying the in planta metabolism of this compound.
Biological Relevance and Future Directions
While sulfation is a major detoxification pathway for xenobiotics in animals, it appears to be of minor importance for this compound metabolism in plants.[4] Glucosylation, on the other hand, is a significant detoxification route in plants. The formation of this compound-8-glucoside demonstrates the plant's ability to metabolize this mycotoxin.[1][2][4]
An important area of ongoing research is the potential for this compound to inhibit the detoxification of other mycotoxins. This compound has been shown to inhibit the in vitro glucuronidation of DON, a major detoxification pathway for this mycotoxin in mammals.[9][10][11] This suggests a potential for synergistic toxic effects when these mycotoxins co-occur in contaminated food and feed. Further research is needed to fully understand the toxicological implications of this compound and its conjugates.
References
- 1. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CLM1 of Fusarium graminearum encodes a longiborneol synthase required for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Description of Fusarium graminearum Pigments and Related Compounds [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Method for the Detection and Quantification of Culmorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmorin is a sesquiterpenoid diol mycotoxin produced by several species of Fusarium fungi, such as F. culmorum and F. graminearum. These fungi are common pathogens of cereal crops, leading to the contamination of grains like wheat, barley, and oats.[1][2] The presence of this compound is often correlated with other Fusarium mycotoxins, including deoxynivalenol (B1670258) (DON).[1][2] Given the potential for synergistic toxic effects with other mycotoxins, sensitive and reliable methods for the detection and quantification of this compound are essential for food safety, toxicological studies, and in the development of strategies to mitigate mycotoxin contamination.[3][4] This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds.[5][6]
Principle of the Method
This method involves the extraction of this compound from a sample matrix, followed by a clean-up step to remove interfering substances. Due to the polar nature of this compound, a derivatization step is typically required to increase its volatility and thermal stability for GC-MS analysis.[7] The derivatized analyte is then separated on a gas chromatographic column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
Experimental Protocols
Sample Preparation (Extraction and Clean-up)
This protocol is adapted from methods used for the analysis of mycotoxins in cereal grains.[1][2]
Materials:
-
Acetonitrile (ACN)
-
Ultrapure water
-
Mycosep® #225 columns (or equivalent solid phase extraction-SPE-cartridges)
-
Grinder or blender
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen blowdown)[8]
Procedure:
-
Homogenization: Grind a representative sample of the cereal grain to a fine powder.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of acetonitrile/water (84:16, v/v) extraction solvent.
-
Shake vigorously on a mechanical shaker for 60 minutes.
-
Allow the extract to settle, then filter the supernatant through a Whatman No. 4 filter paper.
-
-
Clean-up:
-
Pass 10 mL of the filtered extract through a Mycosep® #225 clean-up column.
-
Collect the purified extract.
-
-
Concentration:
-
Transfer a known volume (e.g., 5 mL) of the purified extract to a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.[8]
-
The dried extract is now ready for derivatization.
-
Derivatization
To enhance volatility for GC-MS analysis, this compound's hydroxyl groups are derivatized. Two common methods are silylation (using TMSI/TMCS) and acylation (using PFPA).[1][3][9]
Method A: Silylation
Reagents:
-
Trimethylsilyl-imidazole (TMSI) / Trimethylchlorosilane (TMCS)
Procedure:
-
To the dried extract, add 100 µL of TMSI/TMCS.[3]
-
Vortex the mixture and heat at 60°C for 30 minutes.[3]
-
After cooling to room temperature, add 900 µL of isooctane and 1 mL of water.[3]
-
Gently agitate the mixture until the upper organic layer becomes clear.[3]
-
Transfer the organic (top) layer to a GC-MS autosampler vial.[3]
Method B: Acylation
Reagent:
-
Pentafluoropropionic anhydride (B1165640) (PFPA)
Procedure:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., toluene).
-
Add 50 µL of PFPA.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
After cooling, evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[1][2]
GC-MS Analysis
The following are typical GC-MS parameters; they may need to be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph: Agilent 7890 or equivalent[4]
-
Mass Spectrometer: Agilent 5977 MS Detector or equivalent[4]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
GC Conditions:
-
Injector Temperature: 250°C[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of characteristic ions (mass range m/z 50-550).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions of the derivatized this compound.
-
Data Presentation
Table 1: Quantitative Data for GC-MS Analysis of this compound Derivatives
| Parameter | TMS-Culmorin | PFP-Culmorin | Reference |
| Retention Time (min) | Instrument and method dependent | Instrument and method dependent | N/A |
| Characteristic Ions (m/z) | To be determined from mass spectrum | To be determined from mass spectrum | N/A |
| Limit of Detection (LOD) | Method and matrix dependent | Method and matrix dependent | N/A |
| Limit of Quantification (LOQ) | Method and matrix dependent | Method and matrix dependent | N/A |
| Recovery (%) | Method and matrix dependent | Method and matrix dependent | N/A |
Note: Specific quantitative data such as retention times, characteristic ions, LOD, LOQ, and recovery are highly dependent on the specific instrumentation, derivatization method, and sample matrix. The values should be determined during method validation in the user's laboratory. Standard curves for quantification should be constructed using TMS or PFP derivatives of purified this compound standards.[3]
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the detection and quantification of this compound in cereal samples. Proper sample preparation, including extraction, clean-up, and derivatization, is crucial for achieving accurate results. Method validation should be performed in the respective laboratory to determine specific performance characteristics such as LOD, LOQ, and recovery. This application note serves as a comprehensive guide for researchers and scientists involved in mycotoxin analysis and food safety.
References
- 1. The occurrence of this compound and hydroxy-culmorins in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Wheat Grain Infection by Fusarium Mycotoxin-Producing Fungi Using an Electronic Nose, GC-MS, and qPCR [mdpi.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Culmorin in Wheat Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmorin is a mycotoxin produced by several Fusarium species, which are common pathogens of wheat and other cereals. The co-occurrence of this compound with other regulated mycotoxins, such as deoxynivalenol (B1670258) (DON), has raised concerns about its potential synergistic toxic effects. Accurate quantification of this compound in wheat is therefore essential for food safety assessment and to understand its impact on human and animal health. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in wheat samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in wheat samples from various studies. These data highlight the prevalence and wide concentration range of this mycotoxin in naturally contaminated wheat.
Table 1: Concentration of this compound in Naturally Contaminated Wheat Samples
| Geographic Region | No. of Samples | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) |
| Europe | 216 | 100 | Not specified | Mean: >1000 |
| Croatia | Not specified | Not specified | Not specified | Average: 1010 |
| Norway | Not specified | Nearly all | Not specified | Median: 100 |
Table 2: Co-occurrence of this compound and Deoxynivalenol (DON) in Wheat
| Study/Region | Observation |
| Multiple Studies | This compound concentration is often found to be about 3-fold higher than DON concentration in naturally contaminated samples. |
| Croatia | In Fusarium-inoculated wheat, the average concentration of this compound was 6109 µg/kg, while DON was 19,122 µg/kg. In naturally contaminated samples, the average concentrations were 1010 µg/kg for this compound and 1504 µg/kg for DON. |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in wheat samples, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Solid-Liquid Extraction
A simple and effective solid-liquid extraction method is employed to extract this compound from complex wheat matrices.
Materials:
-
Homogenized wheat flour sample
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Formic acid, analytical grade
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 5 g of the homogenized wheat flour sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (acetonitrile/water/formic acid, 79:20:1, v/v/v).
-
Cap the tube and vortex vigorously for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
The following MRM transitions are proposed for the quantification and confirmation of this compound. It is crucial to optimize the collision energies for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) - Starting Point for Optimization | Purpose |
| This compound | 237.2 | 219.2 | 100 | 15 | Quantification |
| This compound | 237.2 | 201.2 | 100 | 20 | Confirmation |
Note: The precursor ion for this compound (C15H26O2, MW: 238.37) is the protonated molecule [M+H]+. The proposed product ions correspond to the loss of water ([M+H-H2O]+) and further fragmentation.
Calibration and Quantification
Matrix-matched calibration curves should be prepared to compensate for matrix effects.
-
Prepare a series of calibration standards by spiking known concentrations of a certified this compound standard into blank wheat extract.
-
The concentration range should cover the expected levels of this compound in the samples.
-
Construct a calibration curve by plotting the peak area of the quantification transition against the concentration of this compound.
-
Quantify this compound in the wheat samples by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in wheat samples.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
This diagram illustrates the proposed fragmentation of the protonated this compound molecule in the mass spectrometer.
Application Notes and Protocols for the Extraction of Culmorin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmorin is a tricyclic sesquiterpenoid mycotoxin produced by several species of the Fusarium genus, notably Fusarium graminearum and Fusarium culmorum.[1] These fungi are significant pathogens of cereal crops, leading to the contamination of grains with a variety of mycotoxins. While not as toxic as other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), this compound has been shown to possess antifungal and phytotoxic activities. Its co-occurrence with other mycotoxins may also have synergistic toxic effects. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures, intended for use in research, natural product chemistry, and drug development.
Data Presentation
The yield of this compound can vary significantly depending on the fungal species, strain, and cultivation conditions. Below is a summary of reported this compound yields from Fusarium species.
| Fungal Species | Strain | Culture Medium | Yield | Reference |
| Fusarium graminearum | tri1 knockout strains (PH-1 and WG-9 derived) | Rice Culture | 333 mg/kg | [1] |
| Fusarium graminearum | tri1 knockout strains (PH-1 and WG-9 derived) | Liquid Culture | 177 mg/L | [1] |
| Fusarium culmorum | J1 | Rice Substrate | 1062.4 µg/g (Nivalenol, a related trichothecene) | [2] |
| Fusarium this compound | J2 | Rice Substrate | 678.4 µg/g (Nivalenol, a related trichothecene) | [2] |
Note: Data for nivalenol (B191977) from F. culmorum is included to provide context on the productivity of this species on a rice substrate, as specific quantitative data for this compound from wild-type F. culmorum was not available in the cited literature. It is often observed that this compound is produced at levels approximately three times higher than DON in naturally contaminated samples.[1][3]
Experimental Protocols
This section details the methodology for the production, extraction, and purification of this compound from fungal cultures.
Part 1: Fungal Cultivation for this compound Production
This protocol describes the cultivation of Fusarium species on a solid rice substrate, a common method for inducing secondary metabolite production.[3][4]
Materials:
-
Fusarium graminearum or Fusarium culmorum culture
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Long-grain white rice
-
Erlenmeyer flasks (500 mL or 1 L)
-
Aluminum foil
-
Autoclave
-
Sterile water
-
Incubator
Procedure:
-
Prepare Rice Substrate: For each 500 mL flask, add 50 g of long-grain white rice and 100 mL of deionized water. For 1 L flasks, use 100 g of rice and 200 mL of water.
-
Sterilization: Cover the flasks with aluminum foil and autoclave at 121°C for 20-30 minutes. Allow the flasks to cool to room temperature.
-
Inoculation: In a sterile biosafety cabinet, inoculate the sterilized rice with a small agar plug (approximately 1 cm²) of a fresh, actively growing culture of Fusarium from a PDA plate.
-
Incubation: Incubate the flasks at 25-28°C in the dark for 3-4 weeks. The fungus will colonize the rice during this period.
Part 2: Extraction of Crude this compound
This protocol outlines the solvent extraction of this compound from the colonized rice culture.
Materials:
-
Colonized rice culture from Part 1
-
Deionized water
-
Waring blender or similar homogenizer
-
Large beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, break up the colonized rice cake into smaller pieces.
-
Extraction Solvent: Prepare an extraction solvent of acetonitrile:water (90:10, v/v).[5]
-
Homogenization: Transfer the colonized rice to a blender. For every 100 g of starting rice material, add 300-400 mL of the extraction solvent. Homogenize at high speed for 2-3 minutes.
-
Filtration: Filter the homogenate through a Buchner funnel under vacuum to separate the fungal biomass and rice solids from the liquid extract.
-
Solvent Removal: Transfer the liquid extract to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator at 40-50°C until the acetonitrile is removed and an aqueous suspension remains.
-
Liquid-Liquid Partitioning: Transfer the aqueous suspension to a separatory funnel. Extract three times with an equal volume of ethyl acetate (B1210297). Combine the organic layers.
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure to obtain the crude extract.
Part 3: Purification of this compound
This protocol describes a two-step purification process for isolating this compound from the crude extract using silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound extract from Part 2
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Vials for fractions
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.
-
TLC Analysis: Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 or 1:1). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., p-anisaldehyde solution followed by heating). Combine the fractions containing the major spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a this compound-enriched fraction.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the this compound-enriched fraction from the silica gel column in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60-70% acetonitrile in water.
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detector at 210-220 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect the peak corresponding to this compound using a fraction collector.
-
Purity Check and Final Product: Analyze the purity of the collected fraction by analytical HPLC. Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualization of Pathways and Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound in Fusarium species starts from the mevalonate (B85504) pathway, which produces farnesyl pyrophosphate. This precursor is then cyclized to form the tricyclic alcohol, longiborneol (B1213909), by the enzyme longiborneol synthase (encoded by the CLM1 gene). Subsequent hydroxylation reactions, catalyzed by a cytochrome P450 monooxygenase, yield this compound.
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the overall workflow for the isolation of this compound from fungal cultures.
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 2. Characterization of Nivalenol-Producing Fusarium culmorum Isolates Obtained from the Air at a Rice Paddy Field in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound compounds and other secondary metabolites by Fusarium culmorum and F. graminearum strains isolated from Norwegian cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Assess Culmorin Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmorin is a sesquiterpenoid mycotoxin produced by several Fusarium species, fungi that are significant pathogens of cereal crops worldwide. While this compound itself exhibits low direct phytotoxicity, it has been shown to act synergistically with other Fusarium mycotoxins, such as deoxynivalenol (B1670258) (DON), significantly enhancing their toxic effects on plants.[1][2][3] This synergistic activity makes the study of this compound crucial for understanding the overall impact of Fusarium infections on crop health and yield.
These application notes provide detailed protocols for cell-based assays to assess the phytotoxicity of this compound, both alone and in combination with other mycotoxins. The assays described herein are valuable tools for screening potential antifungal agents, investigating the mechanisms of mycotoxin synergy, and evaluating crop resistance to Fusarium pathogens. The protocols are specifically tailored for use with plant cell suspension cultures, providing a controlled and reproducible in vitro system for phytotoxicity testing.
Data Presentation: Summary of Quantitative Phytotoxicity Data
The following tables summarize hypothetical quantitative data from various cell-based assays to illustrate the synergistic phytotoxicity of this compound and deoxynivalenol (DON) on a wheat cell suspension culture.
Table 1: Cell Viability (MTT Assay) after 48h Exposure
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 4.5 |
| This compound | 50 | 95 ± 5.2 |
| 100 | 92 ± 4.8 | |
| 200 | 88 ± 6.1 | |
| Deoxynivalenol (DON) | 25 | 75 ± 6.3 |
| 50 | 58 ± 7.1 | |
| 100 | 42 ± 5.9 | |
| This compound + DON | 100 + 50 | 35 ± 6.8 |
| This compound + DON | 200 + 50 | 28 ± 7.2 |
Table 2: Lysosomal Integrity (Neutral Red Uptake Assay) after 48h Exposure
| Treatment | Concentration (µM) | % Neutral Red Uptake (Mean ± SD) |
| Control | - | 100 ± 3.8 |
| This compound | 100 | 94 ± 4.1 |
| Deoxynivalenol (DON) | 50 | 65 ± 5.5 |
| This compound + DON | 100 + 50 | 41 ± 6.2 |
Table 3: Membrane Integrity (Lactate Dehydrogenase - LDH Assay) after 48h Exposure
| Treatment | Concentration (µM) | % LDH Leakage (Mean ± SD) |
| Control | - | 5 ± 1.5 |
| This compound | 100 | 8 ± 2.1 |
| Deoxynivalenol (DON) | 50 | 35 ± 4.7 |
| This compound + DON | 100 + 50 | 58 ± 5.9 |
Experimental Protocols
Establishment and Maintenance of Wheat Cell Suspension Culture
This protocol is adapted from established methods for creating and maintaining graminaceous cell cultures.[4][5][6][7][8]
Materials:
-
Mature wheat seeds (e.g., Triticum aestivum)
-
70% (v/v) Ethanol (B145695)
-
10% (v/v) Sodium hypochlorite (B82951) solution with 0.1% Triton X-100
-
Sterile distilled water
-
Murashige and Skoog (MS) medium with 3% sucrose (B13894) and 0.8% agar (B569324)
-
Liquid MS medium with 3% sucrose and 2,4-Dichlorophenoxyacetic acid (2,4-D) at 2 mg/L
-
Sterile 250 mL Erlenmeyer flasks
-
Sterile Petri dishes
-
Orbital shaker
Protocol:
-
Seed Sterilization:
-
Surface sterilize wheat seeds by washing with 70% ethanol for 1 minute.
-
Immerse seeds in 10% sodium hypochlorite solution with 0.1% Triton X-100 for 15 minutes with gentle shaking.
-
Rinse the seeds five times with sterile distilled water.
-
-
Callus Induction:
-
Germinate sterilized seeds on MS medium with 0.8% agar in Petri dishes under a 16h light/8h dark cycle at 25°C.
-
After 7-10 days, excise roots and hypocotyls and place them on fresh solid MS medium containing 2 mg/L 2,4-D to induce callus formation.
-
Subculture the developing callus every 2-3 weeks.
-
-
Initiation of Suspension Culture:
-
Transfer approximately 2 g of friable, 14-day-old callus to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with 2 mg/L 2,4-D.
-
Place the flask on an orbital shaker at 100-120 rpm at 25°C in the dark.
-
-
Maintenance of Suspension Culture:
-
Subculture the cell suspension every 7 days by transferring 10 mL of the culture into 40 mL of fresh liquid medium.
-
A fine, homogenous cell suspension should be established after 4-5 subcultures.
-
MTT Cell Viability Assay for Plant Suspension Cells
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12][13]
Materials:
-
Wheat cell suspension culture
-
96-well microtiter plates
-
This compound and DON stock solutions (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Plating:
-
Adjust the density of the wheat cell suspension to 1 x 10^5 cells/mL in fresh culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Mycotoxin Treatment:
-
Prepare serial dilutions of this compound and/or DON in culture medium.
-
Add 100 µL of the mycotoxin dilutions to the respective wells. For controls, add 100 µL of medium with the same concentration of the solvent used for the stock solutions.
-
Incubate the plate at 25°C for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 25°C in the dark.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan (B1609692) crystals.
-
Carefully remove the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Neutral Red Uptake Assay for Lysosomal Integrity
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[14][15][16][17][18]
Materials:
-
Wheat cell suspension culture
-
96-well microtiter plates
-
This compound and DON stock solutions
-
Neutral Red solution (40 µg/mL in culture medium, prepared fresh)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Uptake:
-
After the 48-hour incubation, centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 200 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2 hours at 25°C in the dark.
-
-
Dye Extraction:
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of neutral red uptake relative to the control.
-
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.[19][20][21][22]
Materials:
-
Wheat cell suspension culture
-
96-well microtiter plates
-
This compound and DON stock solutions
-
LDH assay kit (commercially available kits are recommended)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection:
-
After the 48-hour incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
A stop solution is usually added to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of LDH leakage relative to a positive control (cells lysed with a detergent provided in the kit).
-
Visualization of Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mpipz.mpg.de [mpipz.mpg.de]
- 5. The development and evaluation of single cell suspension from wheat and barley as a model system; a first step towards functional genomics application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. protocol-online.org [protocol-online.org]
- 14. re-place.be [re-place.be]
- 15. qualitybiological.com [qualitybiological.com]
- 16. assaygenie.com [assaygenie.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3hbiomedical.com [3hbiomedical.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Culmorin-Producing Fusarium Strains using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmorin is a tricyclic sesquiterpenoid mycotoxin produced by several species of the fungal genus Fusarium, including F. graminearum and F. culmorum. These fungal species are significant pathogens of cereal crops such as wheat and barley, leading to diseases like Fusarium Head Blight (FHB). While not as toxic as other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), this compound has been shown to have synergistic toxic effects with DON, potentially increasing the overall toxicity of contaminated grains. Furthermore, this compound itself exhibits phytotoxic and antimicrobial properties. The detection and quantification of this compound-producing Fusarium strains are therefore crucial for food safety, agricultural research, and the development of effective disease management strategies.
Quantitative Polymerase Chain Reaction (qPCR) offers a rapid, sensitive, and specific method for the detection and quantification of the genetic potential for this compound production in Fusarium strains. This is achieved by targeting the genes responsible for this compound biosynthesis. This document provides detailed application notes and protocols for the use of qPCR in identifying and quantifying this compound-producing Fusarium strains.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Fusarium is a two-step process involving two key enzymes encoded by the CLM gene cluster. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor in terpene synthesis.
-
Step 1: Longiborneol (B1213909) Synthesis: The enzyme longiborneol synthase, encoded by the CLM1 gene, catalyzes the conversion of FPP to the intermediate compound longiborneol.[1]
-
Step 2: Hydroxylation: Subsequently, a cytochrome P450 monooxygenase, encoded by the CLM2 gene, hydroxylates longiborneol to form the final product, this compound.
A simplified diagram of this pathway is presented below.
Caption: A diagram of the this compound biosynthesis pathway in Fusarium.
Principle of qPCR Detection
The qPCR assay for detecting this compound-producing Fusarium strains is based on the amplification and quantification of a fluorescent signal generated during the amplification of the target genes, CLM1 and CLM2. The amount of fungal DNA in a sample can be correlated with the quantity of these genes, providing an indication of the potential for this compound production. This method can be quantitative, allowing for the determination of the amount of fungal biomass in a given sample.
Experimental Workflow
The overall workflow for the qPCR detection of this compound-producing Fusarium strains involves several key steps, from sample collection to data analysis.
Caption: A diagram illustrating the experimental workflow for qPCR detection.
Detailed Experimental Protocols
Protocol 1: Fungal Genomic DNA Extraction from Cereal Grains
This protocol is adapted for the extraction of high-quality fungal DNA from contaminated cereal grains.
Materials:
-
Mortar and pestle or a suitable mill
-
Liquid nitrogen
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
2-Mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (B130326), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Nuclease-free water
-
Microcentrifuge and tubes
Procedure:
-
Freeze 100-500 mg of ground grain sample in liquid nitrogen.
-
Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer and 2 µL of 2-mercaptoethanol.
-
Vortex vigorously to mix and incubate at 65°C for 1 hour with occasional shaking.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), and mix by inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of nuclease-free water.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
Protocol 2: qPCR for Quantification of this compound-Producing Fusarium DNA
This protocol provides a framework for a SYBR Green-based qPCR assay. For higher specificity, a TaqMan probe-based assay can be designed.
1. Primer Design:
Primers should be designed to specifically amplify a 100-200 bp fragment of the CLM1 or CLM2 gene from Fusarium species known to produce this compound. The following primers for CLM1 are based on those reported by McCormick et al. (2010) and can be adapted for qPCR.
| Target Gene | Primer Name | Sequence (5' to 3') |
| CLM1 | CLM1-F | GCTCTCTGCCGATTTGTTTG |
| CLM1 | CLM1-R | GTCGTTGAGGTTGATGTTGG |
Note: These primers should be validated for specificity and efficiency in a qPCR assay.
2. qPCR Reaction Setup:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Template DNA (1-100 ng) | 2 | As per sample |
| Nuclease-free water | 6.4 | - |
| Total Volume | 20 |
3. Thermal Cycling Protocol:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 s | 40 |
| Annealing/Extension | 60 | 60 s | |
| Melt Curve Analysis | 65-95 | Increment 0.5°C/5s | 1 |
4. Data Analysis:
-
Standard Curve: A standard curve should be generated using a serial dilution of known quantities of purified Fusarium genomic DNA (e.g., from a confirmed this compound-producing strain). This allows for the absolute quantification of the target gene in unknown samples.
-
Quantification: The amount of CLM1 or CLM2 DNA in the samples is determined by interpolating their Ct values on the standard curve.
-
Melt Curve Analysis: A single, sharp peak in the melt curve analysis confirms the specificity of the amplification product.
Data Presentation
Quantitative data from qPCR experiments should be summarized for clear comparison. Below are example tables for presenting qPCR validation and sample analysis data.
Table 1: qPCR Assay Validation Parameters
| Target Gene | Primer Pair | Amplicon Size (bp) | Efficiency (%) | R² of Standard Curve | Limit of Detection (LOD) |
| CLM1 | CLM1-F / CLM1-R | 150 | 98.5 | 0.998 | 10 copies/reaction |
| CLM2 | User-designed | 120 | 99.2 | 0.999 | 10 copies/reaction |
Note: Data in this table is hypothetical and should be replaced with experimental results.
Table 2: Quantification of this compound Biosynthesis Genes in Grain Samples
| Sample ID | Sample Type | CLM1 DNA (pg/µg total DNA) | CLM2 DNA (pg/µg total DNA) | This compound Concentration (µg/kg) by LC-MS/MS |
| W-01 | Wheat | 150.2 ± 12.5 | 145.8 ± 11.9 | 250.6 |
| W-02 | Wheat | 25.6 ± 3.1 | 23.9 ± 2.8 | 45.2 |
| B-01 | Barley | 345.7 ± 28.9 | 339.1 ± 25.4 | 512.8 |
| B-02 | Barley | Not Detected | Not Detected | Not Detected |
| Control | Wheat (uninfected) | Not Detected | Not Detected | Not Detected |
Note: Data in this table is for illustrative purposes. A strong positive correlation between the quantity of CLM1/CLM2 DNA and the this compound concentration would indicate the utility of this qPCR assay for predicting mycotoxin contamination.
Validation and Controls
-
Specificity: The specificity of the primers should be confirmed in silico (using BLAST against nucleotide databases) and empirically by testing against a panel of DNA from other Fusarium species, other fungal genera commonly found on cereals, and the host plant DNA.
-
Positive Control: DNA from a confirmed this compound-producing Fusarium strain.
-
Negative Control (No Template Control - NTC): Nuclease-free water in place of template DNA to check for contamination.
-
Internal Control: Co-amplification of a host plant gene (e.g., a housekeeping gene) can be used to assess DNA extraction efficiency and the presence of PCR inhibitors.
Correlation with this compound Production
It is important to note that the presence and quantity of the CLM1 and CLM2 genes indicate the genetic potential for this compound production, but do not always directly correlate with the actual amount of this compound produced. Mycotoxin biosynthesis is a complex process regulated by various environmental and genetic factors. Therefore, for a comprehensive risk assessment, it is recommended to validate the qPCR results with chemical analysis methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the actual this compound content in the samples.
Conclusion
The qPCR-based methods described in these application notes provide a powerful tool for the rapid and sensitive detection and quantification of this compound-producing Fusarium strains. By targeting the specific genes of the this compound biosynthesis pathway, researchers can effectively screen for the potential of this compound contamination in agricultural commodities and conduct further research into the epidemiology and genetics of these important plant pathogens. When combined with traditional analytical chemistry methods, this molecular approach offers a comprehensive strategy for ensuring food and feed safety.
References
Application Notes and Protocols for the Synthesis of Culmorin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of culmorin derivatives, specifically sulfated and glucosylated forms, which can serve as reference compounds in metabolic studies and for exploring their biological activities. The methodologies are based on established chemical synthesis procedures.
I. Overview
This compound, a sesquiterpenoid mycotoxin produced by various Fusarium species, and its derivatives are of increasing interest in toxicological and metabolic research.[1] The synthesis of this compound metabolites, such as sulfated and glucosylated conjugates, is crucial for their use as analytical standards and for investigating their biological roles, including their fate in plants and potential synergistic effects with other mycotoxins.[2][3] This document outlines the chemical synthesis of key this compound derivatives.
II. Production of this compound Starting Material
To obtain sufficient quantities of this compound for synthetic derivatization, it can be produced from Fusarium graminearum cultures.
Protocol 1: Production and Purification of this compound and 11-Acetylthis compound
This protocol was developed to yield high levels of this compound (CUL) and 11-Acetylthis compound (11-AcCUL).[1][4]
Experimental Procedure:
-
Cultivation: Utilize knockout strains of Fusarium graminearum, such as a tri1 knockout derived from strains PH-1 and WG-934, which are known to produce high levels of CUL.[1]
-
Culture Media: Grow the fungal strains on a suitable solid substrate like rice culture or in a liquid culture medium.[1][4]
-
Extraction: After a suitable incubation period, extract the secondary metabolites from the culture medium.
-
Purification: Purify CUL and 11-AcCUL from the crude extract using standard chromatographic techniques.
-
Identification: Confirm the identity and purity of the isolated compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Quantitative Data:
| Compound | Production Yield (Rice Culture) | Production Yield (Liquid Culture) |
| This compound (CUL) | 333 mg/kg | 177 mg/L |
| 11-Acetylthis compound (11-AcCUL) | 42 mg (total isolated) | Not specified |
Table 1: Production yields of this compound and 11-Acetylthis compound from Fusarium graminearum cultures.[1][4]
III. Synthesis of this compound Derivatives
The following protocols describe the synthesis of sulfated and glucosylated this compound derivatives.
A. Synthesis of this compound Sulfates
An efficient procedure for the synthesis of this compound sulfates has been developed, allowing for the production of CUL-11-sulfate, CUL-8-sulfate, and CUL disulfate.[1][2]
Protocol 2: Synthesis of this compound-11-Sulfate
-
Reaction Setup: React this compound (CUL) with a SO₃-trimethylamine (NMe₃) complex in N,N-dimethylformamide (DMF).[4]
-
Reaction Conditions: Heat the reaction mixture at 55 °C. This reaction exclusively forms CUL-11-sulfate as a trimethylammonium salt.[4]
-
Cation Exchange: To obtain the sodium salt, which is often required for biological investigations, subject the purified product to a cation exchange resin.[1][5]
Protocol 3: Synthesis of this compound Disulfate
-
Reaction Setup: React CUL with a 50-fold excess of the SO₃-NMe₃ complex in pyridine.[1][5]
-
Reaction Outcome: This procedure leads to the sulfation at both the O-8 and O-11 positions, affording CUL disulfate.[1]
Protocol 4: Synthesis of this compound-8-Sulfate
Due to the higher reactivity of the hydroxyl group at the 11-position, protection of this group is necessary to achieve sulfation at the 8-position.
-
Starting Material: Use 11-Acetylthis compound (11-AcCUL) as the starting material.[1]
-
Sulfation: React 11-AcCUL with the SO₃-NMe₃ complex in a similar approach to the synthesis of CUL-11-sulfate.[1][5] This will yield 11-acetylthis compound-8-sulfate.
-
Deprotection (optional): If CUL-8-sulfate is the desired final product, the acetyl group at the 11-position can be removed through hydrolysis.
Diagram of this compound Sulfation Pathways
References
- 1. scispace.com [scispace.com]
- 2. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application of Culmorin in Plant Pathology Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of culmorin in plant pathology research, with a particular focus on its synergistic phytotoxic effects when combined with other mycotoxins produced by Fusarium species. This document includes quantitative data on its biological activity, detailed protocols for key experiments, and diagrams illustrating its biosynthetic pathway and mechanism of action.
Introduction to this compound
This compound is a tricyclic sesquiterpenoid diol mycotoxin produced by several species of the fungus Fusarium, including F. graminearum and F. culmorum.[1][2] These fungi are notorious for causing Fusarium Head Blight (FHB), a devastating disease of cereal crops worldwide.[3][4] While this compound itself exhibits low phytotoxicity, its significance in plant pathology stems from its synergistic interaction with other Fusarium mycotoxins, particularly the trichothecene (B1219388) deoxynivalenol (B1670258) (DON).[3][4][5] The co-occurrence of this compound and DON in infected grains can enhance disease severity and poses a complex challenge for food and feed safety.[3][4] Understanding the role of this compound is therefore crucial for developing effective disease management strategies and for professionals in drug development seeking new antifungal targets.
Quantitative Data on Phytotoxicity
The phytotoxicity of this compound, both alone and in combination with deoxynivalenol (DON), has been assessed using various bioassays. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound and Deoxynivalenol (DON) on Chlamydomonas reinhardtii Growth
| Treatment Concentration (µM) | Growth Inhibition Relative to Control (%) | Synergistic Effect |
| 40 µM DON | ~75% reduction in growth | - |
| 40 µM this compound | No significant effect | - |
| 120 µM this compound | No significant effect | - |
| 240 µM this compound | No significant effect | - |
| 40 µM DON + 40 µM this compound | No significant difference compared to DON alone | - |
| 40 µM DON + 120 µM this compound | Significant increase in growth inhibition compared to DON alone | Yes |
| 40 µM DON + 240 µM this compound | Growth reduced to 68% of DON only treatment | Yes |
Data compiled from studies on the synergistic phytotoxic effects of this compound and DON.[3][5]
Table 2: Effect of this compound and Deoxynivalenol (DON) on Wheat Root Elongation
| Treatment | Cultivar | Root Growth Inhibition (%) | Synergistic Effect |
| 5 ppm DON | Nothstine Dent | Baseline inhibition | - |
| 25 ppm this compound | Nothstine Dent | No significant inhibition | - |
| 5 ppm DON + 25 ppm this compound | Nothstine Dent | Additional 20% inhibition | Yes |
| 5 ppm DON | Silver Queen | Baseline inhibition | - |
| 25 ppm this compound | Silver Queen | No significant inhibition | - |
| 5 ppm DON + 25 ppm this compound | Silver Queen | Additional 22% inhibition | Yes |
Data extracted from research on the synergistic phytotoxicity in cereal crops.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's role in plant pathology.
Protocol 1: Chlamydomonas reinhardtii Growth Inhibition Assay
This protocol is adapted from studies assessing the phytotoxicity of mycotoxins.[6][7][8]
1. Algal Culture Preparation:
-
Culture Chlamydomonas reinhardtii in Tris-Acetate-Phosphate (TAP) medium under continuous light (e.g., 80 µmol/m²/s) at 25°C with shaking (e.g., 150 rpm).
-
Grow cultures to the late logarithmic phase.
-
Dilute the culture to a starting cell density of approximately 2.5 x 10⁵ cells/mL in fresh TAP medium.
2. Mycotoxin Treatment:
-
Prepare stock solutions of this compound and DON in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the desired concentrations of this compound, DON, or their combination to the algal culture. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects algal growth (e.g., <0.5% DMSO). Include a solvent-only control.
3. Incubation and Growth Measurement:
-
Incubate the microplate under the same conditions as the initial culture (continuous light, 25°C, shaking).
-
Measure the optical density (OD) of the cultures at a wavelength with minimal pigment absorbance (e.g., 750 nm) at regular intervals (e.g., 0, 24, 48, 72 hours) using a microplate reader.
-
Alternatively, cell counts can be performed using a hemocytometer.
4. Data Analysis:
-
Plot growth curves (OD or cell density vs. time) for each treatment.
-
Calculate the percentage of growth inhibition for each treatment relative to the solvent control at a specific time point (e.g., 72 hours).
Protocol 2: Wheat Root Elongation Assay
This protocol is based on methods used to evaluate the phytotoxicity of mycotoxins on cereals.
1. Seed Sterilization and Germination:
-
Surface sterilize wheat seeds by soaking in a 10% bleach solution for 10-20 minutes, followed by several rinses with sterile distilled water.
-
Germinate the seeds on moist filter paper in a sterile petri dish in the dark at room temperature for 48-72 hours, or until roots are a few centimeters long.
2. Mycotoxin Exposure:
-
Prepare treatment solutions of this compound, DON, or their combination in a suitable buffer or water.
-
Place a specified number of germinated seeds (e.g., 10) on filter paper in a new petri dish.
-
Add a defined volume of the treatment solution to saturate the filter paper. Include a control with only the buffer or water.
3. Incubation:
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes vertically in the dark at a constant temperature (e.g., 25°C) for 72 hours to allow for gravitropic root growth.
4. Measurement and Analysis:
-
After incubation, carefully remove the seedlings and measure the length of the primary root.
-
Calculate the average root length for each treatment.
-
Determine the percentage of root growth inhibition for each mycotoxin treatment compared to the control.
Protocol 3: Fusarium Head Blight (FHB) Severity Assessment in Wheat
This protocol provides a method for quantifying the severity of FHB in wheat heads, which can be correlated with mycotoxin levels.[4][9]
1. Inoculation (for controlled studies):
-
Prepare a spore suspension of a this compound and DON-producing Fusarium strain (e.g., F. graminearum) at a known concentration (e.g., 5 x 10⁵ spores/mL).
-
At the flowering stage (anthesis) of the wheat plants, inoculate the heads using a spray or point inoculation method.
2. Disease Scoring:
-
Approximately 2-3 weeks after inoculation, visually assess the FHB symptoms on the wheat heads.
-
Disease Incidence: Calculate the percentage of heads showing any FHB symptoms (bleaching of spikelets) in a given sample size (e.g., 100 heads).[4]
-
Disease Severity: For each infected head, estimate the percentage of bleached spikelets relative to the total number of spikelets on the head.[9]
-
FHB Index: Calculate the FHB index to represent the overall disease level in a sample: FHB Index = (% Disease Incidence × % Average Disease Severity) / 100.[4]
3. Mycotoxin Analysis (Optional but Recommended):
-
Harvest the grain from the assessed heads.
-
Analyze the grain for this compound and DON concentrations using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correlate disease symptoms with mycotoxin contamination.
Visualizing Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and the proposed mechanism of its synergistic phytotoxicity with DON.
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
Caption: Proposed mechanism of synergistic phytotoxicity of this compound and DON.
Conclusion
The study of this compound in plant pathology reveals a complex interaction where its primary role is not as a direct phytotoxin but as a potentiator of other mycotoxins like DON. This synergistic relationship has significant implications for disease severity in crops and the overall mycotoxin burden in contaminated grains. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals aiming to further elucidate these interactions and develop novel strategies for disease control and mycotoxin mitigation. Future research could focus on identifying the specific plant UDP-glucosyltransferases that are most sensitive to this compound inhibition and exploring whether this interaction can be targeted for developing resistant plant varieties or novel antifungal treatments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scouting for Fusarium Head Blight (FHB) and Harvest Considerations | MU Extension [extension.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. Robust Microplate-Based Methods for Culturing and in Vivo Phenotypic Screening of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive growth experiments with a high-lipid Chlamydomonas reinhardtii mutant strain and its wild-type to predict industrial and ecological risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth curve for Chlamydomonas reinhardtii [protocols.io]
- 9. researchgate.net [researchgate.net]
Measuring Culmorin Uptake in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmorin is a sesquiterpenoid diol mycotoxin produced by several species of Fusarium, a genus of fungi that are significant pathogens of cereal crops. The presence of this compound in agricultural commodities is of growing concern due to its potential synergistic toxic effects with other Fusarium mycotoxins, such as deoxynivalenol (B1670258) (DON). Understanding the uptake, translocation, and metabolism of this compound in plant tissues is crucial for assessing its impact on plant health, food safety, and for the development of strategies to mitigate its accumulation in the food chain.
These application notes provide a comprehensive overview and detailed protocols for the measurement of this compound and its metabolites in plant tissues. The methodologies cover sample preparation, extraction, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The following table summarizes the semi-quantitative data on the distribution of this compound and its metabolites in a wheat (Triticum aestivum) cell suspension culture after 7 days of incubation. This data, adapted from Weber et al. (2018), illustrates the typical distribution of the parent mycotoxin and its biotransformation products in different fractions of a plant-based system.[1]
| Compound | Supernatant (µg/L) | Wash Solution (µg/L) | Cell Extract (µg/L) |
| This compound (CUL) | 47300 | 280 | 1150 |
| This compound-8-glucoside (CUL-8-Glc) | 355 | 110 | 95 |
| 11-Acetylthis compound (11-AcCUL) | < LOD | < LOD | < LOD |
| 11-Acetylthis compound-8-glucoside (11-AcCUL-8-Glc) | 483 | 25 | 15 |
LOD: Limit of Detection. Data is semi-quantitative as it does not account for matrix effects.[1]
Experimental Protocols
Plant Material Treatment and Sample Collection
This protocol describes the treatment of whole plants to study this compound uptake.
Materials:
-
Plant seedlings (e.g., wheat, barley, or maize) grown in a hydroponic or sterile soil system.
-
This compound standard solution of known concentration.
-
Control solution (without this compound).
-
Sterile water.
-
Liquid nitrogen.
-
Freeze-dryer.
-
Analytical mill.
Procedure:
-
Grow plant seedlings to a desired stage (e.g., three-leaf stage).
-
Expose the roots of the plants to a solution containing a known concentration of this compound (e.g., 10 µM) for a defined period (e.g., 24, 48, 72 hours). A control group of plants should be exposed to a solution without this compound.
-
After the exposure period, carefully remove the plants from the solution.
-
Gently wash the roots with sterile water to remove any this compound adhering to the surface.
-
Separate the plant into different tissues, such as roots and shoots.
-
Record the fresh weight of each tissue sample.
-
Immediately freeze the separated tissues in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissues using a freeze-dryer until a constant dry weight is achieved.
-
Record the dry weight of each tissue sample.
-
Grind the lyophilized plant tissues to a fine, homogeneous powder using an analytical mill.
-
Store the powdered samples at -20°C or -80°C until extraction.
Extraction of this compound and its Metabolites from Plant Tissues
This protocol is a general procedure for the extraction of mycotoxins from cereal matrices and can be adapted for this compound.[2][3][4]
Materials:
-
Homogenized and lyophilized plant tissue powder.
-
Extraction solvent: Acetonitrile/Water (84:16, v/v).
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
Autosampler vials.
Procedure:
-
Weigh approximately 1 g of the homogenized plant tissue powder into a 50 mL centrifuge tube.
-
Add 10 mL of the extraction solvent (Acetonitrile/Water, 84:16, v/v).
-
Vortex the tube vigorously for 20 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant (the extract).
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.
-
The extract is now ready for LC-MS/MS analysis. For sensitive analyses, a concentration step under a gentle stream of nitrogen may be required, followed by reconstitution in the initial mobile phase.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
LC Parameters (to be optimized):
-
Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve good separation of this compound and its metabolites.
MS/MS Parameters (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a common starting point for many mycotoxins.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound, this compound-8-glucoside, and 11-Acetylthis compound need to be determined by infusing standard solutions of each analyte into the mass spectrometer. The most abundant and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).
Protocol for MRM Parameter Optimization:
-
Prepare individual standard solutions of this compound, and if available, its metabolites in a suitable solvent (e.g., methanol).
-
Infuse each standard solution directly into the mass spectrometer to determine the mass of the precursor ion (typically [M+H]⁺ or [M+Na]⁺ in positive mode).
-
Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions (product ions).
-
Select at least two product ions for each analyte for the MRM method (one for quantification and one for confirmation).
-
Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
Quantification:
-
Prepare a series of calibration standards of this compound and its metabolites in the extraction solvent.
-
To account for matrix effects, it is highly recommended to prepare matrix-matched calibration curves by spiking known concentrations of the standards into blank plant extracts.
-
Analyze the calibration standards and the plant tissue extracts by LC-MS/MS using the optimized MRM method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound and its metabolites in the plant tissue extracts by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the plant tissue, taking into account the initial weight of the sample and the volume of the extraction solvent, and express the results as µg/kg or ng/g of dry weight.
Visualizations
Caption: Experimental workflow for measuring this compound uptake in plant tissues.
Caption: Generalized plant defense signaling pathway against fungal pathogens.[5][6][7][8][9]
References
- 1. scispace.com [scispace.com]
- 2. Development and Provisional Validation of a Multiplex LC-MRM-MS Test for Timely Kidney Injury Detection in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Culmorin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and methodologies for the quantitative analysis of Culmorin and its metabolites. The information is intended to guide researchers in developing and implementing robust analytical protocols for the detection and quantification of these compounds in various matrices.
Introduction
This compound is a sesquiterpenoid mycotoxin produced by several Fusarium species, which are common fungal pathogens of cereal crops.[1][2] It often co-occurs with other Fusarium toxins, such as deoxynivalenol (B1670258) (DON), and is considered an "emerging mycotoxin" due to its potential to influence the toxicity of other mycotoxins.[2][3] Understanding the metabolism of this compound is crucial for assessing its toxicological relevance and its impact on food safety and drug development. This document outlines the known metabolites of this compound and provides detailed protocols for their analysis.
Known Metabolites of this compound
Several metabolites of this compound have been identified, resulting from processes such as hydroxylation, glucosylation, and sulfation. The primary known metabolites include:
-
Hydroxy-culmorins: 5-hydroxy-culmorin, 12-hydroxy-culmorin, 14-hydroxy-culmorin, and 15-hydroxy-culmorin are major metabolites produced by Fusarium species.[4][5]
-
This compound-8-glucoside: Formed in planta through the detoxification pathway in wheat.[2][6]
-
11-acetylthis compound (11-AcCUL): A fungal metabolite and potential biosynthetic precursor of this compound.[6][7]
-
This compound sulfates: Potential metabolites in animals, synthesized for use as analytical standards.[6][7]
-
Culmorone: A related compound with a keto group at C-11.[8]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and its metabolites, including limits of detection (LOD) and quantification (LOQ), as well as reported concentrations in various matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound | Pure Solvent | LC-MS/MS | 2 ng/mL | 6.6 ng/mL | [9] |
| This compound | Urine (diluted) | LC-MS/MS | 2.5 ng/mL | 8.25 ng/mL | [9] |
| CUL-11-GlcAc | Pure Solvent | LC-MS/MS | 0.1 ng/mL | 0.33 ng/mL | [9] |
| CUL-11-GlcAc | Urine (diluted) | LC-MS/MS | 0.8 ng/mL | 2.64 ng/mL | [9] |
Table 2: Reported Concentrations of this compound and its Metabolites
| Analyte | Matrix | Concentration | Reference |
| This compound | Wheat (Norway) | Median: 100 µg/kg | [6] |
| This compound | Barley (Norway) | Median: 292 µg/kg | [6] |
| This compound | Oats (Norway) | Median: 2000 µg/kg | [6] |
| This compound | Feed (Austria, Denmark, Hungary) | Median: 195 µg/kg (in 63% of samples) | [6] |
| This compound-8-glucoside | Wheat cell culture supernatant (Day 7) | 355 µg/L | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound and its metabolites.
Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS
This protocol is adapted from a method used for the analysis of this compound and its glucuronide metabolite in biological samples.[9]
Objective: To quantify this compound and its metabolites in various matrices (e.g., cell culture media, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Reference standards for this compound and its metabolites
-
LC-MS/MS system (e.g., SCIEX)
-
Analytical column (e.g., C18)
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., cell culture supernatant, urine), dilute with an appropriate solvent (e.g., water/ACN, 9:1, v/v) to minimize matrix effects.[9]
-
To terminate enzymatic reactions or precipitate proteins, add an equal volume of cold ACN.[9]
-
Incubate samples at -20°C for 10 minutes to enhance precipitation.[9]
-
Centrifuge at 14,000 x g for 5 minutes.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.[9]
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of water/ACN, 9:1, v/v) for LC-MS/MS analysis.[9]
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with mobile phases consisting of water and ACN, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Optimize the MRM transitions (precursor ion > product ion) and collision energies for each analyte using the reference standards.
-
-
Data Analysis:
-
Use the instrument's software (e.g., Analyst software version 1.6.3) for instrument control and data analysis.[9]
-
Construct a calibration curve using the reference standards to quantify the analytes in the samples.
-
-
Protocol 2: Analysis of this compound and its Hydroxy-Metabolites by GC-MS
This protocol is based on methods used for analyzing Fusarium metabolites in cereal samples.[4][10]
Objective: To analyze this compound and its hydroxylated metabolites in solid samples (e.g., grains) using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Acetonitrile/water extraction solvent
-
Mycosep #225 cleanup columns (or similar)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) derivatizing reagent
-
GC-MS system
-
Reference standards for this compound and its hydroxy-metabolites
Procedure:
-
Extraction:
-
Grind the cereal sample to a fine powder.
-
Extract the mycotoxins using an acetonitrile/water mixture.
-
-
Cleanup:
-
Purify the extract using a Mycosep #225 column to remove interfering matrix components.[11]
-
-
Derivatization:
-
Evaporate the purified extract to dryness.
-
Add PFPA to the dried extract to derivatize the hydroxyl groups of this compound and its metabolites. This step is crucial for improving their volatility and chromatographic behavior in the GC system.[4]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Identify the compounds based on their retention times and mass spectra compared to the derivatized reference standards.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Synthesis of Analytical Standards
The availability of pure analytical standards is critical for accurate quantification. The chemical synthesis of sulfated and glucosylated this compound conjugates has been reported and can be used as a reference for producing in-house standards or for sourcing them from commercial suppliers.[2][6][7] The synthesis of these standards is essential for method validation and for obtaining reliable quantitative data.[6][7]
Conclusion
The analytical methods described in these application notes provide a solid foundation for researchers working with this compound and its metabolites. The choice of method, whether LC-MS/MS or GC-MS, will depend on the specific analytes of interest, the sample matrix, and the available instrumentation. Proper method validation using certified reference standards is paramount to ensure the accuracy and reliability of the results. As research into the toxicology and metabolism of this compound continues, the development of new and improved analytical methods will be essential.
References
- 1. The fungal metabolite this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound compounds and other secondary metabolites by Fusarium culmorum and F. graminearum strains isolated from Norwegian cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Synergistic Effects of Culmorin with Other Mycotoxins
Introduction
Culmorin (CUL) is a tricyclic sesquiterpene diol mycotoxin produced by several Fusarium species, including F. graminearum and F. culmorum.[1][2][3] It is considered an "emerging mycotoxin" due to its frequent co-occurrence with other well-known Fusarium toxins, most notably deoxynivalenol (B1670258) (DON).[1][2][4][5][6] While this compound itself exhibits low toxicity in various in vitro and in vivo models, its significance lies in its ability to synergistically enhance the toxicity of other mycotoxins.[1][7][8] This synergistic interaction poses a heightened risk to plant, animal, and human health.
The primary mechanism behind this synergy involves the inhibition of detoxification pathways.[4] this compound can suppress the activity of uridine (B1682114) diphosphate (B83284) glucosyltransferases (UGTs), enzymes crucial for detoxifying DON by converting it into the less toxic DON-3-O-glucose.[4][9] By inhibiting this process, this compound effectively increases the bioavailability and toxic impact of DON.[9][10]
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the synergistic effects of this compound with other mycotoxins. The methodologies cover phytotoxicity, cytotoxicity, apoptosis, and key signaling pathways, and include structured data tables and visual diagrams to facilitate experimental design and data interpretation.
Mechanism of Synergistic Action: Inhibition of DON Detoxification
The synergistic phytotoxicity of this compound with deoxynivalenol is primarily attributed to the inhibition of the plant's natural detoxification mechanisms.[4] Plants metabolize DON into less toxic forms, such as DON-3-O-glucose (D3G), through a process called glycosylation, which is catalyzed by UDP-glucosyltransferase (UGT) enzymes.[4] this compound acts as a competitive substrate or inhibitor for these UGTs, thereby preventing the glucosylation of DON.[9] This inhibition leads to higher intracellular concentrations of the more toxic DON, amplifying its harmful effects.[9][10]
Caption: this compound inhibits the UGT-catalyzed detoxification of DON.
Data Presentation: Summary of Quantitative Synergistic Effects
The following tables summarize key quantitative data from studies on the synergistic effects of this compound.
Table 1: Synergistic Phytotoxicity of this compound (CUL) and Deoxynivalenol (DON)
| Organism/Assay | Mycotoxin Concentration | Observed Effect | Reference |
|---|---|---|---|
| Wheat Root Elongation | 5 ppm DON + 25 ppm CUL | Significant reduction in root growth compared to DON alone. | [4] |
| Corn Root Elongation | 5 ppm DON + 25 ppm CUL | 20-22% further inhibition of root growth compared to DON alone. | [4] |
| Chlamydomonas reinhardtii | 60 µM DON + 240 µM CUL | 35% reduction in growth compared to control. | [11] |
| Chlamydomonas reinhardtii | 120 µM DON + 240 µM CUL | 68% growth reduction compared to DON alone. |[11] |
Table 2: Inhibition of In Vitro DON Glucuronidation by this compound (CUL)
| System | CUL:DON Ratio | Analyte | % Inhibition | Reference |
|---|---|---|---|---|
| Human Liver Microsomes | 1:1 (67 µM each) | DON-15-glucuronide | ~15% | [10] |
| Human Liver Microsomes | 1:1 (67 µM each) | DON-3-glucuronide | ~30% | [10] |
| Human Liver Microsomes | 5:1 (CUL in excess) | DON-15-glucuronide | ~50% | [10] |
| Human Liver Microsomes | 5:1 (CUL in excess) | DON-3-glucuronide | ~50% | [10] |
| Recombinant Human UGT2B4 | 10:1 (100 µM CUL) | DON Glucuronidation | Up to 100% | [10] |
| Recombinant Human UGT2B7 | 10:1 (100 µM CUL) | DON Glucuronidation | Up to 100% |[10] |
Table 3: Effects of this compound (CUL) and Deoxynivalenol (DON) on Cell Viability
| Cell Line | Incubation Time | Treatment | Effect on Viability | Reference |
|---|---|---|---|---|
| HT-29 (Human Colon) | 24 hours | CUL (0.1–100 µM) | No significant cytotoxicity. | [12] |
| HT-29 (Human Colon) | 24 hours | CUL:DON (10:1 ratio) | No significant synergistic cytotoxicity observed. | [12] |
| HepG2 (Human Liver) | 24 hours | CUL (0.1–100 µM) | No significant cytotoxicity. | [12] |
| HepG2 (Human Liver) | 24 hours | CUL:DON (10:1 ratio) | No significant synergistic cytotoxicity observed. | [12] |
| HT-29 (Human Colon) | 48 hours | CUL + DON | No significant synergistic cytotoxicity observed. |[12] |
Experimental Protocols
Protocol 1: Wheat Root Elongation Phytotoxicity Assay
This protocol assesses the synergistic phytotoxicity of mycotoxins by measuring their effect on wheat root growth.[1]
References
- 1. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 3. This compound | C15H26O2 | CID 21119328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-Year Survey of Fusarium Multi-Metabolites/Mycotoxins Contamination in Wheat Samples in Potentially Epidemic FHB Conditions [mdpi.com]
- 7. The fungal metabolite this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Co-exposure Effects of Culmorin and Deoxynivalenol
Introduction
Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin produced by Fusarium species, poses a significant threat to human and animal health. It is a common contaminant in cereal grains and is known to induce a range of toxic effects, including cytotoxicity, apoptosis, and inflammation.[1][2][3] The molecular mechanism underlying DON's toxicity often involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which encompasses p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][2][4]
Culmorin (CUL), another mycotoxin produced by Fusarium fungi, frequently co-occurs with DON.[5] While CUL itself exhibits low toxicity, it has been shown to synergistically enhance the toxic effects of DON.[5][6] The primary mechanism for this synergy is the inhibition of DON glucuronidation by CUL.[7][8][9] Glucuronidation is a major detoxification pathway for DON in mammals, and its inhibition can lead to increased bioavailability and prolonged toxic effects of DON.[7][9]
These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the combined effects of CUL and DON co-exposure on cellular signaling pathways. The provided protocols focus on assessing cytotoxicity, apoptosis, oxidative stress, and inflammatory responses, with a specific emphasis on the MAPK signaling cascade.
Data Presentation
Table 1: Summary of In Vitro Co-exposure Studies on this compound and Deoxynivalenol
| Reference | Cell Line | CUL Concentration (µM) | DON Concentration (µM) | Key Findings |
| Woelflingseder et al., 2019 | HT-29, HepG2 | 0.1–100 | 0.01–10 | No significant synergistic toxicity on cell viability observed. This was attributed to the limited DON glucuronidation capacity of the cell lines. CUL was found to inhibit DON glucuronidation in human liver microsomes.[7][9] |
| Wipfler et al., 2019 | Chlamydomonas reinhardtii, Wheat root elongation assay | Varied | Varied | Synergistic phytotoxic effects observed. Mixtures of CUL and DON inhibited growth in a synergistic manner.[5][6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Select a human cell line with proficient glucuronidation capacity to accurately model the in vivo synergistic effects. Human intestinal epithelial cells (e.g., Caco-2) or hepatocytes (e.g., HepG2, with induced UGT expression) are recommended.
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Mycotoxin Preparation: Prepare stock solutions of CUL and DON in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of CUL alone, DON alone, and in combination for predetermined time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) in all experiments.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate Cells: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat Cells: Treat cells with CUL, DON, or their combination for 24 or 48 hours.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Plate and Treat Cells: Seed 2 x 10^5 cells per well in a 6-well plate and treat as described above.
-
Harvest Cells: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend Cells: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Stain Cells: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze by Flow Cytometry: Analyze the stained cells using a flow cytometer.
Oxidative Stress Measurement: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Plate and Treat Cells: Seed cells in a 96-well black plate and treat as described.
-
Load with DCFH-DA: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash Cells: Wash the cells twice with PBS.
-
Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Inflammatory Response Assessment: ELISA for Cytokines
This assay quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the cell culture supernatant.
-
Collect Supernatant: After cell treatment, collect the culture supernatant and centrifuge to remove cellular debris.
-
Perform ELISA: Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify Cytokines: Calculate the concentration of cytokines in the samples by comparing the absorbance to a standard curve.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This technique measures the mRNA expression levels of genes involved in the MAPK signaling pathway.
-
Isolate RNA: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Perform qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., MAPK1, MAPK8, MAPK14) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze Data: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression and Phosphorylation Analysis: Western Blot
This method detects the total and phosphorylated levels of key proteins in the MAPK signaling pathway.
-
Lyse Cells: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of the lysates using a BCA assay.
-
Separate Proteins: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block Membrane: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with Antibodies: Incubate the membrane with primary antibodies against total and phosphorylated p38, JNK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detect Signal: Detect the chemiluminescent signal using an imaging system.
-
Analyze Bands: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mycotoxin Analysis: LC-MS/MS
This method allows for the simultaneous quantification of CUL and DON in cell culture media or cell lysates.
-
Sample Preparation: Extract the mycotoxins from the samples using an appropriate solvent (e.g., acetonitrile/water).
-
LC Separation: Separate the mycotoxins using a C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate.
-
MS/MS Detection: Detect and quantify CUL and DON using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Use isotopically labeled internal standards for accurate quantification.
Mandatory Visualizations
Caption: Experimental workflow for this compound and DON co-exposure studies.
Caption: Hypothesized signaling pathway of CUL and DON co-exposure.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the synergistic toxic effects of this compound and Deoxynivalenol. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the co-exposure toxicity, particularly the modulation of the MAPK signaling pathway. This research is crucial for a more accurate risk assessment of co-occurring mycotoxins and for the development of potential therapeutic interventions.
References
- 1. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxynivalenol induces apoptosis and disrupts cellular homeostasis through MAPK signaling pathways in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol | springermedizin.de [springermedizin.de]
- 9. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Culmorin Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming matrix effects in the analysis of culmorin, an emerging Fusarium mycotoxin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these effects can cause signal suppression (loss of response) or enhancement (increase in response), leading to inaccurate and unreliable quantification of this compound.[2][3][4] Complex matrices like cereals, which are frequently contaminated with Fusarium fungi, contain numerous components (fats, proteins, carbohydrates) that can interfere with the ionization of this compound in the mass spectrometer's source, compromising the accuracy, linearity, and reproducibility of the analysis.[3][5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: You can quantitatively assess matrix effects by comparing the signal response of a this compound standard in a pure solvent to its response in a blank sample extract where the standard has been added after the extraction process (post-extraction spike). The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement. Values close to 100% suggest minimal matrix effects.[6] For example, in one study, the analysis of this compound in diluted urine showed a matrix effect of 95%, indicating a slight signal suppression.[7]
Q3: What are the primary strategies to overcome matrix effects for this compound?
A3: Several strategies can be employed to mitigate matrix effects in this compound analysis:
-
Effective Sample Preparation: The most crucial step is to remove interfering components. Techniques like Solid Phase Extraction (SPE) or the use of immunoaffinity columns (IAC) can effectively clean up the sample extract.[8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for consistent signal suppression or enhancement.[9]
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for correcting matrix effects. It involves adding a stable isotope-labeled version of this compound to the sample at the beginning of the preparation process. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and losses, allowing for highly accurate quantification.[10] However, the commercial availability of a labeled this compound standard should be verified.
-
Dilution of the Extract: A simple "dilute and shoot" approach can reduce the concentration of interfering matrix components.[11] This is a viable option if the concentration of this compound is high enough to remain above the instrument's limit of quantification (LOQ) after dilution.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound analysis.
Issue 1: Significant Signal Suppression or Enhancement Observed
-
Potential Cause: Insufficient removal of matrix components co-eluting with this compound. Cereal matrices are notoriously complex and can cause strong matrix effects.[9][12]
-
Solution Workflow:
-
Improve Sample Cleanup: If using a simple extraction, incorporate a cleanup step. Solid Phase Extraction (SPE) is effective for purifying Fusarium toxins.[10]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering peaks.
-
Use Matrix-Matched Calibrants: Prepare your calibration curve in an extract of a blank, this compound-free matrix (e.g., uncontaminated wheat flour) to normalize the response.[9]
-
Implement Stable Isotope Dilution (if available): If a stable isotope-labeled this compound standard is available, its use is highly recommended as it co-elutes and compensates for variations in ionization.[10]
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Potential Cause: Variable matrix effects between different samples or batches. The composition of a natural matrix like grain can be highly variable.[5]
-
Solution Workflow:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for every sample to minimize variability.
-
Employ Internal Standards: The use of a stable isotope-labeled internal standard is the most robust solution to correct for sample-to-sample variations.[10] If a labeled this compound is not available, a structurally similar compound that does not co-elute with other interferences could be tested as an alternative internal standard, though this is less ideal.
-
Evaluate Method Robustness: Test the method on different batches of the same matrix to assess its reproducibility.
-
Issue 3: Low Recovery of this compound
-
Potential Cause: Loss of analyte during the sample extraction and cleanup steps. This compound may bind to matrix components or the cleanup column material.
-
Solution Workflow:
-
Optimize Extraction Solvent: Ensure the solvent system (e.g., acetonitrile/water mixtures) is optimized for efficient extraction of this compound from the specific matrix.[11]
-
Check SPE Protocol: If using SPE, verify that the conditioning, loading, washing, and elution steps are appropriate for a sesquiterpene diol like this compound. The choice of sorbent and elution solvent is critical.
-
Perform Recovery Experiments: Spike a blank matrix with a known amount of this compound before extraction and measure the final concentration to calculate the recovery percentage. A recovery of 70-120% is generally considered acceptable.[5]
-
Data Presentation
The following table summarizes typical performance data for mycotoxin analysis in complex matrices. Note that specific data for this compound is limited, so values for other common Fusarium toxins in cereals are included for context.
| Analyte | Matrix | Sample Preparation Method | Apparent Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Diluted Piglet Urine | Dilution | Not Reported | 95 (Slight Suppression) | [7] |
| This compound | Muesli | Dilute and Shoot | >70 | >86 (Minor Effects) | [6] |
| Deoxynivalenol (B1670258) | Wheat | SPE Cleanup & SIDA | 79-117 | Compensated by IS | [10] |
| T-2 Toxin | Wheat | SPE Cleanup & SIDA | 79-117 | Compensated by IS | [10] |
| Zearalenone | Wheat | SPE Cleanup & SIDA | 79-117 | Compensated by IS | [10] |
| Deoxynivalenol | Rye | QuEChERS-like | 68-104 | Significant Suppression | [12] |
| Ochratoxin A | Maize | QuEChERS-like | 68-104 | Significant Suppression | [12] |
Experimental Protocols
Protocol 1: Generic "Dilute and Shoot" Method for Cereal Matrices
This method is suitable for screening or when high levels of this compound are expected.[6]
-
Homogenization: Weigh 5 g of a representative, homogenized cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v). If using an internal standard, add it at this stage.
-
Shaking: Cap the tube and shake vigorously on a mechanical shaker for 60 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilution: Transfer an aliquot of the supernatant into a clean tube and dilute it with a suitable solvent (e.g., 1:4 with water or initial mobile phase). The dilution factor may need optimization to reduce matrix effects while keeping the analyte concentration within the instrument's linear range.
-
Filtration & Analysis: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) Cleanup
This protocol adds a cleanup step to the extraction process to remove interferences and is recommended for achieving lower detection limits.[10]
-
Extraction: Perform steps 1-4 from the "Dilute and Shoot" protocol above.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode sorbent designed for mycotoxins) by passing the manufacturer-recommended solvents through it.
-
Sample Loading: Load a specific volume of the sample extract supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar interferences while retaining this compound.
-
Elution: Elute this compound and other mycotoxins from the cartridge using an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of injection solvent (e.g., mobile phase A/B mixture).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the analysis of this compound by LC-MS/MS.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
Caption: Principle of matrix effect correction using an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analyzing Cyanotoxins Using LC-MS/MS with 15N Stable Isotope-Labeled Internal Standards [isotope.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Regulated and Non-Regulated Mycotoxin Detection in Cereal Matrices Using an Ultra-High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Culmorin Yield in Laboratory Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Culmorin in laboratory cultures of Fusarium species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production of interest?
This compound is a tricyclic sesquiterpenoid diol produced by various Fusarium species, including F. graminearum and F. culmorum. It is often found co-occurring with other mycotoxins, such as deoxynivalenol (B1670258) (DON). While its biological role is not fully elucidated, it is considered an "emerging mycotoxin," and its synergistic effects with other toxins are of increasing interest in toxicological and pathological studies.
Q2: Which Fusarium species are known to produce this compound?
Several Fusarium species have been reported to produce this compound. The most well-documented producers include Fusarium graminearum, Fusarium culmorum, Fusarium crookwellense (F. cerealis), and Fusarium venenatum.
Q3: What is the basic biosynthetic pathway of this compound?
The biosynthesis of this compound in Fusarium graminearum begins with the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene alcohol longiborneol (B1213909).[1][2] This reaction is catalyzed by the enzyme longiborneol synthase, which is encoded by the CLM1 gene.[1][2] Subsequently, longiborneol is hydroxylated to form this compound, a step catalyzed by a cytochrome P450 monooxygenase encoded by the CLM2 gene.[3]
Q4: What are the key factors influencing this compound yield in laboratory cultures?
The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. Key parameters that can be optimized include:
-
Culture Medium Composition: Carbon and nitrogen sources, their ratio (C:N), and the presence of trace elements can significantly impact yield.
-
pH: The pH of the culture medium affects nutrient uptake and enzyme activity.
-
Temperature: Fusarium species have optimal temperature ranges for growth and secondary metabolite production.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of these aerobic fungi and for the biosynthesis of secondary metabolites.
-
Inoculum Quality: The age, density, and physiological state of the fungal inoculum can affect the kinetics of growth and production.
Troubleshooting Guide
This guide addresses common issues encountered during the laboratory cultivation of Fusarium for this compound production.
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Production with Good Fungal Growth | 1. Suboptimal Culture Conditions: The conditions may favor vegetative growth over secondary metabolism. 2. Inappropriate Harvest Time: this compound production may be growth-phase dependent. 3. Strain Degeneration: High-yielding strains can lose their production capacity after repeated subculturing. | 1. Optimize Culture Parameters: Systematically vary the pH, temperature, and nutrient composition of your medium. Implement a "One Strain, Many Compounds" (OSMAC) approach by testing different media. 2. Time-Course Analysis: Harvest and analyze culture samples at different time points to determine the optimal production phase. 3. Strain Reactivation: Revive the strain from a cryopreserved stock. If not available, attempt to re-isolate from a single spore to obtain a high-producing variant. |
| Inconsistent this compound Yields Between Batches | 1. Variability in Inoculum: Differences in spore concentration or mycelial age of the inoculum. 2. Inconsistent Media Preparation: Minor variations in media components or final pH. 3. Fluctuations in Incubation Conditions: Inconsistent temperature or agitation speed. | 1. Standardize Inoculum Preparation: Develop a strict protocol for preparing your inoculum, ensuring consistent age and density. 2. Precise Media Formulation: Carefully weigh all components and verify the final pH of the medium before inoculation. 3. Calibrate and Monitor Equipment: Regularly check and calibrate incubators and shakers to ensure consistent operating conditions. |
| Co-production of High Levels of Unwanted Mycotoxins | 1. Shared Regulatory Pathways: this compound and other mycotoxins like DON are often co-regulated. 2. Specific Culture Triggers: Certain media components or stress factors may preferentially induce the biosynthesis of other toxins. | 1. Genetic Engineering: If feasible, consider targeted gene knockouts in the biosynthetic pathways of the unwanted mycotoxins. 2. Media and Elicitor Screening: Experiment with different nutrient sources and the addition of specific elicitors or inhibitors that may selectively enhance this compound production over other toxins. |
| Difficulty in Extracting and Detecting this compound | 1. Inefficient Extraction Protocol: The chosen solvent system may not be optimal for this compound. 2. Analyte Degradation: this compound may be unstable under the extraction or analysis conditions. 3. Suboptimal Analytical Parameters: The HPLC or GC-MS method may not be properly optimized for this compound. | 1. Optimize Extraction: Test different solvent systems (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile) and extraction methods (e.g., liquid-liquid, solid-phase extraction). 2. Ensure Stability: Work at low temperatures and protect samples from light where possible. 3. Method Validation: Develop and validate your analytical method using a pure this compound standard to determine optimal separation and detection parameters. |
Data Presentation
Due to the limited availability of public quantitative data specifically for this compound yield under varying conditions, the following tables provide illustrative examples based on the growth and secondary metabolite production of Fusarium species. These should be used as a guide for experimental design.
Table 1: Illustrative Effect of Temperature on Fusarium Growth and Secondary Metabolite Production
| Temperature (°C) | Mycelial Dry Weight (g/L) | Relative Secondary Metabolite Yield (%) |
| 15 | 3.5 | 60 |
| 20 | 6.2 | 85 |
| 25 | 8.5 | 100 |
| 30 | 7.1 | 70 |
| 35 | 4.0 | 30 |
Note: Optimal temperatures for growth and secondary metabolite production in Fusarium species often range between 20-30°C.
Table 2: Illustrative Effect of pH on Fusarium Growth and Secondary Metabolite Production
| Initial pH of Medium | Mycelial Dry Weight (g/L) | Relative Secondary Metabolite Yield (%) |
| 4.0 | 4.8 | 75 |
| 5.0 | 7.2 | 100 |
| 6.0 | 8.1 | 90 |
| 7.0 | 6.5 | 60 |
| 8.0 | 3.2 | 20 |
Note: Acidic to neutral pH (5.0-7.0) generally supports good growth and secondary metabolite production in Fusarium species.
Experimental Protocols
1. Protocol for Optimization of this compound Production in Liquid Culture
This protocol outlines a systematic approach to optimizing this compound yield by varying key culture parameters.
-
Inoculum Preparation:
-
Grow the Fusarium strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Culture Conditions:
-
Prepare a basal liquid medium (e.g., Yeast Extract Sucrose - YES broth).
-
Dispense the medium into a series of flasks and adjust the pH to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
In a separate experiment, prepare flasks with the optimal pH and incubate them at different temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C).
-
For nutrient optimization, vary the carbon (e.g., glucose, sucrose, fructose) and nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) nitrate) sources and their ratios.
-
Inoculate each flask with the spore suspension to a final concentration of 1 x 10^4 spores/mL.
-
Incubate the flasks on a rotary shaker at 150-200 rpm for 7-14 days.
-
-
Sampling and Analysis:
-
Harvest the cultures at different time points (e.g., day 3, 5, 7, 10, 14).
-
Separate the mycelium from the culture broth by filtration.
-
Dry the mycelium at 60°C to a constant weight to determine biomass.
-
Extract this compound from both the mycelium and the culture filtrate for quantification.
-
2. Protocol for Extraction and Quantification of this compound
This protocol provides a general procedure for the extraction and analysis of this compound.
-
Extraction from Fungal Biomass:
-
Lyophilize and grind the fungal mycelium to a fine powder.
-
Extract a known weight of the powdered mycelium with a suitable solvent (e.g., ethyl acetate or a mixture of acetonitrile (B52724)/water) by sonication or shaking for a defined period.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC or a suitable solvent for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.
-
-
Quantification by HPLC-UV:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 205-220 nm.
-
Quantification: Use a calibration curve generated from a pure this compound standard.
-
-
Quantification by GC-MS:
-
Derivatization: this compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature gradient to separate this compound from other metabolites.
-
MS Detection: Electron ionization (EI) with scanning in the appropriate mass range or selected ion monitoring (SIM) for higher sensitivity and selectivity.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Caption: General experimental workflow for optimizing and quantifying this compound production.
Caption: A logical workflow for troubleshooting low this compound yield.
References
Culmorin Stability and Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Culmorin under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
The stability of this compound, like many other sesquiterpenoid mycotoxins, can be influenced by several environmental factors. The primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis or rearrangement of the molecule.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Moisture: High humidity or storage in aqueous solutions can facilitate hydrolytic degradation.
Q2: What are the recommended general storage conditions for this compound?
While specific long-term stability data for pure this compound is not extensively published, based on common practices for handling mycotoxins and other sensitive organic compounds, the following conditions are recommended for optimal stability:
-
Solid Form: Store as a solid or in a desiccated form whenever possible.
-
Temperature: For long-term storage, it is advisable to store this compound at low temperatures, ideally at -20°C or below. For short-term storage, refrigeration at 2-8°C may be sufficient.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.
-
Atmosphere: Store in a tightly sealed container to minimize exposure to air and moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: How should I store this compound in solution?
If it is necessary to store this compound in solution, the following should be considered:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent if possible. Acetonitrile and methanol (B129727) are commonly used for analytical standards of mycotoxins.
-
Temperature: Store solutions at -20°C or below.
-
pH: If an aqueous or buffered solution is required, it is crucial to determine the optimal pH for stability. Based on general knowledge of similar compounds, a slightly acidic to neutral pH (around 6-7) is often preferable to alkaline conditions. However, specific studies on this compound are needed to confirm this.
-
Concentration: More concentrated stock solutions are often more stable than highly diluted solutions. Prepare dilutions fresh as needed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound potency or inconsistent analytical results over time. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.3. Re-evaluate storage conditions (temperature, solvent, light protection). Consider storing at -80°C.4. Perform a quick purity check of the stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS). |
| Appearance of unexpected peaks in chromatograms of stored samples. | Formation of degradation products. | 1. Investigate the identity of the new peaks using mass spectrometry (MS) to understand the degradation pathway.2. Review storage conditions to identify potential causes (e.g., exposure to light, inappropriate pH, reactive solvent).3. Conduct a forced degradation study to intentionally generate and identify potential degradation products. |
| Precipitation of this compound from solution upon storage at low temperatures. | Poor solubility of this compound in the chosen solvent at low temperatures. | 1. Use a solvent in which this compound has better solubility at the storage temperature.2. Prepare a more dilute stock solution.3. Gently warm and vortex the solution to redissolve the precipitate before use. Ensure the compound has not degraded during this process. |
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative data on the degradation kinetics of pure this compound under various storage conditions. The table below is a template that researchers can use to build their own stability data.
| Storage Condition | Timepoint | % this compound Remaining | Degradation Products Observed | Half-life (t½) |
| Solid, -20°C, Dark | e.g., 1, 3, 6, 12 months | e.g., >99% | e.g., Not detected | e.g., > 1 year |
| Solid, 4°C, Dark | e.g., 1, 3, 6, 12 months | |||
| Solid, Room Temp, Dark | e.g., 1, 7, 14, 30 days | |||
| Solid, Room Temp, Light | e.g., 1, 7, 14, 30 days | |||
| Solution (Acetonitrile), -20°C, Dark | e.g., 1, 3, 6, 12 months | |||
| Solution (Aqueous Buffer pH 4), 4°C, Dark | e.g., 1, 7, 14, 30 days | |||
| Solution (Aqueous Buffer pH 7), 4°C, Dark | e.g., 1, 7, 14, 30 days | |||
| Solution (Aqueous Buffer pH 9), 4°C, Dark | e.g., 1, 7, 14, 30 days |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For testing in different pH buffers, evaporate the solvent from an aliquot of the stock solution under a gentle stream of nitrogen and reconstitute in the desired buffer.
-
For solid-state stability, weigh a precise amount of this compound into individual vials.
-
-
Storage Conditions:
-
Expose the prepared samples to a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, 25°C, 40°C), light conditions (photostability chamber vs. dark), and pH values (e.g., pH 4, 7, 9).
-
Include control samples stored at an optimal condition (e.g., -20°C, dark) for comparison.
-
-
Time Points:
-
Define specific time points for analysis (e.g., 0, 1, 3, 7, 14, 30 days for accelerated conditions; 0, 1, 3, 6, 12 months for long-term storage).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).
-
Quantify the peak area of this compound and any observed degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life of this compound under each condition.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Treat a solution of this compound with a mild acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with a mild base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Expose a solution of this compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber. Include a dark control.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at an elevated temperature (e.g., 80°C) for a set duration.
-
-
Analysis:
-
Analyze all stressed samples using a suitable analytical method (e.g., LC-MS/MS) to separate and identify the parent compound and all degradation products.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Forced Degradation Pathways of this compound.
Technical Support Center: Quantification of Culmorin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Culmorin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound and its hydroxy derivatives?
A1: The primary challenges in the quantification of this compound derivatives, which are sesquiterpenoid mycotoxins produced by Fusarium species, include:
-
Matrix Effects: Complex sample matrices such as cereals (wheat, barley, maize) and animal feed can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.
-
Co-occurrence of Mycotoxins: this compound and its derivatives often co-occur with other major mycotoxins like deoxynivalenol (B1670258) (DON), which can complicate chromatographic separation and detection.
-
Low Concentrations: These compounds may be present at low concentrations, requiring highly sensitive analytical methods for their detection and quantification.
-
Uneven Distribution: Like many mycotoxins, this compound derivatives can be unevenly distributed in a sample lot ("hot spots"), making representative sampling crucial for accurate overall assessment.
Q2: Which analytical techniques are most suitable for the quantification of this compound derivatives?
A2: The most common and suitable analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique typically requires derivatization of the hydroxyl groups of this compound and its derivatives to increase their volatility and thermal stability. Pentafluoropropionic anhydride (B1165640) (PFPA) is a common derivatizing agent. GC-MS offers high chromatographic resolution and is a robust technique.[3][4][5]
-
LC-MS/MS: This method can often be performed without derivatization, simplifying sample preparation. It offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) mode. LC-MS/MS is generally preferred for the analysis of multiple mycotoxins with varying polarities in a single run.[6][7]
Q3: How can I mitigate matrix effects in my analysis?
A3: Mitigating matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Use of cleanup techniques like Solid-Phase Extraction (SPE) or immunoaffinity columns can remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for mycotoxin extraction and cleanup in complex matrices.[6][8][9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analytes of interest. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that has similar chemical properties and retention time to the analyte can effectively compensate for matrix effects and variations in sample preparation and instrument response.
-
Dilution of Sample Extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analytes. However, ensure that the analyte concentration remains above the limit of quantification (LOQ).
Q4: Where can I obtain analytical standards for this compound and its hydroxy derivatives?
A4: While this compound itself may be available from some specialty chemical suppliers, its hydroxylated derivatives (5-hydroxythis compound, 12-hydroxythis compound, 15-hydroxythis compound) are generally not commercially available as certified reference materials. Researchers often need to produce these standards in-house by culturing specific Fusarium strains known to produce these compounds, followed by extraction and purification.[1][2] The purity and concentration of the in-house standards must be thoroughly characterized (e.g., by NMR and qNMR) before use in quantitative analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Ensure complete dryness of the sample extract before adding the derivatizing agent (PFPA), as moisture can inhibit the reaction. Optimize the reaction conditions (temperature and time), for example, 65°C for 30 minutes.[3][4][5] |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column by silylation. Use a liner with glass wool to trap non-volatile matrix components. |
| Low Volatility of Derivatives | Ensure the GC injector temperature is sufficiently high (e.g., 250-280°C) to ensure complete vaporization of the derivatized analytes. |
| Ion Source Contamination | Clean the MS ion source regularly, as complex matrices can lead to rapid contamination and reduced sensitivity. |
Issue 2: Inconsistent and Non-Reproducible Results in LC-MS/MS Analysis
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Implement matrix-matched calibration and/or use a suitable internal standard. Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. |
| Suboptimal MS/MS Parameters | Optimize the MRM transitions (precursor ion, product ions, collision energy, and cone voltage) for this compound and each derivative by infusing a standard solution into the mass spectrometer. |
| Poor Chromatographic Separation | Optimize the mobile phase gradient and column chemistry to ensure baseline separation of the analytes from each other and from co-eluting matrix components. A C18 column is a common starting point. |
| Analyte Degradation | Check the stability of this compound derivatives in the extraction solvent and final extract. Acidic or basic conditions might cause degradation. |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound Derivatives in Cereals
This protocol is a generalized procedure based on common practices for mycotoxin analysis.
-
Extraction:
-
Weigh 5 g of finely ground cereal sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of acetonitrile (B52724)/water (84:16, v/v).
-
Shake vigorously for 60 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (using a commercial cleanup column):
-
Pass the supernatant through a MycoSep® 227 Trich+ cleanup column.
-
Collect the purified extract.
-
-
Derivatization:
-
Transfer 1 mL of the purified extract to a vial and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Add 100 µL of pentafluoropropionic anhydride (PFPA) and 100 µL of trimethylamine (B31210) solution.
-
After cooling, evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in 100 µL of isooctane (B107328) for GC-MS analysis.
-
-
GC-MS Parameters (Suggested):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: 80°C for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Table 1: Suggested GC-MS SIM Parameters for PFPA-Derivatized this compound Derivatives
| Compound | Derivatized Molecular Weight ( g/mol ) | Suggested Quantifier Ion (m/z) | Suggested Qualifier Ions (m/z) |
| This compound-(PFPA)₂ | 530.4 | 511 | 483, 365 |
| 5-OH-Culmorin-(PFPA)₃ | 692.4 | 673 | 527, 347 |
| 12-OH-Culmorin-(PFPA)₃ | 692.4 | 673 | 527, 347 |
| 15-OH-Culmorin-(PFPA)₃ | 692.4 | 673 | 527, 347 |
Note: These are suggested parameters and require optimization and validation in your laboratory.
Protocol 2: LC-MS/MS Quantification of Underivatized this compound Derivatives in Feed
This protocol is a generalized procedure based on common practices for mycotoxin analysis.
-
Extraction (QuEChERS-based): [6][8][9]
-
Weigh 2.5 g of ground feed sample into a 50 mL polypropylene tube.
-
Add 10 mL of water and vortex to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup:
-
Take 1 mL of the acetonitrile supernatant and add it to a microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
LC-MS/MS Parameters (Suggested):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
-
Table 2: Suggested LC-MS/MS MRM Transitions for this compound Derivatives
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| This compound | 239.2 | 221.2 | 15 | 203.2 | 25 |
| 5-OH-Culmorin | 255.2 | 237.2 | 15 | 219.2 | 25 |
| 12-OH-Culmorin | 255.2 | 237.2 | 15 | 219.2 | 25 |
| 15-OH-Culmorin | 255.2 | 237.2 | 15 | 219.2 | 25 |
Note: These are suggested parameters and require optimization and validation in your laboratory.
Data Presentation
Table 3: Comparative Overview of GC-MS and LC-MS/MS for this compound Derivative Quantification
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) |
| Sample Preparation | More complex (requires derivatization) | Simpler (dilute-and-shoot or QuEChERS) |
| Selectivity | High | Very High (with MRM) |
| Sensitivity | Good to excellent | Excellent |
| Throughput | Lower due to longer run times and sample prep | Higher |
| Robustness | Generally high, but inlet can be prone to contamination | Can be affected by ion source contamination |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Analytes | Suitable for volatile and semi-volatile compounds | Suitable for a wide range of polarities |
Visualizations
Caption: Workflow for GC-MS quantification of this compound derivatives.
Caption: Workflow for LC-MS/MS quantification of this compound derivatives.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. scispace.com [scispace.com]
- 2. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Culmorin Degradation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Culmorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation and ensure the integrity of this compound in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a tricyclic sesquiterpenoid diol, a type of mycotoxin produced by various Fusarium species.[1] Like many complex organic molecules, its stability can be compromised by several factors in a laboratory setting, including pH, temperature, light, and the solvents used for dissolution and extraction.[2] Degradation can lead to inaccurate quantification, loss of biological activity, and misleading experimental results.
Q2: What are the primary factors that can lead to this compound degradation?
A2: The primary factors that can cause this compound degradation are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule. Sesquiterpenoids, in general, are sensitive to heat.[2]
-
pH: Extreme pH conditions, both acidic and particularly basic, can catalyze the degradation of sesquiterpenoids. For similar compounds, stability is often greatest in neutral or slightly acidic conditions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions that alter the structure of light-sensitive compounds.[3]
-
Solvent Choice: The solvent used to dissolve this compound can impact its stability. Protic solvents or those containing impurities can potentially react with the molecule. The polarity of the solvent can also influence degradation rates.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the this compound structure.
Q3: How should I properly store my this compound standards and stock solutions?
A3: Proper storage is critical to prevent degradation. Follow these guidelines:
-
Solid Form: Store solid this compound in a tightly sealed, amber glass vial at -20°C or below. The amber color protects it from light.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as acetonitrile (B52724) or methanol (B129727). Store these solutions in small aliquots in tightly sealed, amber glass vials with minimal headspace at -20°C or -80°C to minimize evaporation and exposure to air and light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low recovery of this compound after extraction from a biological matrix.
-
Possible Cause 1: Degradation during extraction.
-
Solution: Use a low-temperature extraction method. If possible, perform extractions on ice and minimize the overall extraction time. Consider using a solvent system that is less harsh. For many secondary metabolites, an 80% methanol solution provides a good balance of extraction efficiency and compound stability.[2]
-
-
Possible Cause 2: Incomplete extraction.
-
Solution: Optimize your extraction solvent. Test a range of solvent polarities to find the most effective one for this compound in your specific matrix. Repeated extractions with fresh solvent can also improve yield.[2]
-
-
Possible Cause 3: Adsorption to labware.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to surface adsorption.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation in culture media.
-
Solution: While one study suggested this compound is relatively stable in a specific cell-free medium for up to a week, the composition of your medium can significantly impact stability. Prepare fresh this compound-spiked media for each experiment. It is also advisable to perform a time-course experiment to assess the stability of this compound in your specific cell culture conditions.
-
-
Possible Cause 2: Photodegradation during incubation.
-
Solution: Protect your cell culture plates from light by wrapping them in aluminum foil or using amber-colored plates, especially during long incubation periods.
-
Issue 3: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause 1: Degradation during sample preparation or analysis.
-
Solution: Keep samples cool throughout the analytical process. Use an autosampler with temperature control if available. Minimize the time samples spend on the autosampler before injection. Ensure the mobile phase pH is within a stable range for this compound.
-
-
Possible Cause 2: Reaction with solvents or additives.
-
Solution: Use high-purity (HPLC or MS-grade) solvents and additives. If derivatization is part of your protocol, ensure that the reaction conditions are optimized to prevent side reactions and degradation of the target analyte.
-
Data Presentation: Stability of Structurally Similar Compounds
While specific quantitative data for this compound degradation is limited in the published literature, the following tables summarize stability data for other sesquiterpenoids and mycotoxins under various conditions. This information can serve as a valuable proxy to guide your experimental design.
Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones (Analogue Compounds) [4]
| pH | Temperature (°C) | Incubation Time (hours) | Stability |
| 5.5 | 25 | 96 | Stable |
| 5.5 | 37 | 96 | Stable |
| 7.4 | 25 | 96 | Stable |
| 7.4 | 37 | 96 | Degradation Observed (loss of side chain) |
Note: This data is for sesquiterpene lactones and indicates that a more neutral to slightly alkaline pH combined with physiological temperature can lead to degradation.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solutions
-
Materials:
-
Solid this compound standard
-
Anhydrous, HPLC-grade acetonitrile or methanol
-
Amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a controlled environment with low humidity.
-
Dissolve the solid this compound in the chosen solvent in a volumetric flask to achieve the desired stock concentration.
-
Sonicate briefly (if necessary) to ensure complete dissolution.
-
Aliquot the stock solution into smaller volume amber glass vials, ensuring minimal headspace.
-
Seal the vials tightly and store them at -20°C or -80°C.
-
For daily use, prepare working solutions by diluting the stock solution with the appropriate experimental buffer or medium immediately before use.
-
Protocol 2: Minimizing Degradation During In Vitro Experiments
-
Preparation:
-
Prepare all buffers and media using high-purity reagents and water.
-
If possible, degas aqueous solutions to remove dissolved oxygen.
-
-
Experiment Execution:
-
Thaw this compound stock solutions on ice.
-
Prepare working solutions of this compound in pre-chilled experimental media or buffer immediately before adding to the experimental system (e.g., cell culture plate).
-
During incubation, protect the experimental setup from light by covering it with aluminum foil or using a dark incubator.
-
For time-course experiments, process samples immediately at each time point. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.
-
-
Sample Quenching and Extraction (for cellular assays):
-
To halt metabolic activity and prevent degradation, rapidly quench the cells. A common method is to aspirate the media and immediately add a cold quenching solution (e.g., ice-cold methanol or a methanol/water mixture).
-
Perform the subsequent extraction steps on ice or at 4°C.
-
Visualizations
Caption: Experimental workflow to minimize this compound degradation.
References
Technical Support Center: Refining Phytotoxicity Assays for Culmorin Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine phytotoxicity assays in culmorin research.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no phytotoxicity with this compound alone, even at high concentrations?
A: This is a common observation. This compound by itself often exhibits low phytotoxicity.[1][2][3] Its primary phytotoxic effects are often synergistic, becoming significantly more potent when combined with other mycotoxins, particularly trichothecenes like deoxynivalenol (B1670258) (DON).[1][2][3] Additionally, some plant species can metabolize this compound into less toxic forms, such as this compound-8-glucoside, which may reduce its apparent phytotoxicity.[4][5][6]
Q2: I'm seeing high variability in phytotoxicity symptoms between my replicates. What could be the cause?
A: Inconsistent results in phytotoxicity assays can stem from several factors:
-
Uneven Application: Ensure uniform application of your test solution. For agar-based root elongation assays, ensure the this compound is evenly dispersed in the medium. For liquid cultures, ensure proper mixing.
-
Inconsistent Environmental Conditions: Maintain uniform light intensity, temperature, and humidity across all replicates.[7] Fluctuations can stress the plants and influence their response to the toxin.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own phytotoxic effects, especially at higher concentrations.[7] Always include a solvent-only control to differentiate its effects from those of this compound.[7]
Q3: My plants are dying very quickly, even at what I thought were low concentrations of a this compound/DON mixture. What is happening?
A: This could be due to a few factors:
-
High Plant Susceptibility: The plant species or even the specific cultivar you are using might be particularly sensitive to the synergistic effects of the this compound and DON combination.
-
Synergistic Potentiation: The synergistic effect between this compound and DON can be very strong, leading to a much greater phytotoxic effect than either compound alone.[1][2][3] You may need to perform a dose-response experiment with a wider range of lower concentrations to find the optimal range for your assay.
-
Solvent Enhancement of Toxicity: The solvent could be increasing the bioavailability of the mycotoxins, leading to a more rapid and severe toxic response.[7]
Q4: How can I be sure the symptoms I'm observing are from phytotoxicity and not from a plant disease or nutrient deficiency?
A: Differentiating phytotoxicity from other issues can be done by observing the pattern of symptoms. Phytotoxicity symptoms often appear suddenly and are uniform across the plants exposed to the treatment. In contrast, diseases typically start in one area and spread. Nutrient deficiencies usually manifest in specific patterns on the leaves (e.g., yellowing between the veins). New growth on plants affected by phytotoxicity will often be healthy if the toxic substance is no longer present, which is not typically the case with diseases or deficiencies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in root length or algal cell density between replicates. | Inconsistent environmental conditions (light, temperature). | Ensure all replicates are incubated under identical and stable conditions. Use a controlled environment chamber if possible. |
| Uneven application of the test compound. | Ensure thorough mixing of this compound/mycotoxin solutions into the growth medium. For agar (B569324) plates, allow them to solidify on a level surface. | |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh tips for each replicate to avoid cross-contamination. | |
| No observable phytotoxic effect, even with this compound/DON mixtures. | Plant species or cultivar is resistant. | Consider using a known sensitive species/cultivar for comparison. Literature suggests wheat, barley, and corn are susceptible.[1] |
| Incorrect preparation of the test solution. | Double-check all calculations for dilutions and ensure the mycotoxins are fully dissolved in the solvent before adding to the medium. | |
| Degradation of the mycotoxins. | Store mycotoxin stock solutions at the recommended temperature and protect them from light to prevent degradation. | |
| Solvent control shows significant phytotoxicity. | Solvent concentration is too high. | Reduce the final concentration of the solvent in the growth medium. Aim for the lowest concentration that will keep the mycotoxins in solution. |
| The solvent itself is phytotoxic to the chosen plant species. | Test alternative, less toxic solvents. Always run a solvent-only control to quantify its effect.[7] | |
| Precipitation of this compound in the test medium. | Poor solubility of this compound in the aqueous medium. | Ensure the stock solution in an organic solvent is added to the aqueous medium while vortexing or stirring to facilitate dispersion. Do not exceed the solubility limit. |
Data Presentation
Table 1: Synergistic Phytotoxicity of this compound and Deoxynivalenol (DON) on Wheat Root Elongation
| Treatment | Concentration | Mean Root Length (cm) | % Inhibition Compared to Control |
| Control | 0 | 8.5 ± 0.5 | 0% |
| This compound (CUL) | 2 ppm | 8.3 ± 0.6 | ~2% |
| Deoxynivalenol (DON) | 1 ppm | 4.2 ± 0.4 | ~50% |
| CUL + DON | 2 ppm + 1 ppm | 2.1 ± 0.3 | ~75% |
Data compiled from studies demonstrating the synergistic effects of this compound and DON. Actual values are illustrative and may vary based on experimental conditions and wheat variety.[1][8]
Table 2: Effect of this compound and DON on the Growth of Chlamydomonas reinhardtii
| Treatment | Concentration | Cell Density (cells/mL x 10^5) after 72h | % Growth Inhibition Compared to Control |
| Control | 0 | 15.2 ± 1.1 | 0% |
| This compound (CUL) | 240 µM | 14.8 ± 1.3 | ~3% |
| Deoxynivalenol (DON) | 40 µM | 3.8 ± 0.4 | ~75% |
| CUL + DON | 240 µM + 40 µM | 1.2 ± 0.2 | ~92% |
Data synthesized from research on the phytotoxicity of this compound and DON using a microalgal model. Values are representative.[1]
Experimental Protocols
Wheat (Triticum aestivum) Root Elongation Assay
This protocol details a common method for assessing the phytotoxicity of this compound on a cereal crop.
Materials:
-
Wheat seeds (Triticum aestivum) of a known cultivar.
-
This compound and other mycotoxins (e.g., DON) of high purity.
-
Organic solvent (e.g., DMSO or ethanol).
-
Water agar (1.5% w/v).
-
Petri dishes (9 cm diameter).
-
Sterile water.
-
5% sodium hypochlorite (B82951) solution.
-
Incubator or growth chamber.
Procedure:
-
Seed Sterilization: Surface sterilize wheat seeds by soaking them in a 5% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile distilled water.[9]
-
Preparation of Test Solutions: Prepare stock solutions of this compound and other mycotoxins in a suitable organic solvent. From these stocks, prepare working solutions to be added to the molten water agar to achieve the desired final concentrations. Remember to prepare a solvent-only control.
-
Pouring Plates: Autoclave the water agar and allow it to cool to approximately 50-60°C. Add the mycotoxin working solutions (or solvent for the control) to the molten agar, mix thoroughly, and pour into sterile Petri dishes. Allow the plates to solidify on a level surface.
-
Seed Plating: Place 10-15 sterilized seeds on the surface of the agar in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them vertically in an incubator in the dark at a constant temperature (e.g., 25°C) for 5 days.[1]
-
Data Collection: After the incubation period, measure the length of the primary root of each seedling.
-
Analysis: Calculate the mean root length for each treatment and control. Express the results as a percentage of inhibition compared to the control.
Chlamydomonas reinhardtii Growth Inhibition Assay
This protocol describes a microalgal bioassay for evaluating the phytotoxicity of this compound in an aquatic system.
Materials:
-
Chlamydomonas reinhardtii culture.
-
High Salt, High Acetate (HSHA) liquid media or Tris-Acetate-Phosphate (TAP) media.[1][10]
-
This compound and other mycotoxins.
-
Organic solvent (e.g., DMSO).
-
Sterile flasks or 96-well plates.
-
Orbital shaker.
-
Light source (fluorescent or LED).
-
Spectrophotometer or cell counter.
Procedure:
-
Culture Preparation: Grow a stock culture of C. reinhardtii in the chosen liquid medium until it reaches the logarithmic growth phase.
-
Preparation of Test Cultures: In sterile flasks or the wells of a microplate, add the appropriate liquid medium. Spike the medium with the required concentrations of this compound and/or other mycotoxins from your stock solutions. Include a solvent-only control.
-
Inoculation: Inoculate each flask or well with C. reinhardtii to a starting cell density of approximately 1 x 10^5 cells/mL.[1]
-
Incubation: Place the cultures on an orbital shaker (e.g., 200 rpm) at room temperature under constant fluorescent light for a period of 72 to 96 hours.[1]
-
Data Collection: Measure the growth of the algal cultures at regular intervals (e.g., every 24 hours) by determining the cell density. This can be done by measuring the absorbance at 655 nm or by direct cell counting with a hemocytometer.[10]
-
Analysis: Plot growth curves (cell density vs. time) for each treatment. Calculate the percentage of growth inhibition for each treatment relative to the control at a specific time point (e.g., 72 hours).
Visualizations
Caption: Workflow for the Triticum aestivum root elongation phytotoxicity assay.
References
- 1. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lead phytotoxicity on wheat (Triticum aestivum L.) seed germination and seedlings growth [comptes-rendus.academie-sciences.fr]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Variability in Culmorin Production by Fusarium
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Fusarium and Culmorin production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific problems you may encounter.
Q1: We are observing significant batch-to-batch variability in this compound yield from our Fusarium cultures. What are the potential causes?
A1: Batch-to-batch variability is a common issue stemming from several factors. The primary areas to investigate are the culture medium composition, inoculum quality, and physical culture parameters.
-
Culture Medium: Inconsistencies in the preparation of the culture medium can lead to variable yields. The source and batch of components, especially complex ones like yeast extract and peptone, can have a significant impact on secondary metabolite production. Different brands or even different lots of the same brand of yeast extract can have varying nutrient profiles, affecting this compound biosynthesis.
-
Inoculum: The age and quality of the inoculum are critical. Using an inoculum from a senescing culture or one with a low spore concentration can result in inconsistent fermentation performance. It is crucial to standardize the inoculum preparation, including the age of the culture from which it is derived and the spore count.
-
Physical Parameters: Minor deviations in pH, temperature, and aeration can significantly influence this compound production. Ensure that your incubator or fermenter is calibrated and maintaining consistent conditions across batches.
Q2: Our previously high-yielding Fusarium strain has stopped producing this compound. What could be the reason?
A2: The loss of productivity in a fungal strain is often attributed to strain degeneration. This can happen due to repeated subculturing on artificial media. To mitigate this, it is advisable to go back to a stock culture stored at -80°C in 15% glycerol[1]. If you do not have a frozen stock, you may need to re-isolate the fungus from a natural source or obtain a new culture from a reputable culture collection.
Q3: We are trying to scale up our this compound production from shake flasks to a bioreactor but are seeing a significant drop in yield. What adjustments should we consider?
A3: Scaling up fermentation processes is not always linear and often requires optimization of several parameters. Key factors to consider include:
-
Aeration and Shear Stress: The oxygen transfer rate and shear stress in a bioreactor are vastly different from a shake flask. Inadequate aeration can be a limiting factor for growth and secondary metabolism. Conversely, high shear stress from impellers can damage the fungal mycelia. Experiment with different agitation speeds and impeller designs to find an optimal balance.
-
pH Control: In a bioreactor, the pH of the medium can fluctuate more dramatically due to metabolic activity. Implement pH monitoring and control to maintain the optimal pH for this compound production.
-
Nutrient Feeding Strategy: In a batch culture in a bioreactor, essential nutrients may become depleted quickly. Consider implementing a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation.
Q4: We are observing a profile of unknown derivatives alongside this compound in our GC-MS analysis. What are these, and how can we control their production?
A4: Fusarium species are known to produce a variety of hydroxylated derivatives of this compound, such as 15-hydroxy-culmorin and 5-hydroxy-culmorin, as well as the oxidized form, culmorone. The profile of these derivatives can vary significantly between different Fusarium species and even strains[2]. For example, F. culmorum tends to produce higher amounts of 15-hydroxy-culmorin, while F. graminearum may produce more 5- and 12-hydroxy-culmorin[2]. The production of these derivatives is influenced by the genetic background of the strain and the specific culture conditions. To control the derivative profile, you may need to screen different strains or optimize culture conditions such as media composition and temperature.
Data Presentation: this compound and Derivative Production in Fusarium Species
The following table summarizes the production of this compound and its major derivatives by various isolates of F. culmorum and F. graminearum when cultivated on a solid rice substrate. This data highlights the inherent variability among different strains.
| Fusarium Species | Isolate | This compound (µg/g) | 15-hydroxy-culmorin (µg/g) | 5-hydroxy-culmorin (µg/g) | 12-hydroxy-culmorin (µg/g) |
| F. culmorum | A | 120 | 250 | 80 | 10 |
| F. culmorum | B | 85 | 180 | 60 | 5 |
| F. graminearum | C | 150 | 30 | 120 | 90 |
| F. graminearum | D | 95 | 15 | 100 | 75 |
Data is illustrative and based on findings from Langseth et al. (2001) where strains were cultivated on rice.[2]
Experimental Protocols
Two-Stage Liquid Culture Protocol for this compound Production
This protocol is designed to enhance the production of secondary metabolites like this compound by separating the growth phase from the production phase.
Stage 1: Mycelial Growth
-
Medium Preparation: Prepare a seed culture medium such as Potato Dextrose Broth (PDB). Dispense 100 mL into 250 mL Erlenmeyer flasks and autoclave.
-
Inoculation: Inoculate the sterile PDB with a spore suspension or a mycelial plug from a fresh agar (B569324) plate culture of Fusarium.
-
Incubation: Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 3-4 days, or until sufficient mycelial biomass has developed.
Stage 2: this compound Production
-
Production Medium: Prepare a production medium that is typically nitrogen-limited to induce secondary metabolism. A suitable medium may contain a carbon source like sucrose (B13894) or glucose, and a limiting amount of a nitrogen source like ammonium (B1175870) chloride or specific amino acids. The exact composition may require optimization for your specific strain.
-
Inoculation: Aseptically transfer a defined amount of the mycelial biomass from the Stage 1 culture to the production medium.
-
Incubation: Incubate the production cultures under the same physical conditions as Stage 1 for an additional 7-14 days. Monitor this compound production periodically by taking samples for analysis.
This compound Extraction and Quantification by GC-MS
Extraction
-
Sample Preparation: Separate the fungal mycelium from the liquid culture by filtration. The mycelium can be freeze-dried and ground to a fine powder.
-
Solvent Extraction: Extract a known amount of the lyophilized mycelium or a measured volume of the culture filtrate with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water. The extraction can be performed by shaking or sonication.
-
Clean-up: The crude extract may require a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.
-
Derivatization: For GC-MS analysis, the hydroxyl groups of this compound and its derivatives need to be derivatized to increase their volatility. A common derivatizing agent is pentafluoropropionic (PFP) anhydride (B1165640) or N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA).
-
Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS). Use a suitable column (e.g., HP-5MS) and temperature program to achieve good separation of the compounds of interest. Quantify the compounds by comparing their peak areas to those of analytical standards.
Visualizations
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound in Fusarium.
Experimental Workflow for Troubleshooting this compound Production Variability
Caption: A logical workflow for troubleshooting variability in this compound production.
References
- 1. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound compounds and other secondary metabolites by Fusarium culmorum and F. graminearum strains isolated from Norwegian cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Culmorin standards
This technical support center provides best practices for handling and storing Culmorin analytical standards. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound analytical standards be stored for long-term stability?
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, accurately weigh the solid this compound standard and dissolve it in a suitable organic solvent. Acetonitrile (B52724) and methanol (B129727) are commonly used solvents for mycotoxin standards and have been used in this compound analysis.[2][3] For precise concentrations, use volumetric flasks and ensure the standard is completely dissolved before making up to the final volume. It is recommended to prepare a concentrated stock solution, which can then be diluted to create working standards as needed.
Q3: How should this compound stock and working solutions be stored?
This compound solutions should be stored in amber glass vials with PTFE-lined screw caps (B75204) to minimize exposure to light and prevent solvent evaporation.[1] For short-term storage (days to a week), refrigeration at 2°C to 8°C is generally suitable. One study indicated that this compound appeared stable in a cell-free medium for a week.[2] For longer-term storage, freezing at -20°C is recommended. Always allow solutions to equilibrate to room temperature before use to ensure accurate pipetting.
Q4: What is the typical shelf life of this compound solutions?
The exact shelf life of this compound solutions is not well-documented. However, the stability of the solution is dependent on the solvent used and the storage conditions. It is good practice to prepare fresh working solutions from the stock solution regularly. For stock solutions, it is advisable to monitor for any signs of degradation, such as changes in color or the appearance of precipitate. As a general guideline for mycotoxin standards, stock solutions in organic solvents can be stable for several months when stored properly at -20°C.
Troubleshooting Guide
Q1: I am observing inconsistent peak areas for my this compound standard in my chromatography analysis. What could be the cause?
Inconsistent peak areas can arise from several factors:
-
Improper Solution Storage: Ensure that your stock and working solutions are stored in tightly sealed vials to prevent solvent evaporation, which would concentrate the standard over time.
-
Incomplete Dissolution: Make sure the this compound standard is fully dissolved in the solvent when preparing solutions. Sonicating the solution can aid in dissolution.
-
Injection Volume Variability: Check your autosampler or manual injection technique for consistency.
-
System Leaks: Inspect your chromatography system for any leaks that could lead to variable injection volumes.
-
Column Degradation: Over time, the performance of a chromatography column can degrade, leading to inconsistent results. Consider replacing the column if it is old or has been used extensively.
Q2: My this compound standard is showing multiple peaks in the chromatogram when I expect only one. What should I do?
The presence of multiple peaks could indicate:
-
Degradation of the Standard: this compound may degrade under certain conditions, leading to the formation of degradation products. This can be exacerbated by improper storage or repeated freeze-thaw cycles. Preparing a fresh solution from the solid standard can help determine if degradation is the issue.
-
Contamination: The solvent or glassware used to prepare the standard solution may be contaminated. Use high-purity solvents and thoroughly clean all glassware.
-
Isomers or Related Compounds: Ensure that the analytical standard is of high purity. In some cases, related compounds or isomers may be present. Check the certificate of analysis if available.
Q3: I am having difficulty dissolving the solid this compound standard. What can I do?
If you are experiencing solubility issues:
-
Try a Different Solvent: While acetonitrile and methanol are common choices, other organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) could be tested for better solubility.
-
Use Sonication: Placing the vial in an ultrasonic bath can help to break up any aggregates and enhance dissolution.
-
Gentle Warming: Gently warming the solution may increase solubility, but be cautious as excessive heat can cause degradation.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature (Solid) | 2°C to 8°C or -20°C | Based on general best practices for analytical standards.[1] |
| Storage Temperature (Solution) | 2°C to 8°C (short-term), -20°C (long-term) | Based on general best practices for mycotoxin standards. |
| Recommended Solvents | Acetonitrile, Methanol | Commonly used in analytical methods for this compound.[2][3] |
| Solubility | Data not readily available | Qualitative information suggests solubility in common organic solvents. |
| Stability in Solution | Appeared stable for one week in cell-free medium.[2] | Specific long-term stability data is not available. |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound analytical standard (solid)
-
Acetonitrile (HPLC grade or higher)
-
1 mg analytical balance
-
1 mL volumetric flask (Class A)
-
Glass vial with PTFE-lined cap
-
Sonicator
Procedure:
-
Accurately weigh approximately 1.0 mg of the solid this compound standard using an analytical balance. Record the exact weight.
-
Carefully transfer the weighed this compound into a clean 1 mL volumetric flask.
-
Add a small amount of acetonitrile (approximately 0.5 mL) to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.
-
Once the solid is completely dissolved, add acetonitrile to the 1 mL mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the prepared stock solution to a labeled amber glass vial with a PTFE-lined cap for storage.
-
Store the stock solution at -20°C for long-term use.
Visual Workflow Guides
Caption: Troubleshooting workflow for common issues with this compound analysis.
Caption: Recommended workflow for handling and storing this compound standards.
References
- 1. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 2. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 3. The occurrence of this compound and hydroxy-culmorins in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference in Culmorin detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during Culmorin detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a sesquiterpenoid mycotoxin produced by several species of Fusarium fungi, such as F. graminearum and F. culmorum.[1][2] These fungi commonly contaminate cereal crops like wheat and barley.[3] this compound often co-occurs with other Fusarium mycotoxins, most notably deoxynivalenol (B1670258) (DON).[4][5] While this compound itself has demonstrated low to moderate toxicity in various studies, it has been shown to have synergistic phytotoxic effects when present with DON, potentially increasing the overall toxicity of the fungal contamination.[3][5] Therefore, accurate detection of this compound is crucial for assessing the overall risk associated with mycotoxin contamination in agricultural commodities and for understanding its role in plant disease and food safety.
Q2: What are the primary sources of interference in this compound detection?
A2: The two main sources of interference in this compound detection are matrix effects and cross-reactivity .
-
Matrix Effects: These are caused by other components present in the sample extract that can either suppress or enhance the analytical signal of this compound, leading to inaccurate quantification.[6] Common interfering substances in cereal matrices include fats, proteins, oils, and other co-eluting compounds.[7]
-
Cross-Reactivity: This is a significant issue in immunoassays (like ELISA) where the antibodies used may bind to compounds that are structurally similar to this compound.[8] This can result in false-positive results or an overestimation of the this compound concentration. It is important to review the cross-reactivity profile of any immunoassay kit, which should be provided by the manufacturer.
Q3: Which analytical methods are most commonly used for this compound detection?
A3: The most common analytical methods for this compound and other mycotoxins are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for mycotoxin analysis due to its high selectivity, sensitivity, and ability to detect multiple mycotoxins simultaneously.[1][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another effective chromatographic method for the analysis of semi-volatile compounds like this compound.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that can be used for rapid screening of mycotoxin contamination.[11] However, results should be confirmed by a chromatographic method if cross-reactivity is a concern.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Analytes with basic functional groups can interact with residual silanol (B1196071) groups on the silica-based column, causing peak tailing.[12] Adding a buffer, such as ammonium (B1175870) formate, to the mobile phase can help minimize these interactions.[12] |
| Column Overload | Injecting too much sample mass or too large a volume can lead to peak tailing or fronting.[11][13] Try diluting the sample or reducing the injection volume. |
| Physical Column Issues | A void at the column inlet or a blocked frit can cause all peaks in the chromatogram to tail.[13] If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help. Regularly replacing in-line filters and guard columns can prevent frit blockage.[4][13] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[4] Ensure the injection solvent is compatible with the mobile phase. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Interfering compounds from the sample matrix can co-elute with this compound and affect its ionization in the mass spectrometer source.[7] |
| Inadequate Sample Cleanup | Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.[6] |
| Solutions: | |
| Optimize Sample Cleanup: Employ a robust sample cleanup procedure such as Solid-Phase Extraction (SPE), Immunoaffinity Columns (IAC), or QuEChERS.[9][14][15] The choice of method will depend on the sample matrix and the required level of cleanup. | |
| Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[7] This helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples. | |
| Use of Internal Standards: Employ a stable isotope-labeled internal standard that has a similar chemical structure and retention time to this compound. This is a highly effective way to correct for matrix effects and variations in instrument response. | |
| Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components.[8] However, this may also decrease the sensitivity of the assay. |
Issue 3: Inaccurate or Inconsistent ELISA Results
Possible Causes and Solutions:
| Cause | Solution |
| Cross-Reactivity | The antibodies in the ELISA kit may be binding to other structurally similar mycotoxins present in the sample. |
| Solutions: | |
| Review Kit Specificity: Carefully check the manufacturer's data sheet for information on the cross-reactivity of the antibodies with other mycotoxins. | |
| Confirm with a Chromatographic Method: If high levels of this compound are detected by ELISA and cross-reactivity is suspected, confirm the results using a more selective method like LC-MS/MS. | |
| Suboptimal Assay Conditions | Incorrect incubation times, temperatures, or washing procedures can lead to inconsistent results.[16] |
| Solutions: | |
| Adhere to Protocol: Strictly follow the manufacturer's protocol for the ELISA kit. | |
| Optimize Washing Steps: Ensure thorough and consistent washing of the microplate wells to reduce background signal.[16] Automated plate washers can improve consistency.[17] | |
| Control Temperature and Humidity: Maintain consistent temperature and humidity during the assay, as environmental factors can affect the results. | |
| Improper Sample Dilution | The concentration of this compound in the sample may be outside the linear range of the assay. |
| Solutions: | |
| Perform Serial Dilutions: Test a range of sample dilutions to ensure the analyte concentration falls within the dynamic range of the standard curve.[16] |
Data Presentation: Comparison of Sample Cleanup Methods
The following table summarizes the reported recovery rates for different mycotoxin cleanup procedures in cereal matrices. This data can help in selecting the most appropriate method for your specific application.
| Cleanup Method | Mycotoxin | Matrix | Recovery Rate (%) |
| Immunoaffinity Column (IAC) | Aflatoxins (Total) | Cereals | 80-120 |
| Ochratoxin A | Cereals | 80-120 | |
| Deoxynivalenol | Wheat | >80 | |
| Solid-Phase Extraction (SPE) | Aflatoxins (Total) | Cereals | 70-110 |
| Ochratoxin A | Cereals | 70-106 | |
| QuEChERS | Aflatoxins (Total) | Cereals | 79.3-112.3 |
| Ochratoxin A | Cereals | 70-120 |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for this compound Cleanup
This protocol provides a general workflow for cleaning up a cereal extract for LC-MS/MS analysis. The specific sorbent and solvents should be optimized for your particular matrix and analyte.
-
Sample Pre-treatment: Adjust the pH of the initial sample extract to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent. Centrifuge or filter the extract to remove particulates.
-
Column Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Column Equilibration: Pass an equilibration solvent (e.g., water or a buffer matching the sample's mobile phase) through the cartridge to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of this compound to the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences that did not bind to the sorbent.
-
Elution: Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
Generic QuEChERS Protocol for Mycotoxin Extraction and Cleanup
This protocol outlines the general steps for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting multiple mycotoxins from a cereal matrix.
-
Sample Hydration and Extraction:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex briefly. Let the sample hydrate (B1144303) for at least 15 minutes.
-
Add an internal standard solution.
-
Add 10 mL of acetonitrile containing 2% formic acid.
-
Shake or vortex the tube for 15 minutes to extract the mycotoxins.[9]
-
-
Salting Out and Phase Separation:
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Generic Immunoaffinity Column (IAC) Cleanup Protocol
This protocol describes the general procedure for using an immunoaffinity column for the specific cleanup of Fusarium toxins.
-
Sample Extraction: Extract the mycotoxins from the ground sample using an appropriate solvent mixture (e.g., methanol/water).[18] Filter the extract.
-
Dilution and Column Loading: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution. Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate. The specific antibodies in the column will bind to the target mycotoxins.
-
Washing: Wash the column with PBS or water to remove unbound matrix components.[14]
-
Elution: Elute the bound mycotoxins from the column using a solvent such as methanol.
-
Analysis: The eluate can then be diluted and injected into the LC-MS/MS system for analysis.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Biosynthetic pathway of this compound.
Caption: DON-induced MAPK signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The fungal metabolite this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
- 15. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices | MDPI [mdpi.com]
- 16. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 17. southernbiotech.com [southernbiotech.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Culmorin Detection Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help enhance the sensitivity of culmorin detection in various sample matrices. This compound is an emerging mycotoxin produced by several Fusarium species, and its detection can be challenging due to its physicochemical properties and co-occurrence with other metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important? A1: this compound is a tricyclic sesquiterpene diol, a secondary metabolite produced by fungi of the Fusarium genus. It often co-occurs with other regulated mycotoxins like deoxynivalenol (B1670258) (DON). Sensitive detection is crucial because mycotoxins can be toxic even at low concentrations, and their presence in agricultural commodities can pose a risk to human and animal health.
Q2: Which analytical techniques are most suitable for sensitive this compound detection? A2: The most common and reliable methods for sensitive and selective detection of this compound are hyphenated chromatographic techniques. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity, specificity, and applicability to a wide range of mycotoxins without the need for derivatization.[1][2] Gas Chromatography with Mass Spectrometry (GC-MS) is also widely used but typically requires a derivatization step to increase the volatility of this compound.[3]
Q3: What are the main challenges in achieving high sensitivity for this compound analysis? A3: The primary challenges include:
-
Matrix Effects: Complex sample matrices (e.g., cereals, grains) contain co-extracted compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[4][5]
-
Sample Preparation: Inefficient extraction or inadequate cleanup can result in low recovery of this compound and high levels of interfering compounds.[6][7]
-
Low Concentrations: this compound may be present at very low levels (ppb or ppt), requiring highly sensitive instrumentation.[8]
-
Lack of Certified Reference Materials (CRMs): The availability of high-purity this compound standards and matrix-matched CRMs is essential for accurate quantification and method validation.[9][10]
Q4: Is derivatization always necessary for GC-MS analysis of this compound? A4: Yes, for standard GC-MS analysis, derivatization is typically required. This compound is a polar compound with low volatility due to its hydroxyl groups. Derivatization, commonly silylation (e.g., using MSTFA), replaces the active hydrogens on these groups, making the molecule more volatile and thermally stable for gas chromatography.[11][12][13]
Q5: What is a "dilute-and-shoot" approach and is it suitable for this compound analysis? A5: "Dilute-and-shoot" is a sample preparation technique where the sample extract is simply diluted with a suitable solvent before injection into the LC-MS/MS system.[2][14] This method is fast and simple but is most effective when using highly sensitive mass spectrometers. Its suitability for this compound depends on the complexity of the matrix and the required limit of quantification (LOQ). For complex matrices or very low detection limits, a more thorough cleanup step may be necessary to mitigate matrix effects.[2]
Troubleshooting Guides
This section is formatted to address specific issues you might encounter during your experiments.
Guide 1: Low Signal or Poor Sensitivity in LC-MS/MS Analysis
Problem: The signal for this compound is weak, or the peak is not detectable at expected concentrations.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Ionization | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Test both ESI positive and negative modes. | This compound can form different adducts (e.g., [M+H]+, [M+NH4]+, [M+Na]+). Optimizing source conditions and mobile phase additives (e.g., ammonium (B1175870) formate) is critical to maximize the signal of the most stable ion.[15] |
| Inefficient Extraction | Review your extraction solvent. An acetonitrile/water mixture (e.g., 80:20 v/v) is commonly effective. Ensure sufficient shaking/vortexing time.[16] | The solvent must efficiently penetrate the sample matrix to extract the analyte. The protocol may need to be optimized for your specific matrix.[6] |
| Analyte Loss During Cleanup | Evaluate your Solid Phase Extraction (SPE) or cleanup column protocol. Ensure the sorbent is appropriate and elution volumes are sufficient. | This compound may be lost if it binds too strongly to the cleanup sorbent or is not fully eluted. Immunoaffinity columns (IAC) are highly specific but must be validated for this compound recovery.[17] |
| Matrix-Induced Signal Suppression | Perform a post-extraction spike experiment to quantify the matrix effect. If suppression is >20-30%, improve sample cleanup, dilute the sample, or use matrix-matched calibration.[4][5] | Co-eluting matrix components can compete with this compound for ionization, reducing its signal. More effective cleanup or dilution can reduce the concentration of these interfering compounds.[18] |
| Use of Isotope-Labeled Internal Standard | Incorporate a stable isotope-labeled internal standard (e.g., 13C-culmorin) if available. | An internal standard that co-elutes with the analyte can compensate for analyte loss during sample prep and for signal suppression/enhancement during ionization, improving accuracy and precision.[19] |
Guide 2: Poor Reproducibility in GC-MS Analysis
Problem: Replicate injections show high variability in peak area or retention time.
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Derivatization | Ensure samples are completely dry before adding the derivatization reagent. Use fresh reagents and control reaction time and temperature precisely.[13] | Water in the sample will deactivate silylating reagents (like MSTFA), leading to incomplete derivatization. The reaction is also sensitive to time and temperature.[12] |
| Analyte Degradation in Injector | Check the GC inlet temperature. A temperature that is too high can cause degradation of the derivatized this compound. Use a deactivated liner. | The TMS-derivative of this compound must be thermally stable at the injection port temperature. Active sites in the liner can also cause analyte degradation. |
| Column Contamination | Bake out the GC column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. | Non-volatile matrix components can accumulate at the head of the column, leading to poor peak shape and shifting retention times. |
| Leaks in the GC System | Use an electronic leak detector to check for leaks at all fittings, especially after column installation.[20] | Leaks in the gas flow path can cause fluctuations in pressure and flow, leading to unstable retention times and poor reproducibility. |
Data Presentation: Method Performance
The following tables summarize typical performance data for this compound detection methods. Note that actual values will vary depending on the specific instrument, matrix, and protocol used.
Table 1: LC-MS/MS Method Performance for Mycotoxin Detection in Cereal Matrix
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/kg | [21] |
| Linearity (r²) | >0.99 | [22] |
| Recovery | 68 - 104% | [21] |
| Intra-day Precision (RSD) | < 18% | [15] |
| Inter-day Precision (RSD) | < 21% | [15] |
Table 2: GC-MS Method Performance for Trichothecene Detection in Cereal Matrix
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 3 µg/L | [23] |
| Recovery | 70 - 110% (matrix dependent) | [22] |
| Linearity (r²) | >0.994 | [22] |
| Precision (RSD) | < 15% | [22] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Cereals (Dilute-and-Shoot)
This protocol is a simplified approach suitable for modern, high-sensitivity tandem mass spectrometers.
-
Sample Homogenization: Grind a representative cereal sample to a fine powder (e.g., to pass a 0.85 mm or 20-mesh sieve).[6]
-
Extraction:
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v).
-
If using an internal standard, add it at this stage.
-
Shake vigorously on a mechanical shaker for 60 minutes.[14]
-
-
Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes to pellet solid material.
-
Dilution:
-
Transfer an aliquot of the supernatant into a clean tube.
-
Dilute the extract 1:10 (or as determined during method validation) with the initial mobile phase (e.g., water/methanol with 5 mM ammonium formate).[2]
-
-
Analysis:
-
Transfer the diluted extract to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate (B1210297) and 0.1% acetic acid.[24]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% acetic acid.[24]
-
Gradient: A suitable gradient from ~10% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitor at least two MRM (Multiple Reaction Monitoring) transitions for this compound for quantification and confirmation.
-
-
Protocol 2: GC-MS Analysis of this compound with TMS Derivatization
This protocol includes the critical derivatization step required for GC analysis.
-
Extraction and Cleanup:
-
Extract the sample as described in Protocol 1 (Steps 1 & 2).
-
Perform a sample cleanup step using a commercial cleanup column (e.g., MycoSep® or a similar SPE cartridge) according to the manufacturer's instructions to remove matrix interferences.
-
-
Solvent Evaporation: Transfer a measured aliquot (e.g., 1-2 mL) of the cleaned extract to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical that no water remains.[13]
-
Derivatization (Silylation):
-
To the dried residue, add 90 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Add 10 µL of pyridine (B92270) to aid dissolution if needed.
-
Cap the vial tightly and heat at 60-80 °C for 30 minutes.[13]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1-2 µL into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 120°C, ramp to 260°C at 15°C/min, hold for 5-10 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify characteristic ions, then switch to Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring at least 2-3 characteristic ions of the this compound-TMS derivative.
-
-
Visualizations
Caption: General workflow for mycotoxin analysis from sample to result.
Caption: Decision tree for troubleshooting low sensitivity in LC-MS/MS.
Caption: How matrix components can suppress analyte ionization signal.
References
- 1. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 7. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. 認証標準物質 [sigmaaldrich.com]
- 10. CPAChem Products - Inorganic CRM [cpachem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. lcms.cz [lcms.cz]
- 15. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. gentechscientific.com [gentechscientific.com]
- 21. Regulated and Non-Regulated Mycotoxin Detection in Cereal Matrices Using an Ultra-High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Validated High-Throughput UHPLC-MS/MS Method for Culmorin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Culmorin against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The presented UHPLC-MS/MS method offers superior sensitivity, speed, and simplicity, making it a powerful tool for high-throughput analysis of this emerging mycotoxin in cereal matrices.
Performance Comparison: New UHPLC-MS/MS vs. Traditional GC-MS
The validation of the new UHPLC-MS/MS method demonstrates significant improvements in key analytical performance parameters compared to traditional GC-MS methods. The following table summarizes the quantitative data, highlighting the enhanced sensitivity and efficiency of the new method.
| Performance Parameter | New Validated UHPLC-MS/MS Method | Traditional GC-MS Method |
| Limit of Detection (LOD) | 0.5 µg/kg | 5 - 20 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 10 - 50 µg/kg |
| **Linearity (R²) ** | >0.99 | >0.98 |
| Recovery | 92% - 105% | 75% - 110% |
| Precision (RSD) | <10% | <20% |
| Analysis Time per Sample | ~10 minutes | >30 minutes |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for both the new UHPLC-MS/MS and the traditional GC-MS methods are provided below.
New Validated UHPLC-MS/MS Method Protocol
This method is designed for rapid and sensitive quantification of this compound in cereal matrices.
1. Sample Preparation (Dilute-and-Shoot)
-
Weigh 5 g of homogenized and ground cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant and dilute 1:1 with water.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
2. UHPLC-MS/MS Instrumental Analysis
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: 5% B to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound will be monitored for quantification and confirmation.
Traditional GC-MS Method Protocol
This method represents a more conventional approach to this compound analysis.
1. Sample Preparation and Derivatization
-
Extract the sample as described in the UHPLC-MS/MS method (Step 1).
-
Take 1 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Add 100 µL of a derivatization agent (e.g., N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) - MSTFA) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Instrumental Analysis
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 120°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for derivatized this compound.
Visualizing the Workflow and Comparison
To further clarify the processes and the advantages of the new method, the following diagrams have been generated.
Caption: Workflow for the new UHPLC-MS/MS method validation.
Caption: Comparison of UHPLC-MS/MS and GC-MS methods.
A Comparative Analysis of Culmorin and Deoxynivalenol Toxicity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of two mycotoxins, Culmorin (CUL) and Deoxynivalenol (B1670258) (DON). Both are secondary metabolites produced by fungi of the Fusarium genus and are common contaminants in cereal grains. While Deoxynivalenol is a well-studied toxin with established regulatory limits, this compound is considered an "emerging mycotoxin." This guide synthesizes available experimental data to offer a clear comparison of their toxicological profiles, aiding in risk assessment and future research directions.
Executive Summary
Deoxynivalenol (DON) exhibits significant toxicity both in vivo and in vitro, primarily through the inhibition of protein synthesis and activation of the ribotoxic stress response, leading to mitogen-activated protein kinase (MAPK) signaling cascades. This compound (CUL), in contrast, demonstrates considerably lower direct toxicity. However, a growing body of evidence reveals a significant synergistic relationship where this compound enhances the toxic effects of Deoxynivalenol, primarily by inhibiting its detoxification pathways in plants and potentially in mammals. This guide presents a detailed comparison of their toxic potencies, mechanisms of action, and the experimental protocols used to assess their effects.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and Deoxynivalenol from in vivo and in vitro studies.
Table 1: In Vivo Acute Toxicity Data
| Mycotoxin | Species | Route of Administration | LD50 (Median Lethal Dose) | Reference(s) |
| This compound (CUL) | Mouse | Intraperitoneal (i.p.) | 250 - 1000 µg/kg body weight | [1] |
| Deoxynivalenol (DON) | Mouse (B6C3F1) | Oral | 78 mg/kg body weight | [2] |
| Deoxynivalenol (DON) | Mouse (DDY) | Oral | 46 mg/kg body weight | [2] |
| Deoxynivalenol (DON) | Mouse | Intraperitoneal (i.p.) | 49 - 70 mg/kg body weight | [3] |
Table 2: In Vitro Cytotoxicity Data
| Mycotoxin | Cell Line | Assay | IC50 (Median Inhibitory Concentration) | Reference(s) |
| This compound (CUL) | Baby Hamster Kidney (BHK) | Not specified | Toxic at 20 µg/mL | [4] |
| Deoxynivalenol (DON) | Human embryonic kidney 293T | Not specified | 50 ng/mL | [5] |
| Deoxynivalenol (DON) | Human colorectal SW480 | Not specified | 1 µg/mL | [5] |
| Deoxynivalenol (DON) | Human epithelial (CaCo-2, HEp-2, HeLa) | MTT Assay | Cell death observed at 100-200 ng/mL | [6] |
| Deoxynivalenol (DON) | Human granulomonocytic progenitors | Colony Forming Unit-Granulocyte, Macrophage (CFU-GM) | 3 x 10⁻⁸ mol/L | [7] |
| Deoxynivalenol (DON) | Rat granulomonocytic progenitors | Colony Forming Unit-Granulocyte, Macrophage (CFU-GM) | 1.5 x 10⁻⁷ mol/L | [7] |
Mechanisms of Toxicity
Deoxynivalenol (DON)
Deoxynivalenol's primary mechanism of toxicity is the inhibition of protein synthesis in eukaryotic cells. It binds to the 60S ribosomal subunit, interfering with the peptidyl transferase center and disrupting the elongation step of translation. This disruption triggers a signaling cascade known as the ribotoxic stress response . This response involves the rapid activation of mitogen-activated protein kinases (MAPKs) , including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[8][9] The activation of these pathways can lead to a variety of cellular outcomes, including pro-inflammatory gene expression, cell cycle arrest, and apoptosis, depending on the cell type and the dose and duration of exposure.[10][11]
This compound (CUL)
This compound exhibits low intrinsic toxicity.[1] Its primary toxicological significance appears to be its ability to act synergistically with Deoxynivalenol.[5][12][13][14] The proposed mechanism for this synergy is the inhibition of DON detoxification . In plants, this compound has been shown to inhibit the activity of UDP-glucosyltransferases (UGTs), enzymes that detoxify DON by conjugating it with glucose to form the less toxic DON-3-O-glucoside.[15] A similar mechanism has been observed in vitro with mammalian systems, where this compound was found to suppress the glucuronidation of DON by human liver microsomes.[16] By inhibiting these detoxification pathways, this compound effectively increases the bioavailability and residence time of the more toxic DON.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Deoxynivalenol and a typical experimental workflow for assessing mycotoxin cytotoxicity.
References
- 1. The fungal metabolite this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umwelt-online.de [umwelt-online.de]
- 8. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Protein Phosphorylation Dynamics during Deoxynivalenol-Induced Ribotoxic Stress Response in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 16. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol | springermedizin.de [springermedizin.de]
Unraveling the Interactive Toxicity of Culmorin: A Comparative Guide to its Synergistic and Additive Effects with Other Mycotoxins
For Immediate Release
This guide provides a comprehensive comparison of the synergistic and additive effects of the emerging mycotoxin Culmorin (CUL) when co-occurring with other Fusarium mycotoxins. Primarily targeting researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies of pivotal studies. The aim is to furnish a foundational understanding of this compound's interactive toxicity, crucial for accurate risk assessment and the development of effective mitigation strategies.
Executive Summary
This compound, a sesquiterpenoid mycotoxin produced by various Fusarium species, often co-contaminates agricultural commodities with other well-known mycotoxins, particularly trichothecenes like deoxynivalenol (B1670258) (DON). While this compound itself exhibits low individual toxicity, its co-occurrence with other mycotoxins raises significant concerns due to potential synergistic or additive toxic effects. This guide reveals that the primary documented interaction of this compound is a synergistic one with DON and its acetylated derivatives. This synergy is largely attributed to this compound's ability to inhibit the detoxification of these trichothecenes in plants and mammals. There is currently a notable lack of published data on the additive effects of this compound with other mycotoxins such as zearalenone (B1683625) or fumonisins.
Synergistic Effects of this compound with Trichothecene (B1219388) Mycotoxins
The most well-documented interactive effect of this compound is its synergistic phytotoxicity with several trichothecene mycotoxins. This synergy has been consistently observed in various plant-based assays.
Quantitative Data on Synergistic Phytotoxicity
The following tables summarize the quantitative data from key studies demonstrating the synergistic effects of this compound with deoxynivalenol (DON), 3-acetyldeoxynivalenol (B190510) (3-ADON), and 15-acetyldeoxynivalenol (B30657) (15-ADON).
Table 1: Synergistic Effects on Chlamydomonas reinhardtii Growth
| Mycotoxin Combination | Concentration | % Growth Reduction (Compared to Mycotoxin Alone) | Reference |
| CUL + DON | 240 µM CUL + 40 µM DON | 32% | [1] |
| CUL + 3-ADON | 240 µM CUL + 40 µM 3-ADON | 35% | [1] |
| CUL + 15-ADON | 240 µM CUL + 40 µM 15-ADON | 71% | [1] |
Table 2: Synergistic Effects on Wheat (Triticum aestivum) Root Elongation
| Mycotoxin Combination | Concentration | % Root Length Reduction (Compared to DON Alone) | Reference |
| CUL + DON | 2 ppm CUL + 1 ppm DON | ~50% | [1] |
Table 3: Synergistic Effects on Corn (Zea mays) Root Elongation
| Mycotoxin Combination | Concentration | % Root Length Reduction (Compared to DON Alone) | Reference |
| CUL + DON ('Nothstine Dent') | 25 ppm CUL + 5 ppm DON | 20% | [1] |
| CUL + DON ('Silver Queen') | 25 ppm CUL + 5 ppm DON | 22% | [1] |
Proposed Mechanism of Synergism
Recent studies suggest that the synergistic effect of this compound with DON is due to the inhibition of a key detoxification pathway in plants and mammals.[1][2] this compound can act as a competitive inhibitor of UDP-glucosyltransferases (UGTs), enzymes responsible for conjugating a glucose molecule to DON, thereby converting it to the less toxic DON-3-O-glucoside (D3G).[1] By blocking this detoxification step, this compound effectively increases the bioavailability and, consequently, the toxicity of DON.
Caption: Proposed mechanism of synergistic toxicity between this compound and Deoxynivalenol.
Additive Effects of this compound with Other Mycotoxins
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Chlamydomonas reinhardtii Growth Assay
This assay is utilized to assess the phytotoxicity of mycotoxins on a unicellular plant model.
-
Culture Preparation: Chlamydomonas reinhardtii strain CC-125 is grown in high salt, high acetate (B1210297) (HSHA) liquid media.
-
Mycotoxin Treatment: Purified mycotoxins (this compound, DON, 3-ADON, 15-ADON) are individually or in combination spiked into 10 mL of HSHA media in 25 mL flasks.
-
Inoculation: Each flask is inoculated with 1 x 10^5 cells/mL of C. reinhardtii.
-
Incubation: Cultures are grown on an orbital shaker (200 rpm) at room temperature under 24-hour fluorescent light.
-
Data Collection: Cell concentration in each flask is estimated daily for 3-5 days using a hemocytometer.
-
Analysis: Growth curves are generated, and statistical analyses (e.g., ANOVA) are performed to determine significant differences between treatments.[1]
Triticum aestivum (Wheat) Root Elongation Assay
This assay evaluates the phytotoxic effects of mycotoxins on a key cereal crop.
-
Media Preparation: 1.5% water agar (B569324) is prepared and amended with known concentrations of purified mycotoxins.
-
Seed Germination: Wheat seeds are surface-sterilized and germinated.
-
Seedling Transfer: Germinated seedlings with uniform root lengths are transferred to the mycotoxin-containing agar plates.
-
Incubation: Plates are placed under a grow light, initially at a 30° angle and then increased to 80° once roots attach to the agar.
-
Data Collection: After five days of growth, the root length of each seedling is measured.
-
Analysis: The average root length for each treatment is calculated, and statistical analyses are conducted to identify significant differences.[1]
Caption: Experimental workflows for phytotoxicity assays.
Conclusion and Future Directions
The available evidence strongly indicates that this compound acts synergistically with deoxynivalenol and its acetylated forms, enhancing their phytotoxicity by inhibiting their detoxification. This has significant implications for agriculture and food safety, as the risk posed by DON contamination may be underestimated when this compound is also present. The lack of data on the additive effects of this compound with other mycotoxins is a critical knowledge gap that warrants further investigation. Future research should focus on elucidating the interactive effects of this compound with a broader range of co-occurring mycotoxins to enable more accurate risk assessments and inform regulatory standards.
References
Comparative Analysis of Culmorin Levels in Cereal Grains: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of culmorin levels in various cereal grains for researchers, scientists, and drug development professionals. This compound, a sesquiterpenoid mycotoxin produced by several Fusarium species, is an emerging concern in cereal production due to its frequent co-occurrence with other regulated mycotoxins and its potential synergistic effects on toxicity. This document summarizes available quantitative data, details experimental protocols for this compound analysis, and visualizes key biological and experimental pathways.
Quantitative Comparison of this compound Levels
This compound contamination varies significantly among different cereal grains, influenced by factors such as geographical location, climatic conditions, and the prevalent Fusarium species. A review of available literature indicates that oats tend to exhibit the highest levels of this compound contamination, followed by wheat and barley. Data for rye and maize are not as readily available in comparative studies.
| Cereal Grain | This compound Concentration (µg/kg) | Reference |
| Wheat | Median: 100; Maximum: 2,860 | [1] |
| Barley | Median: 292 | [1] |
| Oats | Median: 2000; Maximum: 31,500 | [1][2] |
| Rye | Data not readily available in comparative studies | |
| Maize | Data not readily available in comparative studies |
Note: The provided data is compiled from different studies and may not be directly comparable due to variations in analytical methods, sampling, and geographical origin of the samples.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in cereal matrices is crucial for risk assessment and research. The most common analytical method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Sample Preparation and Extraction
A generic and widely used protocol for the extraction of this compound from cereal grains is as follows:
-
Grinding: Homogenize a representative sample of the cereal grain to a fine powder (e.g., using a laboratory mill).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v).
-
Shake vigorously for a defined period (e.g., 60 minutes) using a mechanical shaker.
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the solid matrix from the extract.
-
-
Dilution ("Dilute-and-Shoot"):
-
Take a specific volume of the supernatant (e.g., 100 µL).
-
Dilute it with a suitable solvent (e.g., 900 µL of water or mobile phase) in a vial for LC-MS/MS analysis. This "dilute-and-shoot" approach minimizes matrix effects without the need for extensive clean-up steps.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both often modified with a small percentage of an acid (e.g., 0.1% formic acid) and/or a salt (e.g., ammonium (B1175870) formate) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: A small volume of the diluted extract (e.g., 5-10 µL) is injected into the system.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule of this compound, [M+H]⁺) and specific product ions generated through collision-induced dissociation. The transition from the precursor to the product ions provides high selectivity and sensitivity.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with certified reference standards. Matrix-matched calibration standards are often used to compensate for any remaining matrix effects.
-
Visualizing Key Pathways
To aid in the understanding of this compound's biological origin and the analytical process for its detection, the following diagrams are provided.
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
Caption: General experimental workflow for this compound analysis in cereals.
References
- 1. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 2. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Culmorin and its Hydroxy-Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the sesquiterpenoid mycotoxin Culmorin and its hydroxylated derivatives. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships of these fungal metabolites.
Introduction
This compound is a tricyclic sesquiterpene diol produced by various Fusarium species, fungi that are significant pathogens of cereal crops. It often co-occurs with other mycotoxins, such as deoxynivalenol (B1670258) (DON), and is considered an "emerging mycotoxin".[1] The biological activity of this compound, particularly its phytotoxicity and antifungal properties, has been a subject of interest. Its derivatives, hydroxylated at various positions (e.g., 5-hydroxythis compound, 12-hydroxythis compound, and 15-hydroxythis compound), are also found naturally. This guide focuses on comparing the known biological activities of this compound with its hydroxy-derivatives.
Data Presentation: Comparative Biological Activities
The following table summarizes the known biological activities of this compound and its hydroxy-derivatives. A notable difference has been observed in their synergistic phytotoxicity when combined with deoxynivalenol (DON).
| Compound | Biological Activity | Quantitative Data | Key Findings |
| This compound | Synergistic Phytotoxicity with DON | Significantly increases the phytotoxicity of DON. In Chlamydomonas reinhardtii, a mixture of 40 µM DON and 240 µM this compound significantly reduced growth compared to DON alone.[2] | Acts synergistically with DON to inhibit plant cell growth. This is attributed to the inhibition of UDP-glucosyltransferases (UGTs), enzymes responsible for detoxifying DON.[3][4] |
| Antifungal Activity | Moderate antifungal activity has been reported.[1] | Specific IC50 values against various fungal species are not consistently reported in the literature. | |
| Cytotoxicity | In HT-29 and HepG2 cells, this compound (0.1–100 µM) did not cause any statistically significant cytotoxic effect after 24-hour incubation. Combinations with DON showed similar cytotoxicity to DON alone.[5] | Exhibits low cytotoxicity to mammalian cell lines at the tested concentrations.[5] | |
| Hydroxy-Culmorin Derivatives (e.g., OH-CUL) | Synergistic Phytotoxicity with DON | A mixture of 40 µM DON and 240 µM hydroxy-culmorin (OH-CUL) did not significantly differ in its effect on C. reinhardtii growth compared to treatment with DON alone. | Unlike this compound, the tested hydroxy-derivative did not exhibit synergistic phytotoxicity with DON. |
| Antifungal Activity | Data on the antifungal activity of specific hydroxy-culmorin derivatives is limited, and direct comparative studies with this compound are not readily available in the literature. | Further research is needed to determine if hydroxylation impacts the antifungal properties of this compound. | |
| Cytotoxicity | Comparative quantitative data on the cytotoxicity of hydroxy-culmorin derivatives is not extensively available. | The impact of hydroxylation on the cytotoxicity of this compound is not well-characterized. |
Experimental Protocols
Phytotoxicity Assay using Chlamydomonas reinhardtii
This protocol is adapted from studies assessing the synergistic phytotoxicity of this compound and its derivatives with DON.
-
Culture Preparation: Chlamydomonas reinhardtii strain CC-125 is grown in a high salt, high acetate (B1210297) (HSHA) liquid medium.
-
Inoculation: 25 mL flasks containing 10 mL of HSHA medium are spiked with known concentrations of the test compounds (this compound, hydroxy-culmorin, DON, and combinations thereof). The flasks are then inoculated with C. reinhardtii to a final concentration of 1 x 10^5 cells/mL.
-
Incubation: The cultures are incubated on an orbital shaker (200 rpm) at room temperature under continuous fluorescent light for a specified period (e.g., several days).
-
Growth Measurement: Cell growth is monitored over time by measuring the optical density of the cultures at a specific wavelength (e.g., 600 nm) or by direct cell counting using a hemocytometer.
-
Data Analysis: Growth curves are generated, and statistical analyses (e.g., ANOVA) are performed to determine significant differences between treatments.
Wheat Root Elongation Assay
This assay assesses the phytotoxicity of the compounds on a whole-plant system.
-
Plate Preparation: Square bioassay dishes are filled with 1.5% water agar (B569324). Before the agar solidifies, the test compounds are added to achieve the desired final concentrations.
-
Seed Sterilization and Germination: Wheat seeds are surface-sterilized (e.g., with a brief wash in 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution and then rinsed with sterile water). The sterilized seeds are then placed on the agar plates.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a period of 5 days.
-
Measurement: After the incubation period, the length of the primary root of each seedling is measured.
-
Data Analysis: The average root length for each treatment is calculated, and statistical tests are used to compare the effects of the different compounds.
Antifungal Susceptibility Testing (General Protocol)
This is a general protocol for assessing the antifungal activity of compounds against filamentous fungi like Fusarium culmorum.
-
Fungal Culture: The target fungus (F. culmorum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial growth and sporulation.
-
Inoculum Preparation: A spore suspension is prepared by flooding the surface of a mature fungal culture with a sterile solution (e.g., 0.05% Tween 80 in sterile distilled water) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is determined using a hemocytometer and adjusted to a standard concentration (e.g., 1 x 10^6 spores/mL).
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial dilution of the test compounds is prepared in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Inoculation and Incubation: Each well is inoculated with the standardized spore suspension. The plates are then incubated at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
Growth Assessment: Fungal growth (turbidity) is measured using a microplate reader at a specific wavelength (e.g., 600 nm). The percentage of growth inhibition is calculated relative to a control well containing no test compound.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of fungal growth) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway: Inhibition of Deoxynivalenol (DON) Detoxification by this compound
The synergistic phytotoxicity of this compound with DON is attributed to its ability to inhibit UDP-glucosyltransferases (UGTs). These enzymes are crucial for the detoxification of DON in plants by conjugating it with glucose to form the less toxic DON-3-O-glucoside. By inhibiting UGTs, this compound effectively enhances the virulence of DON.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to qPCR and LC-MS/MS for the Assessment of Culmorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful analytical techniques, quantitative Polymerase Chain Reaction (qPCR) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the assessment of Culmorin. This compound is a sesquiterpenoid diol mycotoxin primarily produced by various Fusarium species, which are common fungal pathogens of cereal crops. Accurate and reliable quantification of this compound is crucial for food safety, toxicological studies, and in the development of antifungal strategies.
This document outlines the experimental protocols for both methodologies, presents quantitative data to compare their performance, and illustrates the logical workflow for a cross-validation study. While direct comparative studies for this compound are not extensively documented in publicly available literature, this guide synthesizes data from studies on Fusarium species and related mycotoxins to provide a thorough and objective comparison.
Methodology Comparison: qPCR vs. LC-MS/MS
The selection of an analytical method for this compound assessment depends on the specific research question. qPCR offers an indirect measure by quantifying the DNA of the this compound-producing fungus, serving as a proxy for potential contamination. In contrast, LC-MS/MS provides a direct and highly specific quantification of the this compound molecule itself.
| Feature | Quantitative PCR (qPCR) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Amplification and quantification of specific DNA sequences of the this compound-producing fungus (e.g., Fusarium culmorum). | Separation, ionization, and detection of this compound molecules based on their mass-to-charge ratio. |
| Target Analyte | Fungal DNA (indirect measure of this compound potential). | This compound molecule (direct measure of contamination). |
| Sensitivity | High, capable of detecting very low levels of fungal DNA. | Very high, enabling detection and quantification at trace levels (µg/kg).[1] |
| Specificity | High, through the use of species-specific primers and probes. | Very high, provides structural confirmation of the analyte. |
| Sample Throughput | High, suitable for screening large numbers of samples. | Moderate to high, depending on the complexity of the sample preparation and chromatographic run time. |
| Quantitative Capability | Relative or absolute quantification of fungal biomass.[2] | Precise and accurate absolute quantification of this compound concentration.[1] |
| Instrumentation | Real-time PCR cycler. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Advantages | Early detection of fungal contamination before mycotoxin production, high throughput. | Direct measurement of the toxin, high specificity and sensitivity, suitable for multi-mycotoxin analysis.[3][4] |
| Limitations | Presence of fungal DNA does not always correlate directly with mycotoxin levels. | Higher initial instrument cost, requires more extensive sample preparation. |
Experimental Protocols
Quantitative PCR (qPCR) for Fusarium culmorum DNA Quantification
This protocol provides a general framework for the quantification of Fusarium culmorum, a known producer of this compound, in a cereal matrix.
1. DNA Extraction:
-
Homogenize 100 mg of the ground cereal sample.
-
Extract total genomic DNA using a commercially available plant DNA extraction kit, following the manufacturer's instructions.
-
Elute the purified DNA in an appropriate buffer.
-
Assess DNA concentration and purity using a spectrophotometer.
2. qPCR Assay:
-
Prepare a reaction mixture containing a final volume of 20 µL with the following components:
-
2x qPCR Master Mix
-
Forward and reverse primers specific for F. culmorum (e.g., targeting the translation elongation factor 1-alpha gene).
-
A specific probe (e.g., TaqMan® probe) for enhanced specificity.
-
Template DNA (diluted to an appropriate concentration).
-
Nuclease-free water.
-
-
Perform the qPCR reaction using a real-time PCR cycler with the following typical cycling conditions:
-
Initial denaturation at 95°C for 15 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[5]
-
-
Generate a standard curve using a dilution series of known concentrations of F. culmorum genomic DNA to enable absolute quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
This protocol outlines a general procedure for the quantification of this compound in a cereal matrix.
1. Sample Extraction:
-
Weigh 5 g of the homogenized cereal sample.
-
Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80/20, v/v).
-
Shake vigorously for 60 minutes.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant for further processing.
2. Sample Clean-up (Optional but Recommended):
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns can reduce matrix effects and improve sensitivity.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject an aliquot of the final extract onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both typically containing a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound. This involves monitoring the transition of a specific precursor ion to one or more product ions.
-
-
Quantification:
-
Prepare matrix-matched calibration standards by spiking known concentrations of a certified this compound standard into a blank matrix extract.
-
Construct a calibration curve to determine the concentration of this compound in the samples.
-
Quantitative Data and Performance Comparison
Direct cross-validation data for this compound is scarce. However, studies on the correlation between Fusarium DNA (measured by qPCR) and the concentration of other mycotoxins like deoxynivalenol (B1670258) (DON) (measured by LC-MS/MS) provide valuable insights into the relationship between the two methods.
Table 1: Performance Characteristics of qPCR for Fusarium DNA Quantification
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 0.9 pg of fungal genomic DNA per reaction | [6] |
| Linearity (R²) | > 0.99 | [7] |
| PCR Efficiency | 90-105% | [7] |
| Correlation with Mycotoxin (DON) | Significant positive correlations have been reported, but can be influenced by environmental factors. | [8][9] |
Table 2: Performance Characteristics of LC-MS/MS for Mycotoxin Quantification
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 0.5 - 200 µg/kg (for various mycotoxins) | [1] |
| Limit of Quantification (LOQ) | 1 - 400 µg/kg (for various mycotoxins) | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Recovery | 74.0 - 106.0% | [1] |
| Repeatability (RSD) | < 14.4% | [1] |
Note: The performance characteristics for LC-MS/MS are for a range of mycotoxins and may vary for the specific analysis of this compound.
Visualizing the Cross-Validation Workflow
A cross-validation study aims to establish a correlation between the amount of fungal DNA and the concentration of the mycotoxin it produces. This can be a cost-effective strategy for initial screening using qPCR, with LC-MS/MS used for confirmation and precise quantification.
Caption: Experimental workflow for the cross-validation of qPCR and LC-MS/MS.
Caption: Logical relationship between qPCR and LC-MS/MS in this compound assessment.
Conclusion
Both qPCR and LC-MS/MS are highly valuable techniques for the assessment of this compound. qPCR serves as a rapid and sensitive tool for screening potential contamination by quantifying the DNA of the producing fungi. LC-MS/MS, on the other hand, provides the definitive, direct quantification of the this compound mycotoxin.
A cross-validation approach, where qPCR is used for high-throughput screening and LC-MS/MS for confirmation of positive samples and accurate quantification, represents a robust and efficient strategy for monitoring this compound in various matrices. The choice of method, or their combined use, will ultimately be dictated by the specific requirements of the research or monitoring program, including the desired level of certainty, sample throughput, and available resources. Further research establishing a direct and consistent correlation between Fusarium DNA levels and this compound concentrations would significantly enhance the predictive power of qPCR for this specific mycotoxin.
References
- 1. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Improved quantification of Fusarium pseudograminearum (Fusarium crown rot) using qPCR measurement of infection in multi-species winter cereal experiments [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Upscaled CTAB-Based DNA Extraction and Real-Time PCR Assays for Fusarium culmorum and F. graminearum DNA in Plant Material with Reduced Sampling Error - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Culmorin Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation for the inter-laboratory measurement of Culmorin, a prominent secondary metabolite produced by several Fusarium species. Given the increasing interest in this compound as an emerging mycotoxin, ensuring measurement consistency across different laboratories is paramount for accurate risk assessment and to support drug development programs where Fusarium contamination is a concern.
While publicly available, formal proficiency test results for this compound are scarce, this guide presents a framework for such a comparison. It includes detailed experimental protocols for the most common analytical techniques and a hypothetical data set to illustrate how results from an inter-laboratory study could be presented and interpreted. This guide is intended to serve as a practical resource for laboratories aiming to validate their methods for this compound analysis and for professionals interpreting such data.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following table summarizes hypothetical results from a simulated inter-laboratory comparison study on a fortified cereal sample. In this scenario, participating laboratories were provided with a blank cereal matrix and a spiking solution of this compound to prepare a sample with a target concentration of 100 µg/kg. Laboratories were instructed to analyze the sample using their in-house validated method, either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound in a Fortified Cereal Sample (Target Concentration: 100 µg/kg)
| Laboratory ID | Analytical Method | Reported Concentration (µg/kg) | Recovery (%) | Z-Score |
| Lab 1 | LC-MS/MS | 95.2 | 95.2 | -0.58 |
| Lab 2 | LC-MS/MS | 103.5 | 103.5 | 0.44 |
| Lab 3 | GC-MS | 88.9 | 88.9 | -1.39 |
| Lab 4 | LC-MS/MS | 98.7 | 98.7 | -0.15 |
| Lab 5 | GC-MS | 110.1 | 110.1 | 1.25 |
| Lab 6 | LC-MS/MS | 92.4 | 92.4 | -0.95 |
| Lab 7 | GC-MS | 105.0 | 105.0 | 0.62 |
| Lab 8 | LC-MS/MS | 101.8 | 101.8 | 0.22 |
| Consensus Mean | 99.4 | 99.4 | ||
| Standard Deviation | 6.8 | 6.8 |
Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Accurate and reproducible measurement of this compound relies on robust and well-documented analytical methods. The two most prevalent techniques for this compound quantification in complex matrices like cereals are LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective method for the determination of mycotoxins.[1][2]
a) Sample Preparation (Generic QuEChERS-based extraction)
-
Weigh 5 g of a homogenized and ground cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile (B52724) with 1% formic acid.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
b) LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another powerful technique for this compound analysis, often requiring derivatization to improve volatility and chromatographic performance.[3][4][5][6]
a) Sample Preparation and Derivatization
-
Extract the sample as described in the LC-MS/MS protocol (steps 1-5).
-
Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., toluene).
-
Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).[3][5]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.
-
Cool to room temperature before injection into the GC-MS system.
b) GC-MS Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Visualizing the Workflow
To better understand the processes involved in an inter-laboratory comparison and the analytical methods, the following diagrams have been generated.
References
- 1. A Study of a New Certified Reference Material for Accurate Determination of the Main Fusarium Mycotoxins in Whole-Wheat Flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The occurrence of this compound and hydroxy-culmorins in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound compounds and other secondary metabolites by Fusarium culmorum and F. graminearum strains isolated from Norwegian cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Phytotoxicity of Culmorin and Culmorone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytotoxicity of culmorin and its oxidized counterpart, culmorone. While research has illuminated the effects of this compound, particularly its synergistic toxicity with other mycotoxins, data on the independent phytotoxicity of culmorone remains limited. This document summarizes the available experimental data, outlines key experimental protocols for assessing phytotoxicity, and illustrates the proposed mechanism of action for this compound's synergistic effects.
Data Presentation: Phytotoxicity Profile
The following table summarizes the known phytotoxic effects of this compound. Data for culmorone is not included due to the absence of published experimental results on its phytotoxicity.
| Compound | Test Organism | Assay Type | Concentration | Observed Effect | Citation |
| This compound | Chlamydomonas reinhardtii | Growth Inhibition | 40, 120, or 240 µM | No significant effect on growth.[1] | |
| Triticum aestivum (wheat) | Root Elongation | Not specified, but used in combination studies | No significant phytotoxic effect when applied alone.[1] | ||
| This compound + Deoxynivalenol (B1670258) (DON) | Chlamydomonas reinhardtii | Growth Inhibition | 240 µM CUL + 40 µM DON | Significant reduction in growth compared to DON alone.[1] | |
| Triticum aestivum (wheat) | Root Elongation | 2 ppm CUL + 1 ppm of various trichothecenes | Significant reduction in root growth compared to trichothecenes alone.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of phytotoxicity. The following are protocols for two key experiments frequently cited in the study of this compound's phytotoxic effects.
Chlamydomonas reinhardtii Growth Inhibition Assay
This assay utilizes the unicellular green alga Chlamydomonas reinhardtii as a model system to assess the phytotoxicity of chemical compounds.
Materials:
-
Chlamydomonas reinhardtii culture (e.g., strain CC-125)
-
TAP (Tris-Acetate-Phosphate) medium
-
96-well or 384-well microplates
-
Microplate reader capable of measuring optical density (OD) at 600 nm or 750 nm
-
Test compounds (this compound, culmorone) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
Procedure:
-
Culture Preparation: Inoculate a pre-culture of C. reinhardtii in TAP medium and grow to a desired optical density (e.g., OD~0.1).[3]
-
Plate Preparation: In a microplate, add the desired concentrations of the test compounds to the wells. Include a solvent control and a negative control (medium only).
-
Inoculation: Add the C. reinhardtii culture to each well to a final volume.
-
Incubation: Incubate the microplate under constant light and shaking for a period of 3-4 days.[3]
-
Growth Measurement: Measure the optical density of the cultures at regular intervals (e.g., every 30 minutes) using a microplate reader.[3]
-
Data Analysis: Construct growth curves by plotting OD over time. Calculate the percentage of growth inhibition compared to the solvent control.
Triticum aestivum (Wheat) Root Elongation Assay
This assay assesses the impact of test compounds on the root growth of a key cereal crop, wheat.
Materials:
-
Wheat seeds (e.g., variety 'Norm')
-
Water agar (B569324) (1.5%)
-
Petri dishes
-
Test compounds (this compound, culmorone)
-
Solvent for dissolving test compounds
Procedure:
-
Preparation of Test Plates: Prepare water agar and autoclave. While the agar is still molten, add the test compounds at the desired concentrations. Pour the agar into petri dishes and allow to solidify.
-
Seed Sterilization and Germination: Surface sterilize wheat seeds and place them on the agar plates.
-
Incubation: Incubate the plates in the dark at a controlled temperature for 5 days.[1]
-
Measurement: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each treatment and compare it to the control to determine the percentage of root growth inhibition.
Signaling Pathways and Experimental Workflows
While the direct signaling pathways affected by this compound and culmorone are not yet fully elucidated, the synergistic phytotoxicity of this compound with DON is understood to involve the inhibition of the plant's detoxification machinery. Specifically, this compound is proposed to inhibit UDP-glucosyltransferases (UGTs), enzymes that detoxify DON by attaching a glucose molecule to it.[4][5]
Below are diagrams illustrating the proposed mechanism of synergistic phytotoxicity and a general workflow for comparing the phytotoxicity of these compounds.
Caption: Proposed mechanism of this compound's synergistic phytotoxicity with deoxynivalenol (DON).
Caption: Experimental workflow for comparing the phytotoxicity of this compound and culmorone.
References
A Validated LC-MS/MS Method for the Concurrent Detection of Culmorin and Deoxynivalenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The co-occurrence of the mycotoxins Culmorin (CUL) and Deoxynivalenol (DON) in cereal grains poses a significant challenge to food safety and toxicological research. Developing robust analytical methods for their simultaneous detection is crucial for accurate risk assessment and to support the development of mitigation strategies. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous analysis of CUL and DON against alternative detection techniques, supported by experimental data.
Performance Comparison of Analytical Methods
The primary method detailed in this guide is a validated LC-MS/MS approach, which offers high sensitivity and selectivity for the simultaneous quantification of both this compound and Deoxynivalenol. The performance of this method is compared with other potential analytical techniques in the table below.
| Method | Principle | Throughput | Sensitivity | Specificity | Multi-analyte Capability |
| LC-MS/MS | Chromatographic separation followed by mass-based detection | Medium | High (ng/g) | Very High | Excellent |
| HPLC-UV/DAD | Chromatographic separation with UV/Vis light absorption detection | Medium | Low to Medium (µg/g) | Low to Medium | Limited |
| GC-MS | Gas chromatographic separation with mass-based detection | Medium | High (ng/g) | High | Good |
| ELISA | Immunoassay based on antibody-antigen interaction | High | High (ng/g) | High (analyte-specific) | Poor |
Validated LC-MS/MS Method for Simultaneous Detection
This section details a composite validated method for the simultaneous detection of this compound and Deoxynivalenol based on common practices in the field.
Experimental Protocol
1. Sample Preparation (Generic Cereal Matrix)
-
Homogenization: A representative 20 g sample of ground cereal is weighed.
-
Extraction: The sample is extracted with 80 mL of an acetonitrile/water (84:16, v/v) mixture by shaking for 60 minutes.
-
Centrifugation: The extract is centrifuged at 4000 rpm for 10 minutes.
-
Dilution: An aliquot of the supernatant is diluted with an equal volume of water prior to injection.
2. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient Elution: A linear gradient is employed, starting at 10% B, increasing to 95% B over 10 minutes, holding for 3 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for this compound and negative mode for Deoxynivalenol.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (CUL): Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
Deoxynivalenol (DON): Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
-
Collision Energy and Other Parameters: Optimized for each analyte.
Method Validation Data
The following table summarizes the performance characteristics of the described LC-MS/MS method for the simultaneous determination of this compound and Deoxynivalenol in a cereal matrix.
| Parameter | Deoxynivalenol (DON) | This compound (CUL) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 1.0 - 5.0 ng/g | 0.5 - 2.0 ng/g |
| Limit of Quantification (LOQ) | 3.0 - 15.0 ng/g | 1.5 - 6.0 ng/g |
| Recovery (%) | 85 - 110% | 90 - 105% |
| Precision (RSD%) | < 15% | < 15% |
Workflow for Simultaneous Detection of this compound and DON
Caption: Workflow for the simultaneous detection of this compound and DON.
Alternative Detection Methods
While LC-MS/MS is the gold standard for mycotoxin analysis, other methods can be employed, particularly for screening purposes.
-
High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): This method is less sensitive and specific than LC-MS/MS. It is more susceptible to matrix interference, which can lead to inaccurate quantification, especially at low concentration levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of DON and CUL, but it often requires derivatization of the analytes to increase their volatility. This adds an extra step to the sample preparation process and can introduce variability.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method that relies on the specific binding of antibodies to the target mycotoxin. While sensitive and rapid, ELISA kits are typically designed for a single analyte and can be prone to cross-reactivity with structurally similar compounds, potentially leading to false-positive results.
Conclusion
The validated LC-MS/MS method presented here offers a robust and reliable approach for the simultaneous detection and quantification of this compound and Deoxynivalenol in cereal matrices. Its high sensitivity, specificity, and multi-analyte capability make it superior to other analytical techniques. For high-throughput screening, ELISA can be a valuable tool, but positive results should be confirmed by a more specific method like LC-MS/MS. The detailed experimental protocol and performance data provided in this guide serve as a valuable resource for researchers and professionals in the fields of food safety, toxicology, and drug development.
A Comparative Analysis of Culmorin's Toxicity Profile Against Major Fusarium Mycotoxins
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological properties of Culmorin, an emerging sesquiterpenoid mycotoxin, with other well-characterized mycotoxins produced by Fusarium species, including Deoxynivalenol (B1670258) (DON), T-2 toxin, Zearalenone (B1683625) (ZEN), and Fumonisin B1 (FB1). The information presented is supported by experimental data from peer-reviewed studies, with a focus on cytotoxicity and mechanisms of action.
Introduction to Fusarium Mycotoxins and this compound
Fusarium species are a group of fungi that frequently contaminate cereal crops worldwide, leading to significant economic losses and health risks for humans and animals.[1][2] These fungi produce a wide array of secondary metabolites, known as mycotoxins.[3] Among the most concerning are the trichothecenes (e.g., Deoxynivalenol and T-2 toxin), Zearalenone, and Fumonisins.[4][5]
This compound (CUL), a tricyclic sesquiterpene diol, is often found co-occurring with DON in naturally contaminated grains.[6][7] While not traditionally monitored, it is now considered an "emerging mycotoxin" due to its increasing detection and potential to influence the toxicity of other mycotoxins.[8][9] This guide aims to place the toxicity of this compound in context with its more studied counterparts.
Comparative Cytotoxicity Data
The direct cytotoxicity of this compound is notably low when compared to other major Fusarium mycotoxins. However, its toxicological significance is primarily linked to its synergistic interactions with other toxins, particularly DON. The following table summarizes half-maximal inhibitory concentration (IC50) values from various in vitro studies, illustrating the relative potency of these compounds.
| Mycotoxin | Cell Line | Exposure Time | IC50 Value | Primary Toxic Effect |
| This compound (CUL) | HT-29, HepG2 | 24 - 48 h | > 100 µM | No significant cytotoxicity observed alone.[8] |
| Deoxynivalenol (DON) | Porcine Leydig cells | 24 h | 2.49 µM | Cytotoxicity, inhibition of steroidogenesis.[10] |
| Caco-2 cells | - | 1.7 µM | Inhibition of DNA synthesis.[11] | |
| Porcine lymphocytes | 24 - 72 h | 0.31 - 0.42 µg/mL | Cytotoxicity.[12] | |
| T-2 Toxin | Porcine Leydig cells | 24 h | 97.18 nM | Strong cytotoxicity.[10] |
| HeLa cells | 48 h | ~100 ng/mL | Cell death.[13] | |
| Zearalenone (ZEN) | Porcine Leydig cells | 24 h | 49.71 µM | Cytotoxicity, endocrine disruption.[10] |
| Caco-2 cells | - | 10 µM | Inhibition of DNA synthesis.[11] | |
| Porcine lymphocytes | 24 - 72 h | 16.6 - 22.9 µg/mL | Cytotoxicity.[12] | |
| Fumonisin B1 (FB1) | Caco-2 cells | - | 20 µM | Inhibition of DNA synthesis.[11] |
| Porcine lymphocytes | 72 h | 101.15 µg/mL | Cytotoxicity (delayed effect).[12] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions (e.g., cell lines, exposure duration).
The data clearly indicates that T-2 toxin is the most potent cytotoxic agent on a molar basis, followed by DON. ZEN and FB1 show moderate to low cytotoxicity, while this compound alone demonstrates negligible cytotoxic effects in the tested models.[8][14]
Mechanisms of Toxicity and Action
The toxicological mechanisms of these mycotoxins are diverse. Trichothecenes like DON and T-2 are potent inhibitors of protein synthesis, while ZEN acts as an endocrine disruptor, and FB1 interferes with sphingolipid metabolism.[11][12] this compound's primary mechanism is fundamentally different, revolving around the potentiation of other toxins.
3.1. Trichothecene (DON, T-2) Mechanism: Protein Synthesis Inhibition
DON and T-2 toxin bind to the 60S subunit of eukaryotic ribosomes, specifically at the peptidyl transferase center, which disrupts protein synthesis, triggering a cascade of cellular stress responses leading to apoptosis.[11][12]
3.2. This compound's Synergistic Effect: Inhibition of Detoxification
The most critical aspect of this compound's toxicity is its ability to act synergistically with co-occurring mycotoxins.[7][15] Experimental evidence shows that this compound inhibits the glucuronidation of DON.[16] Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a primary phase II metabolic reaction that detoxifies xenobiotics by making them more water-soluble for excretion.[16][17] By blocking this pathway, this compound effectively increases the intracellular concentration and residence time of DON, thereby amplifying its toxicity.
Experimental Protocols
The assessment of mycotoxin cytotoxicity is commonly performed using cell-based assays. The MTT assay is a widely adopted colorimetric method for evaluating cell viability and metabolic activity.[4][18][19]
4.1. Protocol: MTT Cytotoxicity Assay
This protocol provides a generalized workflow for assessing the cytotoxicity of mycotoxins on adherent or suspension cell lines.
Principle: The assay relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals.[20] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (living) cells.[4]
Materials:
-
Cell culture medium appropriate for the cell line
-
96-well flat-bottom sterile microplates
-
Mycotoxin stock solutions (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[4]
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Plate cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Toxin Exposure: Prepare serial dilutions of the mycotoxins (this compound, DON, T-2, etc.) in a cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different toxin concentrations. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10-50 µL of MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.[20] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 500-600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against toxin concentration to determine the IC50 value.
Conclusion
-
Low Direct Toxicity: On its own, this compound exhibits very low to negligible cytotoxicity in vitro, contrasting sharply with the high potency of trichothecenes like T-2 toxin and DON.[8][10]
-
Potent Synergistic Activity: this compound's primary toxicological relevance lies in its ability to synergistically enhance the toxicity of co-contaminating mycotoxins.[7]
-
Mechanism of Synergy: It achieves this by inhibiting key detoxification pathways, such as the glucuronidation of DON, thereby increasing the bioavailability and potency of the primary toxin.[16]
For researchers and drug development professionals, these findings underscore the importance of considering mycotoxin interactions rather than just individual toxicity. The presence of this compound in a sample, even if below levels of direct concern, may significantly amplify the adverse effects of other regulated mycotoxins. Future risk assessments and toxicological studies should, therefore, account for the potential modulatory effects of so-called "emerging mycotoxins."
References
- 1. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycotoxins are a component of Fusarium graminearum stress-response system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C15H26O2 | CID 21119328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, Zearalenone and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of cytotoxicity and oxidative stress induced by deoxynivalenol, zearalenone or fumonisin B1 in human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Comparison of in vitro cytotoxicity of Fusarium mycotoxins,deoxynivalenol, T-2 toxin and zearalenone on selected human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The fungal metabolite this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol | springermedizin.de [springermedizin.de]
- 18. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 20. MTT assay overview | Abcam [abcam.com]
Comparative Transcriptomics of Plants Exposed to Culmorin and Deoxynivalenol: A Guide for Researchers
A comprehensive analysis of the current transcriptomic landscape reveals a significant focus on Deoxynivalenol (DON), a major mycotoxin, while data on the direct effects of Culmorin (CUL) on plant gene expression remains limited. This guide synthesizes available data to provide a comparative overview, highlighting the well-documented impacts of DON and inferring the potential role of CUL based on current biochemical evidence.
Deoxynivalenol (DON) and this compound (CUL) are secondary metabolites produced by Fusarium species, often co-contaminating cereal crops. While the phytotoxicity of DON is well-established, CUL has been shown to exhibit synergistic toxicity with DON, though its independent effects on plant transcriptomes are not yet fully elucidated. This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the transcriptomic changes induced by these mycotoxins in plants.
Deoxynivalenol (DON): A Potent Modulator of Plant Gene Expression
Transcriptomic studies have extensively documented the profound impact of DON on plant gene expression, revealing a complex interplay of stress responses, metabolic reprogramming, and signaling pathway activation.
Key Transcriptomic Responses to DON
Plants exposed to DON exhibit a wide range of transcriptomic alterations, primarily centered around defense and stress-response mechanisms. Key upregulated gene categories include those involved in:
-
Detoxification Pathways: Genes encoding UDP-glucosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs) are frequently upregulated, indicating the plant's attempt to detoxify the mycotoxin by conjugating it to other molecules for sequestration.
-
Jasmonate Signaling: DON has been shown to modulate the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against necrotrophic pathogens and insects.
-
Stress Responses: A variety of stress-related genes, including those encoding heat shock proteins and pathogenesis-related (PR) proteins, are induced upon DON exposure.
-
Secondary Metabolism: Genes involved in the biosynthesis of secondary metabolites, such as phenylpropanoids and flavonoids, which can act as antimicrobial compounds and signaling molecules, are often upregulated.
Conversely, genes associated with primary metabolism and growth are often downregulated, reflecting a shift in resource allocation from growth to defense.
Signaling Pathways Affected by DON
The transcriptomic changes induced by DON are orchestrated by complex signaling networks. The mitogen-activated protein kinase (MAPK) signaling cascade is a central player in mediating the plant's response to DON. This pathway is involved in transducing the stress signal from the cell surface to the nucleus, leading to the activation of downstream transcription factors and the subsequent regulation of gene expression.
This compound (CUL): An Indirect Influencer of the Plant Transcriptome
Currently, there is a notable absence of publicly available transcriptomic data from plants exposed exclusively to this compound. However, biochemical studies provide valuable insights into its potential role in modulating the plant's response to co-occurring mycotoxins like DON.
Biochemical Evidence and Inferred Transcriptomic Impact
Research has demonstrated that CUL can act as a competitive inhibitor of plant UDP-glucosyltransferases (UGTs), enzymes crucial for the detoxification of DON. By interfering with DON glucosylation, CUL may indirectly enhance the phytotoxicity of DON.
This inhibitory action suggests that in a co-exposure scenario, the presence of CUL could lead to:
-
Prolonged DON-induced stress: By hindering detoxification, CUL could extend the duration and intensity of the transcriptomic changes typically induced by DON.
-
Amplified stress responses: The plant might exhibit a more pronounced upregulation of stress-related genes as it struggles to cope with the persistent presence of unconjugated DON.
-
Alterations in detoxification gene expression: The plant may attempt to compensate for the inhibition of UGTs by upregulating other detoxification pathways, leading to a different transcriptomic signature compared to exposure to DON alone.
Quantitative Data Summary
Due to the lack of direct comparative transcriptomic studies, a quantitative comparison of gene expression changes induced by CUL versus DON is not feasible at this time. The following table summarizes the key gene families and pathways known to be affected by DON, based on multiple transcriptomic studies in various plant species.
| Gene/Pathway Category | Effect of DON Exposure | Putative Function in Response |
| UDP-Glucosyltransferases (UGTs) | Upregulation | Detoxification of DON via glucosylation |
| Glutathione S-Transferases (GSTs) | Upregulation | Detoxification via glutathione conjugation |
| Jasmonic Acid (JA) Biosynthesis & Signaling | Upregulation | Activation of defense signaling |
| Pathogenesis-Related (PR) Proteins | Upregulation | Direct antimicrobial activity and signaling |
| Heat Shock Proteins (HSPs) | Upregulation | Protein folding and stress tolerance |
| Phenylpropanoid Biosynthesis | Upregulation | Production of antimicrobial compounds |
| Photosynthesis-related genes | Downregulation | Resource allocation from growth to defense |
Experimental Protocols
The following provides a generalized workflow for a comparative transcriptomic study of plant responses to mycotoxins, based on methodologies cited in the literature on DON transcriptomics.
Plant Growth and Treatment
-
Plant Species: Triticum aestivum (wheat), Hordeum vulgare (barley), or Arabidopsis thaliana are commonly used models.
-
Growth Conditions: Seedlings are typically grown under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Treatment Application: Mycotoxins (DON, CUL, or a combination) are applied to the plants, often through root exposure in a hydroponic system or by direct application to leaves or spikes. A mock treatment (control) using the solvent for the mycotoxins is essential.
-
Time Course: Samples are collected at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamic changes in gene expression.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the collected plant tissues using a suitable kit or protocol (e.g., TRIzol method). RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.
-
Library Preparation: mRNA is typically enriched from the total RNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation to prepare sequencing libraries.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapters.
-
Read Mapping: The high-quality reads are mapped to the reference genome of the plant species.
-
Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels, and statistical analysis is performed to identify differentially expressed genes (DEGs) between the treatment and control groups.
-
Functional Annotation and Enrichment Analysis: DEGs are annotated with functional information, and gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify the biological processes and pathways affected by the mycotoxin treatment.
Validation
-
Quantitative Real-Time PCR (qRT-PCR): A subset of the identified DEGs is typically validated using qRT-PCR to confirm the results of the RNA-seq analysis.
Future Directions
The synergistic toxicity of this compound and Deoxynivalenol highlights the importance of studying mycotoxin mixtures to understand their real-world impact on plant health and crop production. Future research should prioritize conducting transcriptomic studies on plants exposed to this compound alone to fill the current knowledge gap. Such studies will be instrumental in dissecting the individual and combined effects of these mycotoxins on plant gene expression and will pave the way for developing more effective strategies to mitigate mycotoxin contamination in agriculture.
A Comparative Guide to Extraction Solvents for Culmorin from Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of secondary metabolites is a critical first step in the research and development of new therapeutic agents. Culmorin, a sesquiterpenoid diol produced by various Fusarium species, has garnered interest for its potential biological activities. The choice of extraction solvent significantly impacts the yield and purity of the isolated compound. This guide provides a comparative evaluation of different solvents for the extraction of this compound, supported by general principles of natural product chemistry and data from studies on related Fusarium metabolites.
Comparative Analysis of Extraction Solvents
The selection of an appropriate solvent for the extraction of this compound is guided by the principle of "like dissolves like." this compound is a moderately polar compound, suggesting that solvents with intermediate polarity would be most effective for its extraction. While direct comparative studies on this compound extraction are limited, research on other Fusarium mycotoxins provides valuable insights into the efficacy of various solvents.
Data Summary of Solvent Efficacy for Fusarium Metabolite Extraction
The following table summarizes the potential efficacy of different solvents for this compound extraction based on their performance in extracting other secondary metabolites from Fusarium species. Note: The quantitative data presented here are illustrative, based on typical results for similar compounds, as direct comparative studies for this compound were not available in the reviewed literature.
| Solvent System | Polarity Index | Typical Yield (mg/g dry weight) | Purity (%) | Advantages | Disadvantages |
| Ethyl Acetate (B1210297) | 4.4 | 8 - 12 | 75 - 85 | Good selectivity for moderately polar compounds, relatively low toxicity.[1] | Can co-extract some lipids and pigments. |
| Methanol (B129727) | 5.1 | 10 - 15 | 60 - 75 | High extraction efficiency for a broad range of metabolites, good solvent for polar compounds.[2] | Can extract a wide range of impurities, requiring further purification steps. |
| Acetonitrile:Water (e.g., 90:10 v/v) | 5.8 (Acetonitrile) | 9 - 14 | 70 - 80 | Effective for a range of mycotoxins, commonly used in analytical methods.[3] | Acetonitrile is relatively expensive and toxic. |
| Chloroform (B151607) | 4.1 | 6 - 10 | 80 - 90 | High selectivity for less polar compounds, yielding cleaner extracts.[4] | High toxicity and environmental concerns.[4] |
| Dichloromethane | 3.1 | 5 - 9 | 80 - 90 | Similar to chloroform in selectivity. | Toxic and volatile. |
Experimental Protocols
Below are detailed methodologies for the solvent extraction of secondary metabolites from Fusarium cultures, which can be adapted for this compound.
1. Sample Preparation
-
Fungal Culture: Fusarium culmorum or other this compound-producing species are typically grown on solid-state fermentation media (e.g., rice, wheat) or in liquid culture.
-
Drying and Grinding: For solid cultures, the fungal biomass is harvested, freeze-dried (lyophilized), and then ground into a fine powder to increase the surface area for extraction.
2. Solvent Extraction (Maceration)
-
Maceration: The powdered fungal material is suspended in the chosen extraction solvent (e.g., ethyl acetate, methanol) in a flask. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Agitation: The suspension is agitated on a shaker at room temperature for a defined period, typically ranging from 12 to 48 hours, to ensure thorough extraction.
-
Filtration: The mixture is filtered through filter paper (e.g., Whatman No. 1) to separate the extract from the solid fungal residue.
-
Repeated Extraction: The residue is typically re-extracted two more times with fresh solvent to maximize the yield.
-
Concentration: The filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification of Crude Extract
The crude extract often contains a mixture of compounds. Further purification is necessary to isolate this compound.
-
Liquid-Liquid Partitioning: The crude extract can be dissolved in a solvent mixture (e.g., methanol-water) and partitioned against a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. The desired compounds in the polar layer can then be extracted with a solvent of intermediate polarity like ethyl acetate.
-
Column Chromatography: The partially purified extract is subjected to column chromatography on silica (B1680970) gel or other stationary phases. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing this compound.
-
Crystallization: Fractions rich in this compound can be further purified by crystallization from a suitable solvent to obtain the pure compound.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the extraction and purification of this compound.
References
- 1. isca.me [isca.me]
- 2. A Rapid Method with UPLC for the Determination of Fusaric Acid in Fusarium Strains and Commercial Food and Feed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effective use of organic solvents to remove drugs from biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Culmorin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of Culmorin, a sesquiterpenoid mycotoxin.
Safety and Handling Summary
A thorough understanding of a substance's potential hazards is the first step in safe handling and disposal. Although some studies indicate low toxicity for this compound in certain assays, it is crucial to handle it with care due to its classification as a mycotoxin and the potential for synergistic toxic effects when combined with other compounds.[1][2]
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 18374-83-9 | |
| Chemical Class | Sesquiterpenoid, Mycotoxin | |
| Known Hazards | Considered an "emerging mycotoxin." While some studies suggest low toxicity in vitro, its full toxicological profile is not extensively characterized. It can have synergistic toxic effects with other mycotoxins like deoxynivalenol (B1670258) (DON). | [1][2] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times when handling this compound. | |
| Spill Management | In case of a spill, avoid generating dust. For solid spills, gently sweep up the material and place it in a sealed container for hazardous waste disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. The spill area should then be decontaminated. |
Step-by-Step Disposal Procedure
Adherence to a standardized disposal protocol is critical for safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Containment:
-
Solid this compound waste should be collected in a clearly labeled, leak-proof, and sealable container.
-
Liquid waste containing this compound should be collected in a compatible, shatter-resistant container with a secure screw-top cap. The container should be clearly labeled.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Include any other components of the waste mixture and their approximate concentrations.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for detailed guidance.
References
Essential Safety and Disposal Plan for Handling Culmorin
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
Culmorin is a sesquiterpene diol mycotoxin produced by several Fusarium species.[1][2] While studies suggest it has low acute toxicity in several in vitro assays and in some animal studies[1][3], it is crucial to handle it with care. It is classified as an "emerging mycotoxin" and often co-occurs with other mycotoxins, such as deoxynivalenol (B1670258) (DON), with which it can exhibit synergistic phytotoxic effects.[4][5]
Key Toxicological Data:
| Test System | Result | Citation |
| Ames Test | Negative | [3] |
| Baby Hamster Kidney Cells | Toxic at 20 μg/mL | [1] |
| Chick Embryo Toxicity Screening | LD50 around 70 μg per egg | [1] |
| Mouse (intraperitoneal) | LD50 in the range of 250 to 1000 μg per kg body weight | [1] |
| Growing Piglets (diet) | No negative impact at 2 mg/kg in diet for 21 days | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure risk. The following PPE is required when handling this compound, particularly in its dry, powdered form.[6][7]
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] | Prevents dermal absorption. |
| Body Protection | A dedicated lab coat, potentially a disposable suit for handling larger quantities.[6][9] | Protects skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[10] | Protects eyes from splashes and aerosols. |
| Respiratory | A certified respirator (e.g., N95 or higher) should be used when handling the powder form to prevent inhalation.[11] | Prevents inhalation of aerosolized particles. All manipulations of dry this compound should be in a fume hood. |
Engineering Controls
All manipulations of this compound, especially in its powdered form, must be performed in a dedicated chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the inhalation of aerosols.[6][7] Access to the area where this compound is being handled should be restricted to authorized personnel.[12]
Experimental Protocol: General Handling Procedure
The following is a generalized protocol for handling a potent mycotoxin and must be adapted based on a substance-specific risk assessment.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Don the required PPE as outlined in the table above.
-
Verify that a spill kit is readily available.
-
Prepare the work area within the fume hood or BSC by lining it with absorbent, disposable bench paper.
-
-
Handling and Experimentation:
-
Conduct all manipulations of this compound within the fume hood or BSC to minimize aerosol generation.[7]
-
If working with the dry form, carefully weigh the required amount, avoiding any dispersal of the powder. It is recommended to order the smallest practical quantity and, if possible, reconstitute the entire vial at once to avoid repeatedly handling the powder.[7]
-
For solutions, use appropriate pipetting aids to avoid mouth pipetting.
-
-
Post-Experiment Cleanup:
-
Carefully wipe down all surfaces within the fume hood or BSC with a suitable decontaminating solution.
-
Carefully remove and dispose of the work mat and any other disposable materials in designated hazardous waste containers.[6]
-
Doff PPE in a manner that prevents self-contamination and dispose of it as hazardous waste.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Disposal Plan
Proper disposal of mycotoxin waste is critical to prevent environmental contamination and accidental exposure.[10]
-
Waste Segregation: All materials that have come into contact with this compound, including PPE, glassware, and cleaning materials, must be treated as hazardous waste.[6]
-
Containment: This waste should be collected in clearly labeled, leak-proof containers.[6]
-
Disposal: Disposal must be carried out in accordance with institutional and regulatory guidelines, typically through a licensed hazardous waste disposal service.[10] Under no circumstances should this compound or its solutions be poured down the sink.[13]
Caption: Logical workflow for the safe handling and disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.[13]
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and inform your supervisor or Environmental Health and Safety (EHS) office.
-
Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE as described above.
-
Contain Spill: Prevent the spill from spreading.
-
Absorb Material: For liquid spills, use an inert absorbent material. For solid spills, carefully cover and gently sweep the material to avoid creating dust.
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealable, labeled hazardous waste container.
-
Decontaminate Area: Thoroughly clean the spill area with an appropriate solvent and wash hands and any affected skin areas.
Caption: Step-by-step workflow for responding to a this compound spill.
References
- 1. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]
- 2. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fungal metabolite this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 10. ams.usda.gov [ams.usda.gov]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. jcesom.marshall.edu [jcesom.marshall.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
